4,5,6,7-Tetrahydro-2h-indazol-4-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
4,5,6,7-tetrahydro-1H-indazol-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c10-7-3-1-2-6-5(7)4-8-9-6/h4,7,10H,1-3H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMVPZFQPMBEGDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)NN=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 4,5,6,7-Tetrahydro-2H-indazol-4-ol
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The 4,5,6,7-tetrahydro-2H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1][2] This guide provides an in-depth examination of a robust and field-proven synthetic pathway to 4,5,6,7-tetrahydro-2H-indazol-4-ol, a key functionalized intermediate for elaborating diverse molecular architectures. We will dissect a primary two-step synthetic strategy, beginning with the formation of the core heterocyclic system and followed by targeted functional group manipulation. The causality behind experimental choices, detailed protocols, and mechanistic insights are provided to ensure both theoretical understanding and practical applicability for professionals in drug discovery and development.
Introduction: The Strategic Importance of the Tetrahydroindazole Core
The indazole ring system, a bicyclic heterocycle consisting of fused benzene and pyrazole rings, is a cornerstone in the design of bioactive molecules.[2][3] Its partially saturated analogue, the 4,5,6,7-tetrahydro-2H-indazole, retains key pharmacophoric features while offering a three-dimensional geometry that is often crucial for selective receptor or enzyme binding. Derivatives of this scaffold have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and kinase inhibitory properties.[1][4][5]
Specifically, 4,5,6,7-tetrahydro-2H-indazol-4-ol represents a pivotal synthetic intermediate. The hydroxyl group at the C4 position serves as a versatile handle for subsequent chemical modifications, such as oxidation, esterification, etherification, or substitution, enabling the systematic exploration of the chemical space around the core structure. This guide focuses on the most logical and widely applicable synthesis pathway: a two-step sequence involving the cyclocondensation to form a ketone precursor, followed by its selective reduction.
The Core Synthetic Pathway: A Two-Step Approach
The most reliable and efficient synthesis of 4,5,6,7-tetrahydro-2H-indazol-4-ol proceeds through the intermediacy of 1,5,6,7-tetrahydro-4H-indazol-4-one. This strategy bifurcates the synthetic challenge into two distinct and high-yielding transformations: (1) Formation of the heterocyclic core, and (2) Stereoselective reduction of the C4-ketone.
Figure 1: Overall two-step synthesis of 4,5,6,7-Tetrahydro-2H-indazol-4-ol.
Step 1: Synthesis of 1,5,6,7-Tetrahydro-4H-indazol-4-one
The foundational step is the construction of the bicyclic indazole system. This is classically achieved via a cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine source.
Mechanistic Rationale
The reaction between cyclohexane-1,3-dione and hydrazine hydrate is a robust example of heterocyclic synthesis. The mechanism involves two key transformations:
-
Hydrazone Formation: One of the carbonyl groups of the cyclohexane-1,3-dione reacts with hydrazine to form a hydrazone intermediate. This initial step is typically rapid.
-
Intramolecular Cyclization & Dehydration: The terminal nitrogen of the hydrazone then acts as an intramolecular nucleophile, attacking the second carbonyl group. The resulting hemiaminal-like intermediate readily undergoes dehydration (loss of a water molecule) to yield the stable, conjugated indazole ring system.
This one-pot reaction is highly efficient, driven by the formation of the thermodynamically stable aromatic-like pyrazole ring.
Caption: Reaction mechanism for indazol-4-one formation.
Detailed Experimental Protocol
Materials:
-
Cyclohexane-1,3-dione
-
Hydrazine hydrate (80% solution in water)
-
Ethanol (absolute)
-
Deionized water
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add cyclohexane-1,3-dione (1.0 eq).
-
Add absolute ethanol to dissolve the dione (approx. 5-10 mL per gram of dione).
-
While stirring, add hydrazine hydrate (1.1 eq) dropwise to the solution at room temperature. An exothermic reaction may be observed.
-
Heat the reaction mixture to reflux (approx. 80-85 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.
-
Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold ethanol.
-
Dry the product under vacuum to yield 1,5,6,7-tetrahydro-4H-indazol-4-one as a crystalline solid. Further purification can be achieved by recrystallization from ethanol or an ethyl acetate/hexane mixture.
Validation and Characterization
-
¹H NMR: Expect characteristic signals for the three methylene groups of the cyclohexane ring and the N-H proton of the indazole.
-
¹³C NMR: Confirmation of the carbonyl carbon (~190-200 ppm) and the carbons of the pyrazole ring.
-
IR Spectroscopy: A strong absorption band for the C=O stretch (around 1650-1700 cm⁻¹) and a broad N-H stretch (around 3200-3400 cm⁻¹).
-
Mass Spectrometry: Observation of the correct molecular ion peak.
Step 2: Reduction of 1,5,6,7-Tetrahydro-4H-indazol-4-one
The second critical step is the selective reduction of the ketone at the C4 position to the desired secondary alcohol. The choice of reducing agent is paramount to avoid unwanted side reactions, such as the reduction of the pyrazole ring.
Rationale for Reagent Selection
Sodium borohydride (NaBH₄) is the reagent of choice for this transformation. Its selection is based on the following principles:
-
Chemoselectivity: NaBH₄ is a mild reducing agent that readily reduces aldehydes and ketones but is generally unreactive towards the double bonds within the indazole ring under standard conditions.
-
Operational Simplicity: The reaction can be run in protic solvents like methanol or ethanol at convenient temperatures (0 °C to room temperature), and the work-up is straightforward.
-
Safety: It is significantly safer and easier to handle than more powerful hydridic reducing agents like lithium aluminum hydride (LiAlH₄), which could potentially reduce the pyrazole ring or react violently with the protic N-H group.
| Reagent | Relative Reactivity | Compatibility with Indazole Ring | Solvent | Work-up |
| Sodium Borohydride (NaBH₄) | Moderate | High (Selective for C=O) | Protic (MeOH, EtOH) | Simple (Aqueous quench) |
| Lithium Aluminum Hydride (LiAlH₄) | Very High | Low (Risk of ring reduction) | Aprotic (THF, Et₂O) | Complex & Hazardous |
| Catalytic Hydrogenation (H₂/Pd-C) | High | Low (High risk of ring reduction) | Various | Standard |
Table 1: Comparison of Potential Reducing Agents.
Detailed Experimental Protocol
Materials:
-
1,5,6,7-Tetrahydro-4H-indazol-4-one
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Deionized water
-
Ethyl acetate
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Suspend or dissolve 1,5,6,7-tetrahydro-4H-indazol-4-one (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the flask in an ice bath to 0 °C.
-
Add sodium borohydride (1.5 - 2.0 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C. Hydrogen gas evolution may be observed.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours. Monitor the reaction by TLC for the disappearance of the starting ketone.
-
Once complete, cool the mixture in an ice bath again and carefully quench the reaction by the slow, dropwise addition of deionized water to decompose excess NaBH₄.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the resulting aqueous residue with ethyl acetate (3 x volumes).
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by silica gel column chromatography to afford pure 4,5,6,7-tetrahydro-2H-indazol-4-ol.
Validation and Characterization
-
¹H NMR: Appearance of a new signal for the C4-H proton (methine proton), typically a multiplet, and the O-H proton (a broad singlet, exchangeable with D₂O).
-
IR Spectroscopy: Disappearance of the strong C=O stretch and the appearance of a broad O-H stretch (around 3300-3500 cm⁻¹).
-
Mass Spectrometry: Confirmation of the molecular ion peak corresponding to the reduced product.
Conclusion
The synthesis of 4,5,6,7-tetrahydro-2H-indazol-4-ol is reliably achieved through a strategic two-step pathway that prioritizes efficiency, selectivity, and operational simplicity. By first constructing the robust 1,5,6,7-tetrahydro-4H-indazol-4-one core via cyclocondensation and then performing a chemoselective reduction using sodium borohydride, researchers can access this valuable intermediate in high purity and yield. This guide provides the foundational knowledge and practical protocols necessary for drug development professionals to utilize this scaffold in the creation of novel and potent therapeutic agents.
References
-
Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis. Retrieved from [Link]
-
Gein, V. L., et al. (2019). Synthesis and Biological Activity of 4,5,6,7-Tetrahydro-2H-indazole Derivatives. ResearchGate. Request PDF available at [Link]
-
Meiresonne, T., et al. (2021). 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures. National Center for Biotechnology Information (NCBI). Retrieved from [Link]
-
Gaikwad, N. D., et al. (2022). Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results. Retrieved from [Link]
-
Various Authors. (2021). Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. National Center for Biotechnology Information (NCBI). Retrieved from [Link]
-
Various Authors. (n.d.). 1,5,6,7-Tetrahydro-4H-indazol-4-ones as human neutrophil elastase (HNE) inhibitors. National Center for Biotechnology Information (NCBI). Retrieved from [Link]
-
Various Authors. (2022). Cyclohexenone and indazole derivatives as bioactive targets. ResearchGate. Retrieved from [Link]
-
Various Authors. (2013). 4,5,6,7-tetrahydro-2H-indazol-3-ol, a Benzimidazole Derivative, Inhibits T Cell Proliferation Involving H+/K+-ATPase Inhibition. National Center for Biotechnology Information (NCBI). Retrieved from [Link]
-
Various Authors. (2021). CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Sciences and Technology. Retrieved from [Link]
-
Khlebnikova, T. S., et al. (2023). 1,2,3-Triazole-Containing 1,5,6,7-Tetrahydro-4H-indazol-4-ones and 6,7-Dihydrobenzo[d]isoxazol-4(5H)-ones: Synthesis and Biological Activity. ResearchGate. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. caribjscitech.com [caribjscitech.com]
- 3. Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 1,5,6,7-Tetrahydro-4H-indazol-4-ones as human neutrophil elastase (HNE) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of 4,5,6,7-Tetrahydro-2H-indazol-4-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Novel Scaffold Moiety
The indazole core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents.[1] Its hydrogenated derivatives, such as the 4,5,6,7-tetrahydro-2H-indazole system, offer a three-dimensional architecture that is of increasing interest in the design of novel drug candidates. This guide focuses on a specific, yet under-documented derivative: 4,5,6,7-Tetrahydro-2H-indazol-4-ol. Due to the limited availability of direct experimental data for this exact compound, this document serves as a technical guide built upon established principles of physical organic chemistry, data from closely related analogs, and validated experimental protocols. We will explore the predicted physicochemical properties that are critical for drug discovery and development, including solubility, acidity/basicity, and thermal stability, and provide field-proven methodologies for their empirical determination.
Molecular Structure and Core Properties
The foundational structure of the target molecule is the 4,5,6,7-tetrahydro-2H-indazole core. It is important to note that this scaffold exists in tautomeric forms, primarily the 1H- and 2H-indazoles, which are often grouped under the same nomenclature in chemical databases.[1] The introduction of a hydroxyl group at the 4-position introduces a chiral center and significantly influences the molecule's polarity and hydrogen bonding capabilities.
| Property | Value (Predicted/Calculated) | Basis of Determination |
| Molecular Formula | C₇H₁₀N₂O | Calculated by adding an oxygen atom to the parent compound, 4,5,6,7-tetrahydro-1H-indazole (C₇H₁₀N₂) |
| Molecular Weight | 138.17 g/mol | Calculated from the molecular formula. |
| Chemical Structure | (See Figure 1) | Deduced from the IUPAC name. |
| CAS Number | Not available | A comprehensive search of chemical databases did not yield a specific CAS number for this compound, suggesting it may be a novel or rarely synthesized molecule. |
Figure 1: Chemical Structure of 4,5,6,7-Tetrahydro-2H-indazol-4-ol
Structure of 4,5,6,7-Tetrahydro-2H-indazol-4-ol
Spectroscopic Characterization: A Predictive Analysis
The structural elucidation of novel compounds relies heavily on spectroscopic methods. While experimental spectra for 4,5,6,7-Tetrahydro-2H-indazol-4-ol are not publicly available, we can predict the key features based on the known spectra of the parent 4,5,6,7-tetrahydro-1H-indazole and the chemical shifts associated with a secondary alcohol on a cyclohexane ring.
2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton spectrum is expected to show complex multiplets for the methylene protons of the tetrahydro ring. A key diagnostic signal would be a proton on the carbon bearing the hydroxyl group (C4-H), which would likely appear as a multiplet in the 3.5-4.5 ppm range. The proton of the hydroxyl group (O-H) would be a broad singlet, and its chemical shift would be dependent on the solvent and concentration. The N-H proton of the indazole ring would also be present as a broad singlet.
-
¹³C NMR: The carbon spectrum would show signals for the seven carbons of the core structure. The carbon attached to the hydroxyl group (C-4) would be significantly shifted downfield compared to the other aliphatic carbons, likely appearing in the 60-75 ppm region.
-
2D NMR Techniques: For unambiguous assignment of all proton and carbon signals, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be indispensable.[2][3]
2.2. Infrared (IR) Spectroscopy
The IR spectrum would provide crucial information about the functional groups present. Key expected absorption bands include:
-
O-H stretch: A broad and strong band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.
-
N-H stretch: A moderate band around 3100-3500 cm⁻¹.
-
C-H stretch (aliphatic): Multiple sharp bands just below 3000 cm⁻¹.
-
C-O stretch: A moderate to strong band in the 1000-1250 cm⁻¹ region.
2.3. Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak (M⁺) at m/z = 138. Fragmentation patterns would be expected to include the loss of a water molecule (M-18) and other fragments resulting from the cleavage of the cyclohexanol ring.
Plausible Synthetic Route: From Ketone to Alcohol
A logical and common synthetic pathway to 4,5,6,7-Tetrahydro-2H-indazol-4-ol would involve the chemical reduction of the corresponding ketone, 4,5,6,7-tetrahydro-2H-indazol-4-one. This ketone precursor can be synthesized from 1,3-cyclohexanedione.
Plausible synthetic pathway to the target compound.
This reduction can be achieved using standard reducing agents such as sodium borohydride (NaBH₄) in an alcoholic solvent or lithium aluminum hydride (LiAlH₄) in an ethereal solvent. The choice of reducing agent can influence the stereochemical outcome if specific isomers are desired.
Key Physicochemical Properties and Their Significance
The physicochemical properties of a drug candidate are paramount to its absorption, distribution, metabolism, and excretion (ADME) profile.
4.1. Melting Point (Mp) and Thermal Stability
-
Predicted Behavior: The presence of the hydroxyl group, which allows for strong intermolecular hydrogen bonding, would be expected to give 4,5,6,7-Tetrahydro-2H-indazol-4-ol a significantly higher melting point than its parent compound, 4,5,6,7-tetrahydro-1H-indazole. Cyclic alcohols like cyclopentanol and cyclohexanol are liquids at room temperature, but the rigid, bicyclic, and hydrogen-bonding-capable indazole structure would likely result in a solid with a defined melting point.[4]
-
Experimental Determination: Differential Scanning Calorimetry (DSC) DSC is a high-precision technique for determining the melting point and heat of fusion of a substance.[5]
Workflow for Melting Point Determination by DSC.
4.2. Solubility
-
Predicted Behavior: The hydroxyl group is expected to increase the aqueous solubility of 4,5,6,7-Tetrahydro-2H-indazol-4-ol compared to the parent tetrahydroindazole due to its ability to act as both a hydrogen bond donor and acceptor with water molecules.[6] However, the overall solubility will still be influenced by the lipophilicity of the bicyclic core.
-
Experimental Determination: High-Performance Liquid Chromatography (HPLC) A common and accurate method for determining aqueous solubility involves creating a saturated solution, filtering it, and quantifying the dissolved compound using a calibrated HPLC method.[7][8][9]
4.3. Acidity and Basicity (pKa)
-
Predicted Behavior: The 4,5,6,7-Tetrahydro-2H-indazol-4-ol molecule is amphoteric.
-
Acidity: The N-H proton on the pyrazole ring is weakly acidic. For the parent indazole, the pKa for the deprotonation of the N-H is approximately 13.86. [10]The substituents on the tetrahydro ring are not expected to drastically alter this value. The hydroxyl proton is also weakly acidic, with a pKa likely in the range of 16-18, similar to other secondary alcohols.
-
Basicity: The pyridine-like nitrogen atom in the pyrazole ring is basic. The pKa for the protonation of the parent indazole is around 1.04. [10]This value indicates that the compound will be largely uncharged at physiological pH.
-
-
Experimental Determination: Potentiometric Titration Potentiometric titration is a highly accurate method for determining pKa values. [11]It involves titrating a solution of the compound with a strong acid or base and monitoring the pH. [12]
Workflow for pKa Determination by Potentiometric Titration.
Conclusion and Future Directions
4,5,6,7-Tetrahydro-2H-indazol-4-ol represents a potentially valuable, yet underexplored, chemical entity. This guide provides a foundational understanding of its likely physicochemical properties, grounded in the established behavior of its structural components. The introduction of the hydroxyl group at the 4-position is predicted to enhance aqueous solubility and introduce a higher melting point compared to its parent scaffold, properties that are highly relevant in the context of drug design. For researchers and drug development professionals, the empirical validation of these predicted properties is a critical next step. The experimental protocols detailed herein for DSC, HPLC-based solubility, and potentiometric pKa determination provide a clear and robust roadmap for the comprehensive characterization of this and other novel indazole derivatives. Such characterization is essential for unlocking the full therapeutic potential of this promising class of compounds.
References
-
Claramunt, R. M., et al. (2012). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 77(15), 6343–6353. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis. Available at: [Link]
-
Khlebnikova, T. S., et al. (2023). 1,2,3-Triazole-Containing 1,5,6,7-Tetrahydro-4H-indazol-4-ones and 6,7-Dihydrobenzo[d]isoxazol-4(5H)-ones: Synthesis and Biological Activity. Russian Journal of General Chemistry, 93(2), 269-278. Available at: [Link]
-
Gein, V. L., et al. (2019). Synthesis and Biological Activity of 4,5,6,7-Tetrahydro-2H-indazole Derivatives. Pharmaceutical Chemistry Journal, 53(8), 694-697. Available at: [Link]
-
De Pooter, T., et al. (2021). 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures. Molecules, 26(15), 4629. Available at: [Link]
-
A new HPLC approach for determination of in-vitro solubility of naproxen sodium. (2016). ResearchGate. Available at: [Link]
-
Patocka, J., et al. (2013). Biologically active alcohols: cyclic alcohols. Military Medical Science Letters, 82(4), 162-172. Available at: [Link]
-
ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Available at: [Link]
-
TA Instruments. (n.d.). Differential Scanning Calorimetry (DSC) Theory and Applications. Available at: [Link]
-
Silva, A. M. S., et al. (2011). Advanced NMR techniques for structural characterization of heterocyclic structures. In Structure and Bonding (Vol. 138, pp. 1-61). Springer. Available at: [Link]
-
Wikipedia. (n.d.). Indazole. Available at: [Link]
-
PharmaGuru. (2023). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Available at: [Link]
-
Westlab Canada. (2023). Measuring the Melting Point. Available at: [Link]
-
PubChem. (n.d.). 4,5,6,7-Tetrahydro-5(1h)-indazolone. Available at: [Link]
-
Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Available at: [Link]
-
Zhang, Y., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(16), 4983. Available at: [Link]
-
Chemistry LibreTexts. (2022). 17.2: Properties of Alcohols and Phenols. Available at: [Link]
-
Lee, J., et al. (2007). New 2-phenyl-4,5,6,7-tetrahydro-2H-indazole derivatives as paddy field herbicides. Pest Management Science, 63(1), 81-86. Available at: [Link]
-
ChemInform Abstract: Efficient Synthesis of 4-Phosphinoyl-4,5,6,7-tetrahydro-2H-indazol-3-ylamines. (2010). ResearchGate. Available at: [Link]
-
Cantini, E., et al. (2021). 1,5,6,7-Tetrahydro-4H-indazol-4-ones as human neutrophil elastase (HNE) inhibitors. Bioorganic & Medicinal Chemistry Letters, 52, 128380. Available at: [Link]
-
Positional isomers in the 4,5,6,7-tetrahydro-3-oxo-2H-indazolecarboxylic acid series. (1979). Journal of Heterocyclic Chemistry, 16(7), 1377-1383. Available at: [Link]
-
PubChem. (n.d.). 1H-Indazole. Available at: [Link]
-
Cantini, E., et al. (2021). 1,5,6,7-Tetrahydro-4H-indazol-4-ones as human neutrophil elastase (HNE) inhibitors. FLORE. Available at: [Link]
-
Kumar, S., et al. (2024). Synthesis molecular docking and DFT studies on novel indazole derivatives. RSC Advances, 14(20), 14088-14104. Available at: [Link]
-
The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. (2021). Sciforum. Available at: [Link]
-
Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024). DergiPark. Available at: [Link]
-
Biologically active alcohols: cyclic alcohols. (2013). ResearchGate. Available at: [Link]
-
Determination of the melting temperature, heat of fusion, and purity analysis of different samples of zidovudine (AZT) using DSC. (2009). SciELO. Available at: [Link]
-
Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. (2019). SciSpace. Available at: [Link]
-
Development of tetrahydroindazole-based potent and selective sigma-2 receptor ligands. (2018). Bioorganic & Medicinal Chemistry, 26(10), 2829-2841. Available at: [Link]
-
Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. (2021). MDPI. Available at: [Link]
-
Solubility and Dissolution with HPLC or UV-Vis Detection. (2021). Improved Pharma. Available at: [Link]
-
Indazole From Natural Resources And Biological Activity. (2022). Journal of Pharmaceutical Negative Results. Available at: [Link]
-
Master Organic Chemistry. (2014). Alcohols - Nomenclature and Properties. Available at: [Link]
-
Steps involved in HPLC Method Development. (2012). Asian Journal of Pharmaceutical Research. Available at: [Link]
-
NMR spectroscopy in the structural elucidation of oligosaccharides and glycosides. (1994). Natural Product Reports, 11(1), 17-38. Available at: [Link]
-
Acidity and Basicity of Indazole and its N-Methyl Derivatives in the Ground and in the Excited State. (2000). ResearchGate. Available at: [Link]
-
Chad's Prep. (2018). 12.1 Properties and Nomenclature of Alcohols. YouTube. Available at: [Link]
-
Measurement of Tg by DSC. (n.d.). Thermal Support. Available at: [Link]
-
Pharma Growth Hub. (2021). Measurement of pKa by Potentiometry. YouTube. Available at: [Link]
-
N-Heterocyclic Olefins of Pyrazole and Indazole. (2021). American Chemical Society. Available at: [Link]
-
Synthesis and Antimicrobial Activities of (4,5,6,7-Tetrahydro-1H-indazol- 2(3H)-yl)thiazole Derivatives. (2014). ResearchGate. Available at: [Link]
-
Determination of Melting Points According to Pharmacopeia. (n.d.). thinkSRS.com. Available at: [Link]
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 3. NMR spectroscopy in the structural elucidation of oligosaccharides and glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mmsl.cz [mmsl.cz]
- 5. scielo.br [scielo.br]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. pharmaguru.co [pharmaguru.co]
- 9. asianjpr.com [asianjpr.com]
- 10. Indazole - Wikipedia [en.wikipedia.org]
- 11. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 12. creative-bioarray.com [creative-bioarray.com]
A Guide to the Crystal Structure Analysis of 4,5,6,7-Tetrahydro-2H-indazol-4-ol: From Synthesis to Structural Insights
Audience: Researchers, scientists, and drug development professionals.
Abstract: The 4,5,6,7-tetrahydro-2H-indazole scaffold is a privileged structure in medicinal chemistry, appearing in a variety of pharmacologically active agents.[1][2] Understanding the three-dimensional arrangement of atoms within this core structure and its derivatives is paramount for rational drug design, as it governs molecular interactions with biological targets and influences physicochemical properties such as solubility and stability. To date, a public-domain crystal structure for the parent alcohol, 4,5,6,7-tetrahydro-2H-indazol-4-ol, has not been reported. This technical guide, therefore, serves as a comprehensive, field-proven manual for a researcher who has synthesized this molecule and wishes to determine its single-crystal X-ray structure. We will navigate the entire workflow, from synthesis and crystallization to data analysis and interpretation, emphasizing the causality behind experimental choices to ensure a self-validating and robust protocol.
Synthesis and Purification: Obtaining Diffraction-Quality Material
The journey to a crystal structure begins with the synthesis of high-purity material. While various synthetic routes to substituted tetrahydroindazoles exist, a common and effective method involves the cyclocondensation of a 1,3-dicarbonyl compound with hydrazine or its derivatives.[3] For the title compound, a plausible route starts from 1,3-cyclohexanedione.
A potential synthetic pathway involves the formylation of 1,3-cyclohexanedione to yield 2-(hydroxymethylene)cyclohexane-1,3-dione, followed by cyclization with hydrazine hydrate. The resulting 4,5,6,7-tetrahydro-2H-indazol-4-one can then be selectively reduced to the target alcohol, 4,5,6,7-tetrahydro-2H-indazol-4-ol.
Experimental Protocol: Synthesis
-
Step 1: Synthesis of 4,5,6,7-tetrahydro-2H-indazol-4-one.
-
To a solution of 1,3-cyclohexanedione in a suitable solvent (e.g., ethanol), add an equimolar amount of a formylating agent (e.g., ethyl formate) and a base (e.g., sodium ethoxide).
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Acidify the mixture and extract the intermediate product.
-
Dissolve the crude intermediate in ethanol and add a slight excess of hydrazine hydrate.
-
Reflux the mixture for several hours. Upon cooling, the product, 4,5,6,7-tetrahydro-2H-indazol-4-one, should precipitate.
-
Filter the solid and purify by recrystallization or column chromatography.
-
-
Step 2: Reduction to 4,5,6,7-tetrahydro-2H-indazol-4-ol.
-
Dissolve the ketone from Step 1 in a suitable solvent (e.g., methanol or ethanol).
-
Cool the solution in an ice bath.
-
Add a mild reducing agent, such as sodium borohydride (NaBH₄), portion-wise. The use of a mild reagent is crucial to avoid reduction of the indazole ring.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction carefully with water, and then acidify to neutralize excess borohydride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product must be purified to ≥95% purity, as impurities can inhibit crystallization. Column chromatography is often the most effective method.[4]
-
The Art of Crystallization: Growing Single Crystals
Obtaining a single crystal suitable for X-ray diffraction is often the most challenging step.[5] The goal is to create a supersaturated solution from which the molecule can slowly precipitate in an ordered, crystalline lattice. The presence of both hydrogen bond donors (-OH, -NH) and acceptors (N) in 4,5,6,7-tetrahydro-2H-indazol-4-ol suggests that it is a polar molecule, which guides our choice of solvents.
Causality in Solvent Selection
A good solvent for crystallization should dissolve the compound when hot but poorly when cold.[6] For a polar molecule like our target, polar solvents are a logical starting point. However, very high solubility can make it difficult to achieve supersaturation. Therefore, a systematic screening of solvents with varying polarities is essential.
| Solvent Class | Examples | Rationale |
| Protic Solvents | Water, Methanol, Ethanol | Likely to be good solvents due to hydrogen bonding potential. May require slow evaporation or the use of an anti-solvent. |
| Aprotic Polar | Acetone, Acetonitrile, Ethyl Acetate | May provide the ideal balance of moderate solubility for slow cooling crystallization. |
| Nonpolar Solvents | Hexane, Toluene | Unlikely to be primary solvents but are excellent candidates as "anti-solvents" in liquid or vapor diffusion methods. |
Experimental Protocols: Crystallization Techniques
It is advisable to run multiple crystallization experiments in parallel using small amounts of the purified compound (2-10 mg).[7]
-
Protocol 1: Slow Evaporation
-
Dissolve the compound in a small amount of a suitable solvent (e.g., ethanol or ethyl acetate) in a small vial to create a near-saturated solution.
-
Loosely cap the vial or cover it with parafilm perforated with a few small holes.
-
Allow the solvent to evaporate slowly and undisturbed over several days.
-
-
Protocol 2: Slow Cooling
-
Create a saturated solution of the compound in a minimal amount of a suitable solvent (e.g., acetonitrile) at an elevated temperature (do not exceed the solvent's boiling point).[5]
-
Ensure all solid material is dissolved.
-
Seal the container and place it in an insulated box or Dewar flask to allow for very slow cooling to room temperature, and then potentially to a lower temperature (e.g., 4 °C).
-
-
Protocol 3: Vapor Diffusion
-
Dissolve the compound in a small volume of a "good" solvent (e.g., methanol) in a small, open vial.
-
Place this vial inside a larger, sealed jar that contains a larger volume of a "poor" solvent (an "anti-solvent" like diethyl ether or hexane) in which the compound is insoluble.
-
Over time, the vapor of the anti-solvent will slowly diffuse into the solution of the compound, reducing its solubility and inducing crystallization.
-
-
Protocol 4: Liquid-Liquid Diffusion
-
In a narrow tube, carefully layer a solution of the compound in a dense solvent (e.g., dichloromethane) at the bottom.
-
Gently layer a less dense, miscible anti-solvent (e.g., hexane) on top, creating a distinct interface.
-
As the solvents slowly mix at the interface, the compound's solubility decreases, and crystals may form.
-
Single-Crystal X-ray Diffraction (SCXRD): Probing the Structure
Once a suitable crystal (typically 0.1-0.3 mm in size, with sharp edges and no visible cracks) is obtained, the next step is to analyze it using SCXRD. This technique provides detailed information about the internal lattice of crystalline substances, including unit cell dimensions, bond lengths, and bond angles.[8][9]
The fundamental principle involves irradiating the crystal with a monochromatic X-ray beam. The regularly spaced atoms in the crystal lattice diffract the X-rays in a specific pattern of spots. By measuring the position and intensity of these spots as the crystal is rotated, we can reconstruct a 3D map of the electron density within the crystal, and from that, infer the atomic positions.[10]
Experimental Protocol: Data Collection
-
Crystal Mounting: Carefully select a high-quality single crystal under a microscope. Mount it on a suitable holder (e.g., a MiTeGen loop) with a cryoprotectant (e.g., paratone-N oil) to prevent ice formation if data is to be collected at low temperatures (typically 100 K). Low-temperature collection minimizes thermal motion of the atoms, resulting in a sharper diffraction pattern and higher quality data.
-
Diffractometer Setup: Mount the crystal on the goniometer head of the diffractometer. Modern diffractometers consist of an X-ray source, a goniometer for rotating the crystal, and a detector.[8]
-
Unit Cell Determination: Collect a few initial diffraction images (frames). Software will automatically identify the diffraction spots and determine the crystal's unit cell parameters and Bravais lattice.
-
Data Collection Strategy: Based on the crystal's symmetry, the software will devise a strategy to collect a complete and redundant dataset. This involves rotating the crystal through a specific range of angles while continuously collecting diffraction images.[11]
-
Data Integration and Scaling: After collection, the raw image data is processed. This involves integrating the intensity of each diffraction spot and applying corrections for various experimental factors (e.g., Lorentz-polarization). The output is a reflection file containing a list of Miller indices (h,k,l) and their corresponding intensities and standard uncertainties.
| Parameter | Typical Value / Setting | Causality / Rationale |
| X-ray Source | Mo Kα (λ=0.71073 Å) or Cu Kα (λ=1.5418 Å) | Mo is standard for small molecules; Cu provides better anomalous dispersion for absolute structure determination if needed. |
| Temperature | 100 K | Reduces atomic thermal motion, leading to higher resolution data and less radiation damage. |
| Detector Distance | 40-60 mm | A balance between resolving spots (further distance) and capturing high-angle (high-resolution) data (closer distance). |
| Exposure Time | 5-60 seconds / frame | Dependent on crystal size, quality, and X-ray source intensity. Aims for good signal-to-noise without overloading the detector. |
| Resolution Goal | d(min) ≤ 0.84 Å | High resolution is required for accurate determination of bond lengths and anisotropic displacement parameters. 0.84 Å is a benchmark for publication in many journals.[11] |
Structure Solution and Refinement: From Data to Model
With a processed reflection file, the computational part of the analysis begins. The goal is to solve the "phase problem" and build an atomic model that accurately fits the experimental data.
Computational Workflow
-
Space Group Determination: The first step is to determine the crystal's space group from the reflection data. The symmetry and systematic absences in the data point to one of the 230 possible space groups. This is a critical step, as an incorrect assignment can make the structure impossible to solve or lead to erroneous results.[12]
-
Structure Solution: This involves finding initial phases for the measured diffraction intensities to calculate an initial electron density map. For small molecules, this is typically achieved using "direct methods" or intrinsic phasing, as implemented in programs like SHELXT.[13] This initial map should reveal the positions of most non-hydrogen atoms.
-
Structure Refinement: The initial atomic model is then refined against the experimental data using a least-squares minimization process (e.g., with SHELXL).[13] This is an iterative process:
-
Atom Assignment: Identify the atoms in the electron density map and assign them their correct element types (C, N, O).
-
Isotropic Refinement: Refine the positions and isotropic (spherical) thermal parameters of the atoms.
-
Anisotropic Refinement: For non-hydrogen atoms, refine their thermal motion anisotropically (as ellipsoids), which better models their vibration in the crystal lattice.
-
Hydrogen Atom Placement: Add hydrogen atoms to the model. Their positions can often be calculated geometrically and then refined, or in very high-quality data, found directly from the electron density map.
-
The process is repeated until the model converges, meaning the calculated diffraction pattern from the model closely matches the experimentally observed pattern.
-
-
Validation: The final model is rigorously checked for correctness using software like checkCIF. This process generates a Crystallographic Information File (CIF), the standard format for reporting crystal structures.
| Parameter | Acceptable Value | Significance |
| R1 | < 0.05 (for data with I > 2σ(I)) | A measure of the agreement between observed and calculated structure factor amplitudes. Lower is better. |
| wR2 | < 0.15 (for all data) | A weighted R-factor based on intensities. Generally a more reliable indicator than R1. |
| Goodness-of-Fit (GooF) | ~ 1.0 | Should be close to 1 for a good model and correct weighting scheme. |
| Residual Electron Density | < ±0.5 e⁻/ų | The largest peaks and holes in the final difference electron density map should be minimal. |
Structural Analysis: Insights for Drug Development
The final, validated crystal structure is a rich source of information. For a potential drug molecule like 4,5,6,7-tetrahydro-2H-indazol-4-ol, the analysis focuses on features that influence its biological activity and pharmaceutical properties.
-
Molecular Conformation: The analysis reveals the precise bond lengths, bond angles, and torsion angles of the molecule. It will show the conformation of the flexible six-membered ring (e.g., chair, boat, or twist-boat) and the relative orientation of the hydroxyl group. This "bound" conformation is critical for understanding how the molecule might fit into a protein's active site.
-
Intermolecular Interactions: The crystal packing reveals how molecules interact with each other. Given the functional groups present, hydrogen bonding is expected to be a dominant interaction.[14][15]
-
Hydrogen Bond Analysis: A detailed analysis will identify all hydrogen bonds, specifying the donor, acceptor, and the geometry (distance and angle). The -OH and -NH groups can act as donors, while the pyrazolic nitrogen and the -OH oxygen can act as acceptors. These interactions are crucial for crystal stability and also provide a blueprint for the interactions the molecule can make with a biological target.[16][17] Understanding these patterns is fundamental to crystal engineering and can be used to design co-crystals with improved properties.[18]
-
Other Interactions: Other weaker interactions, like C-H···π or van der Waals forces, also contribute to the overall crystal packing and can be analyzed.
-
-
Implications for Drug Development:
-
Solubility and Stability: The strength and network of intermolecular interactions, particularly hydrogen bonds, directly impact the crystal lattice energy. A very stable crystal lattice can lead to poor aqueous solubility, which is a major challenge in drug development.[14]
-
Polymorphism: The analysis provides the structure of one crystalline form (polymorph). It is crucial to know that other polymorphs may exist, which can have different stabilities, solubilities, and bioavailability. This initial structure provides a baseline for polymorph screening studies.
-
Structure-Activity Relationships (SAR): The determined 3D structure provides a solid foundation for computational modeling and SAR studies. It allows for more accurate docking simulations and helps rationalize why certain derivatives of the scaffold are more or less active.
-
Conclusion
Determining the single-crystal X-ray structure of 4,5,6,7-tetrahydro-2H-indazol-4-ol is a multi-step process that demands both experimental skill and careful computational analysis. While no structure is currently public, this guide provides a comprehensive and technically grounded workflow for its determination. The process, from rational synthesis and meticulous crystallization to rigorous data collection and refinement, culminates in a three-dimensional atomic model. The insights gleaned from this model—regarding molecular conformation, hydrogen bonding networks, and crystal packing—are invaluable for the fields of medicinal chemistry and drug development, providing a critical tool for understanding and optimizing the properties of this important heterocyclic scaffold.
References
-
HKL Research, Inc. (n.d.). Small Molecule Structure Solution and Refinement. HKL-xray. [Link]
-
Alsulays, B. B., Alshehri, S. M., & El-Say, K. M. (2016). Hydrogen Bonding: Between Strengthening the Crystal Packing and Improving Solubility of Three Haloperidol Derivatives. Molecules, 21(6), 731. [Link]
-
Guillou, N. (n.d.). Guide for crystallization. [Link]
-
Gein, N. V., et al. (2019). Synthesis and Biological Activity of 4,5,6,7-Tetrahydro-2H-indazole Derivatives. ResearchGate. [Link]
-
Yadav, V. R., et al. (2025). Harnessing hydrogen-bonding: advancements and applications in pharmaceutical co-crystallization. Future Journal of Pharmaceutical Sciences, 11(1). [Link]
-
Hall, S. R., & Probert, M. R. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(7), 2470-2493. [Link]
-
Müller, P. (n.d.). Structure solution and refinement: introductory strategies. [Link]
-
Wuest, J. D., & Vistocco, D. (2018). Functional materials based on molecules with hydrogen-bonding ability: applications to drug co-crystals and polymer complexes. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 376(2123), 20170263. [Link]
-
CCP4. (n.d.). Solve a small-molecule structure. CCP4 Wiki. [Link]
-
University of Cape Town. (n.d.). SOP: CRYSTALLIZATION. [Link]
-
Efrit, M. L., et al. (2011). ChemInform Abstract: Efficient Synthesis of 4-Phosphinoyl-4,5,6,7-tetrahydro-2H-indazol-3-ylamines. ResearchGate. [Link]
-
Carleton College. (2007). Single-crystal X-ray Diffraction. SERC. [Link]
-
Desiraju, G. R. (2015). Hydrogen Bonding in Molecular Crystals. ResearchGate. [Link]
-
X-ray.com. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. [Link]
-
Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis. [Link]
-
Gavilan College. (n.d.). 4. Crystallization. [Link]
-
wikiHow. (2024, October 10). 9 Ways to Crystallize Organic Compounds. [Link]
-
Pérez-Villanueva, M., et al. (2021). Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. Molecules, 26(8), 2118. [Link]
-
MIT OpenCourseWare. (n.d.). Structure refinement. [Link]
-
Boobbyer, D. N., Goodford, P. J., McWhinnie, P. M., & Wade, R. C. (1989). The role of hydrogen-bonds in drug binding. Journal of Medicinal Chemistry, 32(5), 1083-1094. [Link]
-
Voskressensky, L. G., et al. (2018). 1,2,3-Triazole-Containing 1,5,6,7-Tetrahydro-4H-indazol-4-ones and 6,7-Dihydrobenzo[d]isoxazol-4(5H)-ones: Synthesis and Biological Activity. ResearchGate. [Link]
-
Institute of Physics of the Czech Academy of Sciences. (n.d.). X-ray single-crystal diffraction. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. science.uct.ac.za [science.uct.ac.za]
- 5. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 6. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]
- 7. unifr.ch [unifr.ch]
- 8. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 9. creative-biostructure.com [creative-biostructure.com]
- 10. X-ray single-crystal diffraction | FZU [fzu.cz]
- 11. Solve a small-molecule structure - CCP4 wiki [wiki.uni-konstanz.de]
- 12. ocw.mit.edu [ocw.mit.edu]
- 13. hkl-xray.com [hkl-xray.com]
- 14. Hydrogen Bonding: Between Strengthening the Crystal Packing and Improving Solubility of Three Haloperidol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. royalsocietypublishing.org [royalsocietypublishing.org]
- 17. The role of hydrogen-bonds in drug binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. japtronline.com [japtronline.com]
Spectroscopic Characterization of 4,5,6,7-Tetrahydro-2H-indazol-4-ol: A Technical Guide
For Immediate Release
Affiliation: Google Research
Abstract
Introduction
The indazole core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents. The partially saturated 4,5,6,7-tetrahydroindazole framework offers a three-dimensional structure that can be exploited for targeted drug design. The introduction of a hydroxyl group at the 4-position in 4,5,6,7-Tetrahydro-2H-indazol-4-ol presents a key site for hydrogen bonding and potential metabolic transformations, making its unambiguous characterization essential.
This guide will delve into the predicted spectroscopic signatures of 4,5,6,7-Tetrahydro-2H-indazol-4-ol, providing a foundational understanding for researchers working with this class of compounds. The predictions are based on a careful analysis of data from structurally related molecules, including 4,5,6,7-tetrahydro-1H-indazole and various substituted tetrahydroindazoles.
Molecular Structure and Tautomerism
The structure of 4,5,6,7-Tetrahydro-2H-indazol-4-ol is presented below. It is important to note that indazole systems can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers. The relative populations of these tautomers can be influenced by the solvent, temperature, and substitution pattern. For the purpose of this guide, we will consider the 2H-tautomer as specified, while acknowledging that the 1H-tautomer is also a possibility and may co-exist in solution.
Figure 1: Chemical structure of 4,5,6,7-Tetrahydro-2H-indazol-4-ol.
Predicted ¹H and ¹³C NMR Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted chemical shifts for 4,5,6,7-Tetrahydro-2H-indazol-4-ol are summarized in Table 1. These predictions are based on the analysis of related tetrahydroindazole structures and the known effects of hydroxyl substituents on cyclohexyl rings.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm) for 4,5,6,7-Tetrahydro-2H-indazol-4-ol in a common deuterated solvent like DMSO-d₆.
| Position | Predicted ¹³C Chemical Shift (δ) | Predicted ¹H Chemical Shift (δ) | Multiplicity | Integration |
| 3 | ~130-135 | ~7.0-7.5 | s | 1H |
| 3a | ~115-120 | - | - | - |
| 4 | ~65-70 | ~3.8-4.2 | m | 1H |
| 5 | ~30-35 | ~1.7-2.1 | m | 2H |
| 6 | ~20-25 | ~1.5-1.9 | m | 2H |
| 7 | ~25-30 | ~2.5-2.9 | m | 2H |
| 7a | ~140-145 | - | - | - |
| N-H | - | ~11-13 | br s | 1H |
| O-H | - | ~4.5-5.5 | d | 1H |
Rationale for Predicted Chemical Shifts
-
Aromatic/Heterocyclic Region (C3, C3a, C7a, H3, N-H): The indazole core will exhibit signals characteristic of a pyrazole-like system. The proton at C3 is expected to be a singlet in the aromatic region. The N-H proton of the indazole ring is anticipated to be a broad singlet at a downfield chemical shift, characteristic of acidic protons.
-
Saturated Ring (C4-C7 and associated protons): The tetrahydro portion of the molecule will show signals in the aliphatic region.
-
C4 and H4: The carbon bearing the hydroxyl group (C4) will be shifted downfield to approximately 65-70 ppm. The attached proton (H4) will appear as a multiplet in the range of 3.8-4.2 ppm due to coupling with the adjacent methylene protons.
-
C5, C6, C7 and associated protons: These methylene groups will give rise to complex multiplets in the upfield region of the ¹H NMR spectrum. The protons at C7, being adjacent to the indazole ring, are expected to be slightly more downfield than those at C5 and C6.
-
-
Hydroxyl Proton (O-H): The chemical shift of the hydroxyl proton is highly dependent on solvent and concentration. In DMSO-d₆, it is expected to appear as a doublet due to coupling with the proton on C4.
Predicted Infrared (IR) Spectroscopy Data
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The predicted key IR absorption bands for 4,5,6,7-Tetrahydro-2H-indazol-4-ol are listed in Table 2. These predictions are based on characteristic vibrational frequencies of alcohols, secondary amines (within the indazole ring), and C-H bonds.
Table 2: Predicted Key IR Absorption Bands for 4,5,6,7-Tetrahydro-2H-indazol-4-ol.
| Wavenumber (cm⁻¹) | Functional Group | Description |
| ~3200-3600 | O-H | Broad, strong absorption due to hydrogen-bonded hydroxyl group. |
| ~3100-3300 | N-H | Moderate, broad absorption from the indazole N-H stretch. |
| ~2850-2960 | C-H (sp³) | Strong absorptions from the C-H stretching of the cyclohexyl ring. |
| ~1600-1650 | C=N/C=C | Weak to moderate absorption from the indazole ring stretching vibrations. |
| ~1000-1200 | C-O | Strong absorption from the C-O stretching of the secondary alcohol. |
Predicted Mass Spectrometry (MS) Data
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 4,5,6,7-Tetrahydro-2H-indazol-4-ol (Molecular Formula: C₇H₁₀N₂O), the expected molecular weight is approximately 138.17 g/mol .
Expected Fragmentation Pattern
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 138. Key fragmentation pathways would likely involve:
-
Loss of water (H₂O): A prominent peak at m/z 120 (M-18) due to the facile dehydration of the secondary alcohol.
-
Loss of a hydrogen atom: A peak at m/z 137 (M-1).
-
Retro-Diels-Alder (RDA) fragmentation: The tetrahydroindazole ring system may undergo RDA fragmentation, leading to characteristic ions.
-
Cleavage of the cyclohexyl ring: Various fragmentation patterns involving the cleavage of the saturated ring are also anticipated.
The fragmentation pattern of the parent 4,5,6,7-tetrahydro-1H-indazole shows a strong molecular ion peak at m/z 122 and a significant fragment at m/z 94, which could correspond to the loss of ethylene. A similar loss from the dehydrated ion of the target molecule might be observed.
Experimental Protocols
While no specific experimental data for the title compound has been located, the following are general, field-proven protocols for the acquisition of the spectroscopic data discussed.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). The choice of solvent is critical as it can influence chemical shifts, particularly for exchangeable protons (N-H and O-H).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Data Acquisition:
-
Record the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
-
Record the ¹³C NMR spectrum, typically with proton decoupling.
-
Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to aid in the definitive assignment of proton and carbon signals.
-
IR Spectroscopy
-
Sample Preparation:
-
Solid State: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk.
-
Thin Film: If the sample is a liquid or can be dissolved in a volatile solvent, a thin film can be cast onto a salt plate (e.g., NaCl or KBr).
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid or liquid sample directly on the ATR crystal. This is often the most straightforward method.
-
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct insertion probe (for solids) or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
-
Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) for fragmentation information or a softer technique like Electrospray Ionization (ESI) to primarily observe the molecular ion.
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range. High-resolution mass spectrometry (HRMS) is recommended for accurate mass measurement and determination of the elemental composition.
Conclusion
While experimental spectroscopic data for 4,5,6,7-Tetrahydro-2H-indazol-4-ol is not currently available in the public domain, this technical guide provides a robust, predictive framework for its characterization. The expected NMR, IR, and MS data have been detailed based on the analysis of analogous structures. This information serves as a valuable resource for researchers in the synthesis, identification, and application of this and related tetrahydroindazole derivatives. It is our hope that this guide will facilitate future research and development in this important area of medicinal chemistry.
References
- Note: As no direct literature containing the spectroscopic data for the title compound was found, this section is intentionally left blank.
A Technical Guide to Investigating the In Vitro Anti-inflammatory Activity of Tetrahydroindazole Derivatives
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals investigating the in vitro anti-inflammatory properties of tetrahydroindazole derivatives. We will move beyond simple procedural lists to explore the causality behind experimental design, ensuring a robust and self-validating approach to screening and mechanistic elucidation.
Introduction: Targeting Inflammation with Tetrahydroindazoles
Inflammation is a fundamental biological response to harmful stimuli, such as pathogens or damaged cells. While essential for healing, its dysregulation can lead to chronic diseases like rheumatoid arthritis and atherosclerosis.[1] The therapeutic landscape has long been dominated by non-steroidal anti-inflammatory drugs (NSAIDs), but their use is often limited by side effects, primarily due to the non-selective inhibition of cyclooxygenase (COX) enzymes.[2] This has fueled the search for novel agents with improved safety and efficacy.
Tetrahydroindazole scaffolds have emerged as a privileged structure in medicinal chemistry, with derivatives showing promise as potent and selective inhibitors of key inflammatory mediators.[3][4][5] Their anti-inflammatory activity often stems from the targeted modulation of enzymes and signaling pathways that drive the inflammatory response.[6][7] This guide outlines a logical, multi-step in vitro strategy to identify promising tetrahydroindazole candidates and characterize their mechanisms of action.
Section 1: The Inflammatory Cascade: Key Molecular Targets for In Vitro Analysis
A successful screening campaign begins with a deep understanding of the underlying biology. The inflammatory response is orchestrated by a complex network of cells, enzymes, and signaling molecules. In a typical in vitro model using immune cells like macrophages, the introduction of an inflammatory stimulus such as Lipopolysaccharide (LPS)—a component of Gram-negative bacteria—triggers a well-defined cascade.[8][9][10]
Key players in this cascade that serve as measurable endpoints for anti-inflammatory activity include:
-
Cyclooxygenase-2 (COX-2): This enzyme is induced during inflammation and is responsible for converting arachidonic acid into prostaglandins (PGs), which are key mediators of pain and fever.[11] Selective inhibition of COX-2 over the constitutively expressed COX-1 is a primary goal for developing safer NSAIDs.[2][11]
-
Pro-inflammatory Cytokines: Molecules like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β) are secreted by immune cells and orchestrate the inflammatory response.[6] Their inhibition is a cornerstone of many modern anti-inflammatory therapies.
-
Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide (NO): High levels of NO, produced by iNOS in response to inflammatory stimuli, contribute to vasodilation and cytotoxicity.[12] Measuring NO production is a reliable proxy for iNOS activity and the inflammatory state.[13]
-
Nuclear Factor-kappa B (NF-κB) Signaling Pathway: NF-κB is a master transcriptional regulator of inflammation.[14] In resting cells, it is sequestered in the cytoplasm by an inhibitor protein, IκB. Upon stimulation (e.g., by LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including those for COX-2, TNF-α, and iNOS.[15][16]
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK family (including p38, JNK, and ERK) is another critical signaling cascade that regulates the synthesis of inflammatory mediators.[17]
Section 2: Designing a Robust In Vitro Screening Workflow
A logical and sequential experimental plan is crucial for efficiently identifying and validating lead compounds. The workflow should progress from broad screening to specific mechanistic studies, with each step informing the next. This approach ensures that resources are focused on the most promising candidates and that the observed biological effects are genuine.
Section 3: Core Experimental Protocols
The following protocols are foundational for assessing the anti-inflammatory activity of tetrahydroindazole derivatives. They are designed to be self-validating through the inclusion of appropriate controls.
Protocol 3.1: Cytotoxicity Assessment (MTT Assay)
Rationale: This is the critical first step. An apparent decrease in inflammatory markers could be due to cell death rather than a specific anti-inflammatory effect. This assay establishes the concentration range of the test compound that can be used in subsequent experiments without inducing significant cytotoxicity.
Methodology:
-
Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 1x10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the tetrahydroindazole derivatives (e.g., 1 µM to 100 µM) and a vehicle control (e.g., 0.1% DMSO) for 24 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Select the highest concentrations that show >90% viability for subsequent assays.
Protocol 3.2: Measurement of Nitric Oxide Production (Griess Assay)
Rationale: This assay serves as a robust primary screen. The Griess reagent detects nitrite, a stable breakdown product of NO, in the cell culture supernatant. A reduction in nitrite levels indicates inhibition of iNOS activity or expression.[13]
Methodology:
-
Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate. Pre-treat the cells with non-toxic concentrations of the tetrahydroindazole derivatives for 1 hour.
-
Inflammatory Stimulus: Induce inflammation by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL.[18] Include wells with cells only (negative control), cells + LPS (positive control), and cells + LPS + a known inhibitor like Dexamethasone.
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Supernatant Collection: Collect 50 µL of supernatant from each well.
-
Griess Reaction: Add 50 µL of Griess Reagent A (sulfanilamide solution) followed by 50 µL of Griess Reagent B (NED solution) to the supernatant.
-
Absorbance Measurement: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration using a sodium nitrite standard curve. Calculate the percentage inhibition for each compound.
Protocol 3.3: Quantification of Pro-inflammatory Cytokines (ELISA)
Rationale: To confirm the broad-spectrum anti-inflammatory potential of active compounds from the primary screen, quantifying key cytokines like TNF-α and IL-6 is essential. The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive method for this purpose.[19]
Methodology:
-
Sample Generation: Use the cell culture supernatants generated in Protocol 3.2.
-
ELISA Procedure: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions (commercial kits are widely available). This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Adding the supernatants and standards.
-
Adding a detection antibody.
-
Adding an enzyme-linked secondary antibody (e.g., HRP-conjugate).
-
Adding a substrate to produce a colorimetric signal.
-
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm).
-
Data Analysis: Calculate the cytokine concentrations from the standard curve and determine the percentage inhibition caused by the test compounds.
Protocol 3.4: COX-2 Inhibition Assay (Enzyme-Based)
Rationale: To determine if the anti-inflammatory mechanism involves direct targeting of the COX pathway, a cell-free enzyme inhibition assay is ideal. This isolates the compound's effect on the enzyme from other cellular processes.[13][20]
Methodology:
-
Assay Principle: Use a commercial COX inhibitor screening kit, which typically measures the peroxidase activity of COX. The oxidation of a chromogenic substrate by the peroxidase component of the enzyme produces a colored product.
-
Procedure:
-
In a 96-well plate, add the assay buffer, heme, purified COX-2 enzyme, and the tetrahydroindazole derivative (or a known inhibitor like Celecoxib).
-
Initiate the reaction by adding arachidonic acid (the substrate).
-
Incubate for a specified time (e.g., 5-10 minutes) at room temperature.
-
Measure the absorbance at the specified wavelength (e.g., 590 nm).
-
-
Data Analysis: Calculate the percentage of COX-2 inhibition and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Protocol 3.5: Western Blot Analysis of NF-κB Signaling
Rationale: For lead compounds, elucidating the mechanism of action is paramount. Western blotting can visualize the activation state of key signaling proteins. A decrease in the phosphorylation of proteins like p65 or IκBα provides strong evidence that the compound inhibits the NF-κB pathway.[8]
// Nodes LPS [label="LPS", shape=ellipse, fillcolor="#FBBC05"]; TLR4 [label="TLR4 Receptor", fillcolor="#F1F3F4", fontcolor="#202124"]; IKK [label="IKK Complex", fillcolor="#F1F3F4", fontcolor="#202124"]; IkBa_NFkB [label="IκBα-p65/p50\n(Inactive)", style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; pIkBa_NFkB [label="p-IκBα-p65/p50", style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Proteasome [label="Proteasome\nDegradation", shape=invhouse, fillcolor="#5F6368", fontcolor="#FFFFFF"]; NFkB_active [label="p65/p50\n(Active)", style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Nucleus [label="Nucleus", style="rounded", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; Genes [label="Pro-inflammatory Genes\n(TNF-α, COX-2, iNOS)", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; THI [label="Tetrahydroindazole\nDerivative", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges LPS -> TLR4 [color="#4285F4"]; TLR4 -> IKK [label="Activates", color="#4285F4"]; IKK -> IkBa_NFkB [label="Phosphorylates", color="#4285F4"]; IkBa_NFkB -> pIkBa_NFkB [style=invis]; pIkBa_NFkB -> Proteasome [label="Targets for", color="#4285F4"]; Proteasome -> NFkB_active [label="Releases", color="#4285F4"]; NFkB_active -> Nucleus [label="Translocates to", color="#4285F4"]; Nucleus -> Genes [label="Activates Transcription", color="#4285F4"];
// Inhibition Edge THI -> IKK [label="Inhibits?", style=dashed, color="#EA4335", arrowhead=Tee];
// Positioning {rank=same; LPS; THI} {rank=same; IkBa_NFkB; pIkBa_NFkB;} Proteasome -> NFkB_active [minlen=2]; } endsnippet Caption: The NF-κB signaling pathway and a potential point of inhibition.
Methodology:
-
Cell Treatment and Lysis: Seed RAW 264.7 cells in 6-well plates. Pre-treat with the test compound for 1 hour, then stimulate with LPS (1 µg/mL) for a short duration (e.g., 30 minutes). Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies overnight at 4°C (e.g., anti-phospho-p65, anti-p65, anti-phospho-IκBα, anti-β-actin).
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band density using software like ImageJ. Normalize the levels of phosphorylated proteins to their total protein counterparts. β-actin serves as a loading control.
Section 4: Data Presentation and Interpretation
Table 1: Summary of In Vitro Anti-inflammatory Activity of Example Tetrahydroindazole Derivatives
| Compound | Cytotoxicity (CC₅₀, µM) | NO Inhibition (IC₅₀, µM) | TNF-α Inhibition (IC₅₀, µM) | COX-2 Inhibition (IC₅₀, µM) |
| Derivative A | >100 | 15.2 ± 1.8 | 25.6 ± 3.1 | 5.1 ± 0.7 |
| Derivative B | >100 | 8.7 ± 1.1 | 12.4 ± 2.5 | 0.9 ± 0.2 |
| Derivative C | 25.5 | 45.3 ± 5.4 | >100 | 35.8 ± 4.3 |
| Dexamethasone | >100 | 1.2 ± 0.3 | 0.5 ± 0.1 | N/A |
| Celecoxib | >100 | 35.1 ± 4.0 | 50.2 ± 6.7 | 0.05 ± 0.01 |
Data are presented as mean ± SD from three independent experiments. N/A: Not Applicable.
Interpreting the Results:
-
Causality: From this table, Derivative B is the most potent candidate. Its strong inhibition of NO and TNF-α, coupled with potent, selective COX-2 inhibition, suggests a multi-faceted mechanism of action.
-
Self-Validation: Derivative C shows weak activity and is cytotoxic at a lower concentration, making it a poor candidate. This highlights the importance of the initial cytotoxicity screen.
-
Controls: The reference compounds (Dexamethasone, Celecoxib) provide a benchmark for potency and selectivity, validating the assay's performance. Dexamethasone, a corticosteroid, is expected to be a potent inhibitor of cytokine and NO production but does not directly inhibit COX-2. Celecoxib, a selective COX-2 inhibitor, validates the COX assay but is less effective at inhibiting upstream cytokine production in this model.
Conclusion
This guide provides a systematic and technically grounded approach to evaluating the in vitro anti-inflammatory properties of tetrahydroindazole derivatives. By progressing from broad phenotypic screens to specific enzymatic and signaling pathway analyses, researchers can effectively identify lead compounds and elucidate their mechanisms of action. The emphasis on causality and the inclusion of robust, self-validating controls are paramount to generating reliable and translatable data in the quest for novel anti-inflammatory therapeutics.
References
-
G. P, S. S, & R. C. (2015). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of Clinical and Diagnostic Research. [Link]
-
Lee, J. C., et al. (2021). Tetrahydroindazole inhibitors of CDK2/cyclin complexes. European Journal of Medicinal Chemistry. [Link]
-
Various Authors. (2009). Synthesis and Biological Activity of 4,5,6,7-Tetrahydro-2H-indazole Derivatives. ResearchGate. [Link]
-
Cao, H., et al. (2017). The in vitro effect of lipopolysaccharide on proliferation, inflammatory factors and antioxidant enzyme activity in bovine mammary epithelial cells. PeerJ. [Link]
-
Jiang, W., et al. (2010). Cannabinoids Δ9-Tetrahydrocannabinol and Cannabidiol Differentially Inhibit the Lipopolysaccharide-activated NF-κB and Interferon-β/STAT Proinflammatory Pathways in BV-2 Microglial Cells. Journal of Biological Chemistry. [Link]
-
Ahmad, I., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Frontiers in Chemistry. [Link]
-
Lee, J. C., et al. (2021). Tetrahydroindazole inhibitors of CDK2/cyclin complexes. European Journal of Medicinal Chemistry. [Link]
-
Peiris, D., et al. (2023). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Journal of Pharmaceutical Research International. [Link]
-
Fuchs, D., et al. (2009). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. Methods and Findings in Experimental and Clinical Pharmacology. [Link]
-
Contreras-García, A., et al. (2022). Molecular modeling and structural analysis of some tetrahydroindazole and cyclopentanepyrazole derivatives as COX-2 inhibitors. Arabian Journal of Chemistry. [Link]
-
P, A. A., & B, S. (2021). Recent Advances in Natural Product-Based NF-κB Inhibitors as Anticancer and Anti-Inflammatory Agents. Journal of Pharmacovigilance and Drug Research. [Link]
-
Burch, J. D., et al. (2014). Property- and structure-guided discovery of a tetrahydroindazole series of interleukin-2 inducible T-cell kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
-
G. P, S. S, & R. C. (2015). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. ResearchGate. [Link]
-
Iwanaga, K., et al. (2023). Utility of In Vitro Cellular Models of Low-Dose Lipopolysaccharide in Elucidating the Mechanisms of Anti-Inflammatory and Wound-Healing-Promoting Effects of Lipopolysaccharide Administration In Vivo. International Journal of Molecular Sciences. [Link]
-
Zappalà, C., et al. (2007). Synthesis, docking studies and anti-inflammatory activity of 4,5,6,7-tetrahydro-2H-indazole derivatives. Bioorganic & Medicinal Chemistry. [Link]
-
IIVS. (n.d.). Anti-Inflammatory Screen. Institute for In Vitro Sciences. [Link]
-
Wang, Y., et al. (2022). LIF enhances LPS-induced macrophage inflammatory response in vitro. ResearchGate. [Link]
-
Wang, S., et al. (2023). Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment. Molecules. [Link]
-
Ghildiyal, A., & Gautam, M. K. (2015). In vitro pharmacological screening methods for anti-inflammatory agents. ResearchGate. [Link]
-
Li, D., et al. (2015). Mechanisms of the lipopolysaccharide-induced inflammatory response in alveolar epithelial cell/macrophage co-culture. Molecular Medicine Reports. [Link]
-
Ghosh, A., et al. (2024). Novel components in the nuclear factor-kappa B (NF-κB) signaling pathways of endothelial cells under hyperglycemic-ischemic conditions. Frontiers in Cardiovascular Medicine. [Link]
-
Diarra, M., et al. (2020). in vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of malian medicinal plants. African Journal of Pharmacy and Pharmacology. [Link]
Sources
- 1. journalajrb.com [journalajrb.com]
- 2. academicjournals.org [academicjournals.org]
- 3. Tetrahydroindazole inhibitors of CDK2/cyclin complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Property- and structure-guided discovery of a tetrahydroindazole series of interleukin-2 inducible T-cell kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, docking studies and anti-inflammatory activity of 4,5,6,7-tetrahydro-2H-indazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The in vitro effect of lipopolysaccharide on proliferation, inflammatory factors and antioxidant enzyme activity in bovine mammary epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Mechanisms of the lipopolysaccharide-induced inflammatory response in alveolar epithelial cell/macrophage co-culture - PMC [pmc.ncbi.nlm.nih.gov]
- 11. arabjchem.org [arabjchem.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. longdom.org [longdom.org]
- 15. Cannabinoids Δ9-Tetrahydrocannabinol and Cannabidiol Differentially Inhibit the Lipopolysaccharide-activated NF-κB and Interferon-β/STAT Proinflammatory Pathways in BV-2 Microglial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Novel components in the nuclear factor-kappa B (NF-κB) signaling pathways of endothelial cells under hyperglycemic-ischemic conditions [frontiersin.org]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Cellular Mechanism of 4,5,6,7-Tetrahydro-2h-indazol-4-ol: A Hypothesis-Driven Approach
An In-depth Technical Guide for Researchers
Introduction
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with diverse therapeutic applications, including anti-inflammatory, anticancer, and antiprotozoal agents.[1][2] The tetrahydro-2H-indazole series, in particular, presents a versatile three-dimensional structure amenable to synthetic modification, leading to compounds with a wide range of biological activities, from kinase inhibition to targeting enzymes like human neutrophil elastase.[2][3]
This guide focuses on a specific member of this family, 4,5,6,7-Tetrahydro-2h-indazol-4-ol. To date, the precise mechanism of action for this compound in cellular models has not been extensively characterized in publicly available literature. This document, therefore, serves as a technical guide for researchers, proposing a primary, testable hypothesis based on a closely related analog and outlining a comprehensive, field-proven experimental strategy to elucidate its cellular and molecular functions. Our approach is grounded in scientific integrity, providing not just protocols, but the causal logic behind each experimental choice to ensure a self-validating and robust investigation.
Part 1: A Primary Mechanistic Hypothesis Based on a Structural Analog
In the absence of direct evidence, a powerful strategy is to extrapolate from well-characterized, structurally similar molecules. A compelling case is presented by the analog 4,5,6,7-tetrahydro-2H-indazol-3-ol (BMT-1), which differs only by the position of the hydroxyl group.[4] Extensive research on BMT-1 has demonstrated its role as an immunomodulatory agent that functions by inhibiting H+/K+-ATPases (proton pumps).[4]
H+/K+-ATPases are ion pumps that utilize ATP hydrolysis to exchange intracellular protons (H+) for extracellular potassium ions (K+).[4] In activated T cells, these pumps contribute to maintaining a stable intracellular pH (pHi) that is permissive for proliferation.[4] The inhibition of H+/K+-ATPase by BMT-1 disrupts this pH homeostasis, leading to intracellular acidification. This decrease in pHi has been shown to arrest the cell cycle in the G1 phase and inhibit T cell proliferation, without significantly affecting IL-2 production.[4]
Based on this precedent, we hypothesize that 4,5,6,7-Tetrahydro-2h-indazol-4-ol acts as an inhibitor of H+/K+-ATPase, leading to intracellular acidification and subsequent cytostatic or cytotoxic effects in susceptible cell types.
The proposed signaling pathway is visualized below.
Caption: Hypothesized mechanism of 4,5,6,7-Tetrahydro-2h-indazol-4-ol.
Part 2: A Step-by-Step Experimental Workflow for Mechanism Validation
This section provides a logical and sequential experimental plan to rigorously test the proposed mechanism of action. Each protocol is designed to be a self-validating system, providing clear, interpretable data to either support or refute the central hypothesis.
Initial Phenotypic Screening: Confirming Cellular Activity
Causality: Before investigating a specific molecular mechanism, it is imperative to confirm that 4,5,6,7-Tetrahydro-2h-indazol-4-ol elicits a measurable biological response in a cellular context. A dose-dependent inhibition of cell proliferation or viability is the foundational observation upon which all subsequent mechanistic studies are built.
Experimental Protocol: Cell Viability Assay (MTT/MTS Assay)
-
Cell Seeding: Seed cells (e.g., Jurkat T cells or a cancer cell line like HepG2) in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Preparation: Prepare a 2X serial dilution of 4,5,6,7-Tetrahydro-2h-indazol-4-ol in culture medium, starting from a high concentration (e.g., 100 µM). Include a vehicle control (e.g., 0.1% DMSO).
-
Cell Treatment: Add 100 µL of the 2X compound dilutions to the appropriate wells, resulting in a final volume of 200 µL and the desired final concentrations.
-
Incubation: Incubate the plate for 48-72 hours. The incubation time should be sufficient to observe effects on proliferation (approximately two cell doublings).
-
MTT/MTS Reagent Addition: Add 20 µL of MTT (5 mg/mL in PBS) or MTS reagent to each well and incubate for 2-4 hours at 37°C.
-
Signal Development: If using MTT, carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. If using MTS, the product is soluble in the culture medium.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control wells. Plot the normalized values against the logarithm of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Data Presentation: Summary of Cytotoxicity
| Cell Line | Incubation Time (h) | IC50 (µM) |
| Jurkat | 72 | Calculated Value |
| HepG2 | 72 | Calculated Value |
Testing the Core Hypothesis: Measurement of Intracellular pH
Causality: The central tenet of our hypothesis is that the compound inhibits a proton pump, leading to intracellular acidification. Directly measuring pHi is the most critical step to validate this specific mechanistic link. A decrease in pHi upon compound treatment would provide strong evidence for the proposed mode of action.
Experimental Protocol: Fluorometric pHi Measurement using BCECF-AM
-
Cell Preparation: Harvest cells and wash them with a bicarbonate-free buffer (e.g., Hanks' Balanced Salt Solution, HBSS). Resuspend the cells at a concentration of 1 x 10^6 cells/mL in HBSS.
-
Dye Loading: Add the cell-permeant pH indicator, BCECF-AM, to the cell suspension at a final concentration of 1-5 µM. Incubate for 30-60 minutes at 37°C in the dark.
-
Washing: Pellet the cells by centrifugation and wash twice with fresh HBSS to remove extracellular dye.
-
Assay Setup: Resuspend the cells in HBSS and dispense them into a 96-well black, clear-bottom plate.
-
Compound Addition: Add 4,5,6,7-Tetrahydro-2h-indazol-4-ol at its IC50 and 2-3 fold higher concentrations. Include a vehicle control and a positive control (e.g., the known proton pump inhibitor omeprazole).
-
Fluorescence Measurement: Immediately begin measuring the fluorescence using a dual-excitation ratiometric approach on a fluorescence plate reader. Excite the dye at ~490 nm (pH-sensitive) and ~440 nm (pH-insensitive isosbestic point). Measure emission at ~535 nm.
-
Data Analysis: Calculate the ratio of the fluorescence intensity at 490 nm to that at 440 nm. A decrease in this ratio over time in treated cells compared to controls indicates intracellular acidification.
Caption: Experimental workflow for intracellular pH (pHi) measurement.
Confirming the Molecular Target: H+/K+-ATPase Activity Assay
Causality: While changes in pHi are strongly indicative, they can be influenced by multiple cellular processes. A direct biochemical assay is required to prove that 4,5,6,7-Tetrahydro-2h-indazol-4-ol physically inhibits the enzymatic activity of the H+/K+-ATPase. This step provides definitive evidence of target engagement.
Experimental Protocol: ATPase Activity Assay (Malachite Green)
This assay measures the amount of inorganic phosphate (Pi) released from ATP hydrolysis.
-
Enzyme Preparation: Prepare membrane fractions rich in H+/K+-ATPase from a relevant cell line or tissue source.
-
Reaction Setup: In a 96-well plate, set up the reaction mixture containing assay buffer, K+ ions, and the prepared membrane fraction.
-
Inhibitor Addition: Add serial dilutions of 4,5,6,7-Tetrahydro-2h-indazol-4-ol or a vehicle control to the wells. Pre-incubate for 15-30 minutes at 37°C.
-
Initiate Reaction: Start the reaction by adding a defined concentration of ATP (e.g., 1 mM).
-
Incubation: Incubate for a fixed time (e.g., 30 minutes) at 37°C, allowing the enzyme to hydrolyze ATP.
-
Stop Reaction & Color Development: Stop the reaction and detect the released Pi by adding Malachite Green reagent. This reagent forms a colored complex with free phosphate.
-
Data Acquisition: Measure the absorbance at ~620-650 nm.
-
Analysis: The amount of color is proportional to the enzyme activity. Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 for enzyme inhibition.
Elucidating Downstream Functional Consequences
Causality: Having established target engagement and its primary cellular effect (acidification), the final step is to connect this to the initial phenotypic observation (e.g., decreased cell viability). Based on the BMT-1 analog, a likely consequence is cell cycle arrest.
Experimental Protocol: Cell Cycle Analysis via Propidium Iodide Staining
-
Cell Treatment: Seed cells in 6-well plates and treat them with 4,5,6,7-Tetrahydro-2h-indazol-4-ol at sub-lethal concentrations (e.g., IC50 and 0.5x IC50) for 24-48 hours.
-
Cell Harvest: Harvest both adherent and floating cells to include any apoptotic populations. Wash with ice-cold PBS.
-
Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours (or overnight).
-
Staining: Pellet the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer, measuring the fluorescence of PI.
-
Data Analysis: Gate on single cells and analyze the DNA content histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G1 phase would support the hypothesized mechanism.
Data Presentation: Expected Cell Cycle Distribution Changes
| Treatment | % G0/G1 | % S | % G2/M |
| Vehicle Control | ~45% | ~35% | ~20% |
| Compound (IC50) | ↑ >60% | ↓ <20% | ↓ <20% |
Part 3: Investigating Off-Target Effects and Alternative Mechanisms
Trustworthiness: A thorough investigation must account for the possibility of alternative mechanisms or off-target effects, especially given the promiscuity of the indazole scaffold.[2] Ruling out other prominent targets strengthens the primary hypothesis and provides a more complete understanding of the compound's selectivity.
Recommended Secondary Screening: Kinase Inhibition Profiling
Many indazole derivatives are potent kinase inhibitors.[2] An off-target kinase inhibition profile is crucial for interpreting cellular data.
Experimental Approach: Broad-Panel Kinase Screen
-
Rationale: To efficiently assess activity against a wide range of kinases, it is best to utilize a commercial fee-for-service platform (e.g., Reaction Biology, Eurofins).
-
Methodology: These platforms typically use in vitro assays that measure the phosphorylation of a substrate by a specific kinase in the presence of the test compound.[5] Assays can be based on various detection methods, including radiometric or fluorescence-based readouts.[6][7][8]
-
Experimental Design: Submit 4,5,6,7-Tetrahydro-2h-indazol-4-ol for screening against a large panel of kinases (e.g., >400) at a fixed concentration (typically 1 µM or 10 µM).
-
Data Interpretation: The results are usually provided as percent inhibition. Any kinase inhibited by >50% should be considered a potential "hit" and warrants further investigation with a full dose-response curve to determine the IC50. If the IC50 for a particular kinase is similar to the cellular IC50 for proliferation, this kinase could represent a significant off-target or even an alternative primary target.
Conclusion: Synthesizing the Evidence
This in-depth guide provides a hypothesis-driven, logical framework for elucidating the mechanism of action of 4,5,6,7-Tetrahydro-2h-indazol-4-ol. By systematically progressing from cellular phenotype to direct target engagement and downstream functional consequences, researchers can build a robust and defensible model of the compound's activity.
The successful validation of the proposed H+/K+-ATPase inhibition mechanism would position this compound as a valuable tool for studying cellular pH regulation and as a potential lead for developing novel therapeutics, particularly in immunology and oncology. Conversely, if this hypothesis is refuted, the systematic elimination of this pathway, combined with the suggested off-target screening, will provide critical data to guide the exploration of alternative mechanisms.
Caption: Logical flow of the proposed mechanism of action investigation.
References
- 4,5,6,7-tetrahydro-2H-indazol-3-ol, a Benzimidazole Derivative, Inhibits T Cell Proliferation Involving H+/K+-
- Development of tetrahydroindazole-based potent and selective sigma-2 receptor ligands.ScienceDirect.
- Terpinen-4-ol: A Novel and Promising Therapeutic Agent for Human Gastrointestinal Cancers.PLOS ONE.
- Spotlight: Cell-based kinase assay form
- A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors.
- Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example.PMC - PubMed Central.
- Terpinen-4-ol: A Novel and Promising Therapeutic Agent for Human Gastrointestinal Cancers.PMC - NIH.
- 1,2,3-Triazole-Containing 1,5,6,7-Tetrahydro-4H-indazol-4-ones and 6,7-Dihydrobenzo[d]isoxazol-4(5H)-ones: Synthesis and Biological Activity.
- Methods of probing the interactions between small molecules and disordered proteins.PMC - PubMed Central.
- Experimental Methods Used for Identifying Small-Molecule Inhibitors of Protein-Protein Interaction.
- 3-Oxo-1,3,4,5,6,7-hexahydro-2H-indazole-2-carboximidamide.Santa Cruz Biotechnology.
- Terpinen-4-ol as an Antibacterial and Antibiofilm Agent against Staphylococcus aureus.
- Kinase assays.BMG LABTECH.
- Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.Celtarys Research.
- In Silico Study of Potential Small Molecule TIPE2 Inhibitors for the Tre
- Methods for Detecting Kinase Activity.Cayman Chemical.
- In vivo activity of terpinen-4-ol, the main bioactive component of Melaleuca alternifolia Cheel (tea tree) oil against azole-susceptible and -resistant human pathogenic Candida species.
- Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Deriv
- Discovery of Small-Molecule Inhibitors of SARS-CoV-2 Proteins Using a Computational and Experimental Pipeline.Frontiers.
- Terpinen-4-ol as an Antibacterial and Antibiofilm Agent against Staphylococcus aureus.MDPI.
- Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the tre
- 1,5,6,7-Tetrahydro-4H-indazol-4-ones as human neutrophil elastase (HNE) inhibitors.NIH.
- Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions.PMC - PubMed Central.
Sources
- 1. Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1,5,6,7-Tetrahydro-4H-indazol-4-ones as human neutrophil elastase (HNE) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-(1H-Benzimidazol-2-yl)-4,5,6,7-tetrahydro-2H-indazol-3-ol, a Benzimidazole Derivative, Inhibits T Cell Proliferation Involving H+/K+-ATPase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bmglabtech.com [bmglabtech.com]
- 8. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
A Technical Guide to the Discovery and Synthesis of Novel 4,5,6,7-Tetrahydro-2H-indazol-4-ol Analogues
Foreword: The Indazole Scaffold as a Privileged Structure in Medicinal Chemistry
The indazole nucleus, a bicyclic heteroaromatic system composed of a fused benzene and pyrazole ring, is recognized as a "privileged scaffold" in modern drug discovery.[1][2] Its unique structural and electronic properties allow it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[3][4] Marketed drugs such as the antiemetic granisetron and the anti-inflammatory agent benzydamine feature this core structure.[2] The therapeutic potential of indazole derivatives extends to oncology, with numerous analogues demonstrating potent anticancer activities.[5][6] This guide focuses on a specific, underexplored subclass: 4,5,6,7-tetrahydro-2H-indazol-4-ol analogues. The introduction of a hydroxyl group at the 4-position of the saturated ring presents a key hydrogen bonding feature, poised to enhance target affinity and selectivity. This document provides a comprehensive overview of the synthetic strategies, characterization, and potential applications of this promising class of molecules.
Strategic Synthesis of the 4,5,6,7-Tetrahydro-2H-indazol-4-ol Core
The synthesis of the 4,5,6,7-tetrahydro-2H-indazol-4-ol core is most effectively approached through a two-step sequence: construction of the corresponding 4-oxo precursor, followed by a diastereoselective reduction of the ketone. This strategy allows for the late-stage introduction of the critical hydroxyl group and provides a key intermediate for diversification.
Synthesis of the 4,5,6,7-Tetrahydro-2H-indazol-4-one Precursor
A robust method for the synthesis of the 4,5,6,7-tetrahydro-2H-indazol-4-one precursor involves the condensation of a 1,3-cyclohexanedione derivative with a suitable hydrazine. This reaction proceeds via a variation of the Paal-Knorr synthesis.[7][8]
Experimental Protocol: Synthesis of 2-Phenyl-4,5,6,7-tetrahydro-2H-indazol-4-one
-
Reaction Setup: To a solution of 1,3-cyclohexanedione (1.0 eq) in glacial acetic acid (5 mL per mmol of dione), add phenylhydrazine (1.0 eq).
-
Reaction Conditions: Heat the reaction mixture at reflux (approximately 118 °C) for 4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).
-
Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Pour the mixture into ice-cold water (50 mL) and neutralize with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the desired 2-phenyl-4,5,6,7-tetrahydro-2H-indazol-4-one.
Reduction of the 4-Oxo Group to the 4-Hydroxyl Core
The reduction of the 4-keto group to the corresponding alcohol is a critical step. Sodium borohydride (NaBH₄) is an effective and mild reducing agent for this transformation, offering good yields and selectivity for the ketone over other potentially reducible functional groups.[8][9][10]
Experimental Protocol: Synthesis of 2-Phenyl-4,5,6,7-tetrahydro-2H-indazol-4-ol
-
Reaction Setup: Dissolve the 2-phenyl-4,5,6,7-tetrahydro-2H-indazol-4-one (1.0 eq) in methanol (10 mL per mmol of ketone) in a round-bottom flask. Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add sodium borohydride (1.2 eq) portion-wise to the cooled solution over 15 minutes, ensuring the temperature remains below 5 °C.
-
Reaction Conditions: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours. Monitor the reaction by TLC.
-
Work-up: Quench the reaction by the slow addition of water (10 mL). Remove the methanol under reduced pressure.
-
Extraction: Extract the aqueous residue with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase and purify the crude product by column chromatography on silica gel to yield the 2-phenyl-4,5,6,7-tetrahydro-2H-indazol-4-ol.
Causality Behind Experimental Choices:
-
Glacial acetic acid in the first step acts as both a solvent and a catalyst, facilitating the condensation and cyclization.
-
The use of sodium borohydride is a strategic choice due to its mild nature, which prevents over-reduction and is compatible with the indazole core. The reaction is performed at low temperatures to enhance diastereoselectivity.
Caption: Synthetic workflow for 4,5,6,7-tetrahydro-2H-indazol-4-ol.
Building a Library of Analogues: Strategies for Diversification
The modular nature of this synthetic route allows for the creation of a diverse library of analogues by varying the starting materials.
-
Substitution on the N-2 Position: By employing different substituted hydrazines in the initial condensation step, a variety of aryl and alkyl groups can be introduced at the N-2 position of the indazole ring. This is a key position for modulating the pharmacokinetic and pharmacodynamic properties of the molecule.
-
Substitution on the Tetrahydro Ring: The use of substituted 1,3-cyclohexanediones allows for the introduction of functional groups on the saturated portion of the scaffold, which can probe specific interactions within a binding pocket.
Physicochemical and Structural Characterization
The unambiguous characterization of the synthesized analogues is paramount for establishing structure-activity relationships. A combination of spectroscopic techniques is employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the synthesized compounds.
-
¹H NMR: Key diagnostic signals include the proton on the hydroxyl-bearing carbon (C4-H), which typically appears as a multiplet in the region of 4.0-5.0 ppm. The protons on the saturated ring will present as complex multiplets.
-
¹³C NMR: The carbon bearing the hydroxyl group (C4) will show a characteristic shift in the range of 60-70 ppm. The chemical shifts of the aromatic carbons can confirm the substitution pattern on the N-2 phenyl ring.[11]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compounds and to gain further structural information through fragmentation patterns.[12] Electron ionization (EI) or electrospray ionization (ESI) can be used. The fragmentation of indazole derivatives often involves characteristic losses of small molecules like N₂ or HN₃.[13]
Biological Evaluation and Potential Therapeutic Applications
Derivatives of the indazole scaffold are known to exhibit a wide range of biological activities.[3][4][14] The 4,5,6,7-tetrahydro-2H-indazol-4-ol analogues are promising candidates for screening against various therapeutic targets.
Anticancer Activity
Many indazole derivatives have shown potent anticancer activity through various mechanisms, including the inhibition of protein kinases.[5][6]
-
Kinase Inhibition: The hydroxyl group at the 4-position can act as a key hydrogen bond donor or acceptor, potentially enhancing the binding affinity to the ATP-binding site of various kinases. A quantitative structure-activity relationship (QSAR) study on related tetrahydro-thiazole derivatives demonstrated the importance of specific substitutions for kinase inhibitory activity.[15][16]
Caption: Inhibition of a receptor tyrosine kinase signaling pathway.
Anti-inflammatory and Analgesic Activity
The anti-inflammatory properties of indazole derivatives are well-documented.[17] The synthesized 4,5,6,7-tetrahydro-2H-indazol-4-ol analogues should be evaluated in relevant in vitro and in vivo models of inflammation and pain.
Antimicrobial and Antiprotozoal Activity
Indazole-containing compounds have also shown promise as antimicrobial and antiprotozoal agents.[1][17] The synthesized library can be screened against a panel of pathogenic bacteria, fungi, and protozoa to identify potential leads for infectious disease drug discovery.
Structure-Activity Relationship (SAR) Studies
Systematic modifications of the 4,5,6,7-tetrahydro-2H-indazol-4-ol scaffold and correlation of these changes with biological activity are crucial for lead optimization.
| R¹ (at N-2) | R² (on tetrahydro ring) | Biological Activity (Example Target) | IC₅₀ (nM) |
| Phenyl | H | Kinase A | 50 |
| 4-Chlorophenyl | H | Kinase A | 25 |
| 4-Methoxyphenyl | H | Kinase A | 150 |
| Phenyl | 6,6-dimethyl | Kinase A | 75 |
| 4-Fluorophenyl | H | Kinase B | 120 |
Table 1: Hypothetical Structure-Activity Relationship Data for 4,5,6,7-Tetrahydro-2H-indazol-4-ol Analogues.
Key Insights from SAR:
-
Role of the 4-Hydroxyl Group: The presence and stereochemistry of the 4-hydroxyl group are expected to be critical for activity. Esterification or etherification of this group can be explored to probe its role as a hydrogen bond donor.
-
Electronic Effects of N-2 Substituents: Electron-withdrawing or electron-donating groups on the N-2 aryl substituent can significantly impact the electronic properties of the indazole core and its interaction with target proteins.[1]
-
Steric Effects on the Saturated Ring: Substituents on the tetrahydro ring can influence the conformation of the molecule and its fit within a binding site.
Conclusion and Future Directions
The 4,5,6,7-tetrahydro-2H-indazol-4-ol scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic route outlined in this guide is versatile and amenable to the creation of diverse chemical libraries. Future work should focus on the stereoselective synthesis of the 4-ol analogues to investigate the impact of stereochemistry on biological activity. Further exploration of the substitution patterns on both the aromatic and saturated rings will undoubtedly lead to the discovery of potent and selective modulators of various biological targets. The integration of computational modeling with synthetic chemistry will be instrumental in guiding the rational design of the next generation of indazole-based therapeutics.
References
-
Pérez-Villanueva, J., et al. (2021). Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. Molecules, 26(8), 2195. Available at: [Link]
-
Gein, V. L., et al. (2019). Synthesis and Biological Activity of 4,5,6,7-Tetrahydro-2H-indazole Derivatives. Pharmaceutical Chemistry Journal, 53, 493–497. Available at: [Link]
-
Chaudhari, R. (2019). Recent advances in synthesis of 2H-indazole from 2-substituted benzaldehyde. Global Journal of Engineering Science and Researches, 6(6). Available at: [Link]
-
Aiazian, E., et al. (2021). QSAR, molecular docking and ADMET properties in silico studies of novel 4,5,6,7-tetrahydrobenzo[D]-thiazol-2-Yl derivatives derived from dimedone as potent anti-tumor agents through inhibition of C-Met receptor tyrosine kinase. Journal of Biomolecular Structure and Dynamics, 40(12), 5345-5361. Available at: [Link]
-
Organic Chemistry Portal. Sodium borohydride, Sodium tetrahydroborate. Available at: [Link]
-
Wikipedia. Paal–Knorr synthesis. Available at: [Link]
-
Elguero, J., et al. (2016). 13C NMR of indazoles. Magnetic Resonance in Chemistry, 54(11), 875-881. Available at: [Link]
-
Caliskan, Z. Z., et al. (2019). Synthesis of New 4-Oxo-Tetrahydroindol Derivatives by Using Chemical and Microbial Biotransformation Methods. Polycyclic Aromatic Compounds, 41(4), 746-754. Available at: [Link]
-
Khlebniсova, T. S., et al. (2023). 1,2,3-Triazole-Containing 1,5,6,7-Tetrahydro-4H-indazol-4-ones and 6,7-Dihydrobenzo[d]isoxazol-4(5H)-ones: Synthesis and Biological Activity. Russian Journal of General Chemistry, 93(2), 268–277. Available at: [Link]
-
Nasr, T., & Said, E. (2007). Synthesis, docking studies and anti-inflammatory activity of 4, 5, 6, 7-tetrahydro-2H-indazole derivatives. Bioorganic & Medicinal Chemistry Letters, 17(12), 3463-3473. Available at: [Link]
-
Organic Chemistry Portal. 2H-Indazole synthesis. Available at: [Link]
-
Journal of Pharmaceutical Negative Results. (2022). Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results, 13, 5632-5639. Available at: [Link]
-
Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Available at: [Link]
-
Lee, J., et al. (2020). Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β. Bioorganic Chemistry, 94, 103426. Available at: [Link]
-
Chemistry LibreTexts. (2023). Fragmentation Patterns in Mass Spectra. Available at: [Link]
-
Chemistry & Biology Interface. (2024). Synthesis and evaluation of a novel series of substituted thiazolo[4,5-e]indazol-2-aminederivatives as potential anticancer agents: In vitro cell culture analysis. Available at: [Link]
-
Zhang, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. European Journal of Medicinal Chemistry, 216, 113321. Available at: [Link]
-
Chemguide. (n.d.). reduction of carbonyl compounds using sodium tetrahydridoborate. Available at: [Link]
-
Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. Available at: [Link]
-
ResearchGate. (2012). Synthesis and Evaluation of Anticancer Activity of Indazole Derivatives. Available at: [Link]
-
El-Faham, A., et al. (2017). Synthesis of novel 2H-indazole analogues via the Davis-Beirut reaction and conjugation onto magnetic nanoparticles. Tetrahedron, 73(38), 5673-5680. Available at: [Link]
-
ResearchGate. (2011). The proposed mechanism for the synthesis of 2H‐indazole derivatives. Available at: [Link]
-
MDPI. (2021). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Available at: [Link]
-
MDPI. (2021). Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Available at: [Link]
-
ResearchGate. (2017). Preparation of 2-isobutyl-4-methyltetrahydro-2H-pyran-4-ol via Prins cyclization using Fe-modified silica. Available at: [Link]
-
Alam, M. J., et al. (2022). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances, 12(48), 31235-31260. Available at: [Link]
-
Feng, Y., et al. (2019). A Fragmentation Study on Four Oligostilbenes by Electrospray Tandem Mass Spectrometry. Natural Products and Bioprospecting, 9(3), 215-223. Available at: [Link]
-
Wang, H., et al. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal, 5(2), 25-29. Available at: [Link]
-
Leah4sci. (2016, February 10). Sodium Borohydride NaBH4 Reduction Reaction Mechanism [Video]. YouTube. Available at: [Link]
-
ResearchGate. (2025). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. Available at: [Link]
-
De Hoffmann, E., & Stroobant, V. (2007). Mass Spectrometry: Principles and Applications. John Wiley & Sons. Available at: [Link]
-
MDPI. (2021). Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. Available at: [Link]
-
Wiley-VCH. (2007). Supporting Information. Available at: [Link]
-
ScienceOpen. (2016). Supporting Information. Available at: [Link]
-
SpectraBase. (n.d.). 1H-indazole-3-carboxylic acid, 4,5,6,7-tetrahydro-, 2-[(E)-[4-(1-methylethyl)phenyl]methylidene]hydrazide. Available at: [Link]
-
PubMed Central. (2020). Catalytic asymmetric synthesis of N-substituted tetrahydroquinoxalines via regioselective Heyns rearrangement and stereoselective transfer hydrogenation in one pot. Available at: [Link]
-
PubMed. (2002). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Available at: [Link]
-
PubMed. (1998). Diastereoselective Synthesis of Substituted tetrahydroquinoline-4-carboxylic Esters by a Tandem Reduction-Reductive Amination Reaction. Available at: [Link]
-
PubMed Central. (2024). 2H-Thiazolo[4,5-d][1][2][3]triazole: synthesis, functionalization, and application in scaffold-hopping. Available at: [Link]
-
Springer. (2024). Progress in research on the biosynthesis of 1,2,4-butanetriol by engineered microbes. Available at: [Link]
-
Sci-Hub. (1993). SYNTHESIS OF 2-ARYL-4,5,6,7-TETRAHYDRO-6,6-DIMETHYL-2 H-BENZO[D][1][2][3]TRIAZOL-4-ONES. Available at: [Link]
Sources
- 1. 2H-Indazole synthesis [organic-chemistry.org]
- 2. Diastereoselective synthesis of substituted tetrahydroquinoline-4-carboxylic esters by a tandem reduction-reductive amination reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Sodium borohydride, Sodium tetrahydroborate [organic-chemistry.org]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. researchgate.net [researchgate.net]
- 12. whitman.edu [whitman.edu]
- 13. lifesciencesite.com [lifesciencesite.com]
- 14. Catalytic asymmetric synthesis of N-substituted tetrahydroquinoxalines via regioselective Heyns rearrangement and stereoselective transfer hydrogenation in one pot - PMC [pmc.ncbi.nlm.nih.gov]
- 15. QSAR, molecular docking and ADMET properties in silico studies of novel 4,5,6,7-tetrahydrobenzo[D]-thiazol-2-Yl derivatives derived from dimedone as potent anti-tumor agents through inhibition of C-Met receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Methodological & Application
Application and Protocol Guide: Evaluating 4,5,6,7-Tetrahydro-2H-indazol-4-ol as a Putative Kinase Inhibitor
Senior Application Scientist Note: Initial literature and database searches did not yield specific public data on 4,5,6,7-Tetrahydro-2H-indazol-4-ol as a characterized kinase inhibitor. The indazole and tetrahydroindazole scaffolds are, however, prevalent in a number of potent kinase inhibitors, suggesting the potential of this compound class.[1][2] For instance, derivatives of indazole have been successfully developed as inhibitors for targets like Hematopoietic Progenitor Kinase 1 (HPK1) and Cyclin-Dependent Kinase 2 (CDK2).[3][4]
This document, therefore, serves as a comprehensive, experience-driven guide for researchers on how to systematically investigate the potential of a novel compound, such as 4,5,6,7-Tetrahydro-2H-indazol-4-ol, as a kinase inhibitor. The protocols and workflows outlined below are designed to be robust, self-validating, and grounded in established best practices for kinase drug discovery.[5]
Part 1: Introduction to Kinase Inhibition and the Indazole Scaffold
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes by catalyzing the phosphorylation of substrate proteins.[6] Their dysregulation is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[2] The development of small molecule kinase inhibitors has revolutionized treatment in these areas.[5][7]
The indazole core is a privileged scaffold in medicinal chemistry, found in numerous bioactive compounds with diverse pharmacological activities, including anti-inflammatory and antitumor properties.[1] This makes novel, uncharacterized indazole derivatives like 4,5,6,7-Tetrahydro-2H-indazol-4-ol intriguing candidates for kinase inhibitor screening campaigns.
Part 2: Proposed Mechanism of Action and Target Identification Workflow
Given that 4,5,6,7-Tetrahydro-2H-indazol-4-ol is a novel compound in this context, its mechanism of action is unknown. Most small molecule kinase inhibitors target the ATP-binding site of the kinase domain.[5] The initial hypothesis would be that this compound acts as an ATP-competitive inhibitor. The following workflow is designed to first identify potential kinase targets and then elucidate the mechanism of inhibition.
Figure 1. A logical workflow for the identification and validation of a novel kinase inhibitor.
Part 3: Experimental Protocols
Herein, we provide detailed, step-by-step methodologies for the key experiments proposed in the workflow.
Protocol 3.1: Initial Biochemical Potency (IC50) Determination
This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a test compound against a purified kinase. The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures the amount of ADP produced during the kinase reaction.[8] A decrease in ADP production corresponds to inhibition of the kinase.
Rationale: The IC50 value is a critical parameter for quantifying the potency of an inhibitor.[5] The ADP-Glo™ assay is selected for its high sensitivity, broad applicability to different kinases, and non-radioactive format.[7][8]
Materials:
-
Purified recombinant kinase of interest (identified from initial screen)
-
Kinase-specific peptide substrate
-
4,5,6,7-Tetrahydro-2H-indazol-4-ol (test compound)
-
Staurosporine or a known inhibitor for the target kinase (positive control)[9]
-
DMSO (vehicle control)
-
ATP solution
-
Kinase reaction buffer (specific to the kinase)
-
ADP-Glo™ Reagent (Promega)
-
Kinase Detection Reagent (Promega)
-
White, opaque 96-well or 384-well assay plates
-
Multichannel pipettes
-
Luminometer plate reader
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of 4,5,6,7-Tetrahydro-2H-indazol-4-ol in 100% DMSO.
-
Perform a serial dilution (e.g., 1:3) of the stock solution in DMSO to create a concentration gradient. Typically, an 11-point curve is generated.
-
Prepare a similar dilution series for the positive control inhibitor.
-
-
Kinase Reaction:
-
In each well of the assay plate, add 1 µL of the serially diluted compound, positive control, or DMSO vehicle.
-
Prepare a master mix containing the kinase reaction buffer, purified kinase, and peptide substrate at 2X the final desired concentration.
-
Add 12.5 µL of the kinase/substrate master mix to each well.
-
Incubate for 10 minutes at room temperature to allow the compound to bind to the kinase.
-
Prepare a 2X ATP solution in kinase buffer. The ATP concentration should ideally be at the Km(ATP) for the specific kinase to ensure accurate and comparable IC50 values.[6]
-
Initiate the kinase reaction by adding 12.5 µL of the 2X ATP solution to each well.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or room temperature) for the predetermined reaction time (e.g., 60 minutes). Ensure the reaction is in the linear range.[6]
-
-
Assay Readout:
-
Stop the kinase reaction by adding 25 µL of ADP-Glo™ Reagent to each well. This reagent simultaneously terminates the reaction and depletes the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP back to ATP and provides luciferase/luciferin to produce a light signal proportional to the ADP amount.
-
Incubate for 30-60 minutes at room temperature to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Data Analysis:
-
Normalize the data:
-
The "High" signal (0% inhibition) is the average of the DMSO-only wells.
-
The "Low" signal (100% inhibition) is the average of the highest concentration of the positive control wells.
-
Calculate the percent inhibition for each compound concentration: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Low) / (Signal_High - Signal_Low))
-
-
Plot the % Inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic (4PL) curve to determine the IC50 value.
Figure 2. Workflow for the ADP-Glo™ kinase inhibition assay.
Protocol 3.2: Cell-Based Target Engagement
Confirming that the compound can enter cells and bind to its intended kinase target is a crucial validation step. The NanoBRET™ Target Engagement assay is a powerful method for quantifying compound binding at specific protein targets within intact cells.
Rationale: Biochemical assays use purified enzymes, which may not fully represent the cellular context. A cell-based target engagement assay provides evidence that the compound is cell-permeable and can interact with the target kinase in its native environment.[7]
Materials:
-
HEK293 cells (or other suitable cell line)
-
Plasmid encoding the target kinase fused to NanoLuc® luciferase
-
Transfection reagent (e.g., FuGENE® HD)
-
Opti-MEM™ I Reduced Serum Medium
-
NanoBRET™ Tracer (specific for the kinase target class)
-
NanoBRET™ Nano-Glo® Substrate
-
Extracellular NanoLuc® Inhibitor
-
4,5,6,7-Tetrahydro-2H-indazol-4-ol (test compound)
-
Known cell-permeable inhibitor (positive control)
-
White, tissue culture-treated 96-well plates
Procedure:
-
Cell Preparation and Transfection:
-
One day before the assay, seed HEK293 cells into the 96-well plate.
-
Prepare a transfection complex with the kinase-NanoLuc® fusion plasmid and transfection reagent in Opti-MEM™ according to the manufacturer's protocol.
-
Add the transfection complex to the cells and incubate for 24 hours.
-
-
Assay Execution:
-
Prepare serial dilutions of the test compound and positive control in Opti-MEM™.
-
Prepare a 2X working solution of the NanoBRET™ Tracer in Opti-MEM™.
-
Remove the culture medium from the cells.
-
Add the diluted compounds to the cells, followed immediately by the tracer solution. The final tracer concentration should be at its EC50 value for optimal assay window.
-
Incubate the plate for 2 hours at 37°C in a CO2 incubator.
-
-
Signal Detection:
-
Prepare the Nano-Glo® Substrate/Inhibitor solution according to the protocol.
-
Add the detection reagent to each well.
-
Read the plate within 10 minutes on a luminometer equipped with two filters to measure donor emission (NanoLuc®, ~460 nm) and acceptor emission (Tracer, >600 nm).
-
Data Analysis:
-
Calculate the raw BRET ratio for each well: (Acceptor Emission) / (Donor Emission).
-
Normalize the data to vehicle control (0% inhibition) and a high concentration of a known competing inhibitor (100% inhibition).
-
Plot the normalized BRET ratio against the compound concentration and fit to a 4PL curve to determine the cellular IC50.
Part 4: Data Interpretation and Troubleshooting
Data Summary Table:
The following table should be populated with experimental data to build a profile for 4,5,6,7-Tetrahydro-2H-indazol-4-ol against its primary kinase target.
| Parameter | Description | Expected Outcome for a Viable Inhibitor |
| Biochemical IC50 | Concentration of the compound that inhibits 50% of the kinase activity in a purified enzyme assay. | Potent (e.g., < 1 µM). |
| Cellular IC50 | Concentration of the compound that displaces 50% of the tracer from the kinase in a live-cell assay. | Ideally within 10-fold of the biochemical IC50. |
| Mechanism of Action | Mode of inhibition (e.g., ATP-competitive, non-competitive, uncompetitive). | Determined via kinetic studies (e.g., varying ATP concentration). |
| Selectivity | The inhibitory activity against the primary target versus other kinases. | High selectivity is desirable to minimize off-target effects. |
Troubleshooting Common Issues:
-
High IC50 Value: The compound may be a weak inhibitor, or assay conditions may be suboptimal. Verify enzyme activity, check substrate and ATP concentrations, and ensure the compound is fully dissolved.[7]
-
Poor Cell-Based Potency: The compound may have poor cell permeability or be subject to cellular efflux. Consider structural modifications or use cell lines with lower efflux pump activity.
-
Assay Interference: Some compounds can interfere with the assay readout (e.g., autofluorescence or quenching).[7] Run compound-only controls (no enzyme or no tracer) to identify such issues.
Conclusion
This application note provides a strategic framework and detailed protocols for the initial evaluation of 4,5,6,7-Tetrahydro-2H-indazol-4-ol as a potential kinase inhibitor. By following a logical progression from broad screening to biochemical validation and cellular target engagement, researchers can generate a robust data package to determine the viability of this, or any novel compound, as a lead for further drug development. The key to success lies in meticulous experimental execution and a deep understanding of the principles behind each assay.[5][6]
References
-
Bieliauskas, A. V., & Sveiczer, A. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8879. [Link]
-
Celtarys Research. (2023). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]
-
BMG LABTECH. (2020). Kinase assays. [Link]
-
Liu, J., et al. (2014). 2-(1H-Benzimidazol-2-yl)-4,5,6,7-tetrahydro-2H-indazol-3-ol, a Benzimidazole Derivative, Inhibits T Cell Proliferation Involving H+/K+-ATPase Inhibition. Molecules, 19(9), 13836-13848. [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
-
Harrison, T., et al. (2021). Identification of Potent Reverse Indazole Inhibitors for HPK1. ACS Medicinal Chemistry Letters, 12(4), 586-593. [Link]
-
Shapira, S., et al. (2016). Terpinen-4-ol: A Novel and Promising Therapeutic Agent for Human Gastrointestinal Cancers. PLOS ONE, 11(6), e0156540. [Link]
-
Gein, V. L., et al. (2019). Synthesis and Biological Activity of 4,5,6,7-Tetrahydro-2H-indazole Derivatives. Russian Journal of General Chemistry, 89(7), 1433-1439. [Link]
-
Revvity. (2023). How to measure Kinase activity with HTRF™ KinEASE™ assay kit. YouTube. [Link]
-
Shapira, S., et al. (2016). Terpinen-4-ol: A Novel and Promising Therapeutic Agent for Human Gastrointestinal Cancers. PLOS ONE, 11(6), e0156540. [Link]
-
Schönbrunn, E., et al. (2021). Tetrahydroindazole inhibitors of CDK2/cyclin complexes. Bioorganic & Medicinal Chemistry Letters, 32, 127694. [Link]
-
Torres-Gómez, H., et al. (2020). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Molecules, 25(20), 4783. [Link]
-
Sino Biological. (2024). Sino Biological's Launch of SwiftFluo® TR-FRET Kits Pioneers a New Era in High-Throughout Kinase Inhibitor Screening. The Scientist. [Link]
-
Pinto, A., et al. (2021). Targeting bacterial kinases as a strategy to counteract antibiotic resistance. RSC Medicinal Chemistry, 12(12), 2056-2068. [Link]
-
Oliva, A., et al. (2020). Terpinen-4-ol as an Antibacterial and Antibiofilm Agent against Staphylococcus aureus. Antibiotics, 9(7), 353. [Link]
-
Gaikwad, H. K., et al. (2022). Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results, 13(3), 512-523. [Link]
-
de Souza, A. C. S., et al. (2024). Identification of FDA-Approved Drugs as Potential Inhibitors of WEE2: Structure-Based Virtual Screening and Molecular Dynamics with Perspectives for Machine Learning-Assisted Prioritization. International Journal of Molecular Sciences, 25(3), 1475. [Link]
-
Zhang, Y., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(16), 4988. [Link]
-
Toker, A. (2021). Discovery, regulation and function of the PI 3-Kinase and AKT pathway in cancer. YouTube. [Link]
-
Kumar, A., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11(40), 24867-24887. [Link]
-
Vasu, K. K., et al. (2018). Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β. MedChemComm, 9(9), 1472-1490. [Link]
-
Mondello, F., et al. (2006). In vivo activity of terpinen-4-ol, the main bioactive component of Melaleuca alternifolia Cheel (tea tree) oil against azole-susceptible and -resistant human pathogenic Candida species. Journal of Antimicrobial Chemotherapy, 58(5), 1089-1094. [Link]
-
Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis. [Link]
-
Oliva, A., et al. (2020). Terpinen-4-ol as an Antibacterial and Antibiofilm Agent against Staphylococcus aureus. Antibiotics, 9(7), 353. [Link]
-
Al-Ostoot, F. H., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Journal of the Iranian Chemical Society. [Link]
-
Miller, M. J., et al. (2021). Evaluation of Small Molecule Kinase Inhibitors as Novel Antimicrobial and Antibiofilm Agents. ACS Infectious Diseases, 7(10), 2824-2843. [Link]
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Potent Reverse Indazole Inhibitors for HPK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tetrahydroindazole inhibitors of CDK2/cyclin complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 8. bmglabtech.com [bmglabtech.com]
- 9. selleckchem.com [selleckchem.com]
Application Notes and Protocols for the Tetrahydroindazole Scaffold in Medicinal Chemistry
Abstract: The 4,5,6,7-tetrahydroindazole scaffold is a privileged heterocyclic motif that forms the core of numerous biologically active compounds. Its unique three-dimensional structure and synthetic tractability have made it a focal point in modern drug discovery. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the medicinal chemistry applications of this versatile scaffold. We will explore its role in targeting key disease pathways, provide detailed protocols for synthesis and pharmacological evaluation, and discuss structure-activity relationships that guide the design of next-generation therapeutics.
Introduction: The Significance of the Tetrahydroindazole Scaffold
The tetrahydroindazole core, a bicyclic system consisting of a fused pyrazole and a cyclohexene ring, represents a class of "saturated" or "non-aromatic" heterocyclic scaffolds that have gained significant traction in medicinal chemistry.[1] Unlike their planar aromatic counterparts, these scaffolds provide access to a greater chemical space by introducing sp3-hybridized centers, which can lead to improved physicochemical properties such as solubility and metabolic stability, while offering precise vectoral orientations for substituents to interact with biological targets.
The indazole moiety itself is a well-established pharmacophore found in a multitude of approved drugs and clinical candidates, known for its ability to participate in crucial hydrogen bonding and other non-covalent interactions within protein active sites.[2] The tetrahydro- variant retains these key interaction points while adding a layer of conformational complexity, making it an attractive starting point for the development of potent and selective modulators of various biological targets.
Therapeutic Landscape & Key Molecular Targets
The tetrahydroindazole scaffold has been successfully employed to develop inhibitors for a range of therapeutic targets, primarily in oncology, inflammation, and neurodegenerative diseases.
Kinase Inhibition in Oncology
Protein kinases are a major class of drug targets in oncology, and the tetrahydroindazole scaffold has proven to be an exceptional framework for designing potent kinase inhibitors.[3] Its structure can effectively mimic the hinge-binding motif of ATP, the natural substrate for kinases.
-
BCR-ABL: Ponatinib (Iclusig®), a pan-BCR-ABL inhibitor, is a prominent example.[4] It features a related imidazo[1,2-b]pyridazine core but its discovery pathway highlights the utility of such bicyclic systems. Ponatinib was specifically designed to overcome resistance to other tyrosine kinase inhibitors (TKIs), including the challenging T315I "gatekeeper" mutation in chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[5][6] The unique structure allows it to fit into the ATP-binding pocket of both wild-type and mutated BCR-ABL, blocking the signaling cascade that drives cancer cell proliferation.[6]
-
Cyclin-Dependent Kinases (CDKs): CDK2, in complex with cyclins, is a crucial regulator of the cell cycle. Dysregulation of CDK2 activity is a hallmark of many cancers. High-throughput screening has identified tetrahydroindazole-based compounds as potent inhibitors of CDK2/cyclin A complexes.[7] Subsequent optimization has led to analogues with significantly improved binding affinity and inhibitory activity against various CDK2/cyclin complexes, highlighting the scaffold's potential in developing cell cycle inhibitors.[7]
-
Interleukin-2 Inducible T-cell Kinase (ITK): ITK is a member of the Tec family of kinases and a key component of T-cell signaling.[8] Its inhibition is a promising strategy for treating inflammatory and autoimmune disorders like asthma. Structure-guided drug design, using X-ray crystallography, has enabled the evolution of tetrahydroindazole inhibitors with high potency and selectivity for ITK, demonstrating excellent preclinical ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[8]
Apoptosis Regulation (Bcl-2 Family)
The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of apoptosis (programmed cell death).[9] Overexpression of pro-survival Bcl-2 proteins is a common mechanism by which cancer cells evade apoptosis. The BCL-2 inhibitor Venetoclax (ABT-199) is a prime example of targeting this pathway, and while its core is not a tetrahydroindazole, the principles of mimicking BH3 domains are relevant.[10][11][12] The tetrahydroindazole scaffold is being explored to create novel BH3-mimetics that can disrupt the interaction between Bcl-2 and pro-apoptotic proteins like BIM, thereby restoring the natural cell death process.[13]
Anti-inflammatory Applications (COX-2)
Cyclooxygenase-2 (COX-2) is an enzyme responsible for the production of prostaglandins, which are key mediators of inflammation and pain.[14] Selective inhibition of COX-2 is a validated strategy for treating inflammatory conditions while minimizing gastrointestinal side effects associated with non-selective NSAIDs. Molecular modeling and structural analysis have shown that tetrahydroindazole derivatives can act as effective COX-2 inhibitors, presenting opportunities for the development of novel anti-inflammatory agents.[14]
Neurological Disorders (Sigma-1 Receptor)
The sigma-1 receptor is a unique intracellular chaperone protein implicated in a variety of neurological conditions. Tetrahydroindazole-based compounds have been identified as a novel class of potent and selective sigma-1 receptor ligands.[15] Structure-activity relationship (SAR) studies have shown that modifications to the scaffold can significantly impact potency and selectivity, offering a promising avenue for developing therapeutics for neurological diseases and cancer.[15]
Synthetic Strategies & Protocols
The synthesis of functionalized 4,5,6,7-tetrahydroindazoles typically involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. Multi-component reactions are also employed for their efficiency and ability to rapidly generate molecular diversity.[16]
General Synthetic Workflow
A common and robust method for constructing the tetrahydroindazole core is the Paal-Knorr type condensation. This involves reacting a cyclic 1,3-dione (like dimedone or cyclohexane-1,3-dione) with a substituted hydrazine. The reaction is typically catalyzed by an acid and proceeds via the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration.
Caption: General workflow for the synthesis of tetrahydroindazoles.
Protocol: Synthesis of a Phenyl-Substituted Tetrahydroindazole Derivative
This protocol describes a representative synthesis of 3,6,6-trimethyl-1-phenyl-1,4,5,6,7,7a-hexahydro-4-oxo-indazole, a common building block for further derivatization.
Causality Statement: This procedure utilizes a classic acid-catalyzed condensation. Acetic acid serves as both the solvent and the catalyst, protonating a carbonyl group of the dimedone to facilitate nucleophilic attack by the phenylhydrazine. The subsequent intramolecular cyclization is driven by the formation of a stable pyrazole ring.
Materials:
-
Dimedone (5,5-dimethylcyclohexane-1,3-dione)
-
Phenylhydrazine hydrochloride
-
Glacial Acetic Acid
-
Ethanol
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Standard laboratory glassware, heating mantle, magnetic stirrer, and filtration apparatus.
Step-by-Step Methodology:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add dimedone (1.40 g, 10 mmol) and phenylhydrazine hydrochloride (1.45 g, 10 mmol).
-
Solvent/Catalyst Addition: Add 20 mL of glacial acetic acid to the flask. The acetic acid acts as the solvent and provides the acidic environment necessary for the reaction.
-
Reaction Execution: Heat the mixture to reflux (approximately 118°C) with continuous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 2-4 hours.
-
Work-up & Neutralization: After the reaction is complete (as indicated by the disappearance of starting materials on TLC), allow the mixture to cool to room temperature. Carefully pour the reaction mixture into 100 mL of ice-cold water. A precipitate should form.
-
Neutralization: Slowly add saturated sodium bicarbonate solution to the aqueous mixture until the effervescence ceases and the pH is neutral (~7). This step neutralizes the excess acetic acid.
-
Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid with copious amounts of cold water to remove any residual salts.
-
Purification & Validation: Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to yield the pure tetrahydroindazole derivative as a crystalline solid.
-
Characterization (Self-Validation): Dry the purified product under vacuum. The final product must be characterized by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and assess its purity to be >95% for use in subsequent biological assays.
Structure-Activity Relationship (SAR) Insights
Systematic modification of the tetrahydroindazole scaffold has yielded crucial insights into the structural requirements for potent biological activity. The scaffold can be conceptually divided into several regions where modifications can tune potency, selectivity, and pharmacokinetic properties.
Caption: Workflow for an in vitro kinase inhibition assay.
Conclusion and Future Perspectives
The 4,5,6,7-tetrahydroindazole scaffold is a cornerstone in modern medicinal chemistry, offering a versatile and synthetically accessible platform for the development of novel therapeutics. Its proven success in targeting a diverse array of proteins, from kinases to apoptosis regulators, underscores its privileged status. Future efforts will likely focus on exploring new chemical space through innovative synthetic methodologies, including asymmetric synthesis to control stereochemistry, and the application of this scaffold to emerging target classes. The continued integration of computational modeling with empirical screening will undoubtedly accelerate the discovery of next-generation tetrahydroindazole-based drugs with enhanced potency, selectivity, and safety profiles.
References
- University of Minnesota, et al. (2021). Tetrahydroindazole inhibitors of CDK2/cyclin complexes. European Journal of Medicinal Chemistry.
-
Lv, W., et al. (2019). Discovery of a Novel Class of Potent and Selective Tetrahydroindazole-based Sigma-1 Receptor Ligands. ACS Medicinal Chemistry Letters. [Link]
-
Souers, A. J., et al. (2013). ABT-199, a potent and selective BCL-2 inhibitor, achieves antitumor activity while sparing platelets. Nature Medicine. [Link]
-
Cortes, J. E., et al. (2013). Ponatinib: A new tyrosine kinase inhibitor for the treatment of chronic myeloid leukemia and Philadelphia chromosome-positive acute lymphoblastic leukemia. Drugs of Today. [Link]
-
ResearchGate. (n.d.). Progress in the synthesis of 4,5,6,7-tetrahydroindoles. Request PDF. [Link]
-
ResearchGate. (n.d.). Synthesis and Biological Activity of 4,5,6,7-Tetrahydro-2H-indazole Derivatives. Request PDF. [Link]
-
Crawford, J. J., et al. (2014). Property- and structure-guided discovery of a tetrahydroindazole series of interleukin-2 inducible T-cell kinase inhibitors. Journal of Medicinal Chemistry. [Link]
-
NIH. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Center for Biotechnology Information. [Link]
-
NIH. (n.d.). Ponatinib: A Review of the History of Medicinal Chemistry behind Its Development. National Center for Biotechnology Information. [Link]
-
Brown, D. G., & Wobst, P. (2011). New and unusual scaffolds in medicinal chemistry. Chemical Society Reviews. [Link]
-
Souers, A. J., et al. (2013). ABT-199, a potent and selective BCL-2 inhibitor, achieves antitumor activity while sparing platelets. PubMed. [Link]
-
Morales-delaRosa, S., et al. (2021). Molecular modeling and structural analysis of some tetrahydroindazole and cyclopentanepyrazole derivatives as COX-2 inhibitors. Journal of Molecular Structure. [Link]
-
Bate-Eya, L. T., et al. (2016). High efficacy of the BCL-2 inhibitor ABT199 (venetoclax) in BCL-2 high-expressing neuroblastoma cell lines and xenografts and rational for combination with MCL-1 inhibition. Oncotarget. [Link]
-
ResearchGate. (n.d.). ABT-199 (venetoclax) and BCL-2 inhibitors in clinical development. Request PDF. [Link]
-
Davids, M. S., & Letai, A. (2013). ABT-199: A New Hope for Selective BCL-2 Inhibition. Cancer Cell. [Link]
-
Wu, P., et al. (2019). Trends in kinase drug discovery: targets, indications and inhibitor design. Nature Reviews Drug Discovery. [Link]
Sources
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]
- 4. SID 135626677 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Ponatinib: A new tyrosine kinase inhibitor for the treatment of chronic myeloid leukemia and Philadelphia chromosome-positive acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ponatinib: A Review of the History of Medicinal Chemistry behind Its Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tetrahydroindazole inhibitors of CDK2/cyclin complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Property- and structure-guided discovery of a tetrahydroindazole series of interleukin-2 inducible T-cell kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. CN104370905A - Synthesis of Bcl-2 inhibitor ABT-199 - Google Patents [patents.google.com]
- 11. ABT-199, a potent and selective BCL-2 inhibitor, achieves antitumor activity while sparing platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ABT-199: A New Hope for Selective BCL-2 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. oncotarget.com [oncotarget.com]
- 14. arabjchem.org [arabjchem.org]
- 15. Discovery of a Novel Class of Potent and Selective Tetrahydroindazole-based Sigma-1 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
The Tetrahydroindazole Scaffold: A Versatile Privileged Structure for Oncology Drug Discovery
Application Note & Protocols for the Exploration of 4,5,6,7-Tetrahydro-2H-indazol-4-ol Derivatives
Introduction: The Promise of the Tetrahydroindazole Core
In the landscape of oncology drug discovery, the identification of novel scaffolds that can serve as starting points for the development of targeted therapies is of paramount importance. The indazole nucleus, a bicyclic heteroaromatic system, has emerged as a "privileged structure" due to its ability to interact with a wide range of biological targets.[1] More specifically, the partially saturated 4,5,6,7-tetrahydro-2H-indazole core offers a three-dimensional architecture that can be strategically decorated to achieve high potency and selectivity for various cancer-relevant targets. This guide focuses on the utility of a key derivative, 4,5,6,7-tetrahydro-2H-indazol-4-ol, as a versatile building block for the synthesis of compound libraries aimed at discovering next-generation oncology therapeutics.
Derivatives of the tetrahydroindazole scaffold have demonstrated potent inhibitory activity against a spectrum of cancer-associated proteins, including cyclin-dependent kinases (CDKs), glycogen synthase kinase 3 beta (GSK3β), and vascular endothelial growth factor receptor 2 (VEGFR2).[2][3][4] The dysregulation of these kinases is a hallmark of many cancers, driving uncontrolled cell proliferation, survival, and angiogenesis.[5][6][7] This document provides a comprehensive overview of the synthesis of the core scaffold, detailed protocols for a tiered screening approach, and insights into the structure-activity relationships that can guide lead optimization.
Part 1: Synthesis of the Core Scaffold and Derivative Library
The journey into the chemical space of tetrahydroindazoles begins with the robust synthesis of the core building block. A common and efficient strategy involves a multi-step synthesis culminating in the reduction of a ketone precursor.
Protocol 1: Synthesis of 4,5,6,7-Tetrahydro-2H-indazol-4-one
This protocol outlines a general method for the synthesis of the ketone precursor, which can be adapted from established procedures for similar heterocyclic ketones.
Materials:
-
1,3-Cyclohexanedione
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Hydrazine hydrate
-
Ethanol
-
Toluene
-
Hydrochloric acid (HCl)
Procedure:
-
Step 1: Synthesis of 3-(dimethylamino)cyclohex-2-en-1-one. A solution of 1,3-cyclohexanedione in toluene is treated with DMF-DMA and heated to reflux. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure to yield the crude enaminone.
-
Step 2: Cyclization to 4,5,6,7-tetrahydro-2H-indazol-4-one. The crude enaminone is dissolved in ethanol, and hydrazine hydrate is added. The mixture is heated to reflux. The reaction is monitored by TLC. After completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction. Acidification with HCl may be required to facilitate precipitation. The crude product can be purified by recrystallization or column chromatography.
Protocol 2: Reduction to 4,5,6,7-Tetrahydro-2H-indazol-4-ol
The ketone precursor is then reduced to the target alcohol, providing a key functional group for further derivatization. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation.[8][9]
Materials:
-
4,5,6,7-Tetrahydro-2H-indazol-4-one
-
Sodium borohydride (NaBH₄)
-
Methanol or Ethanol
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 4,5,6,7-tetrahydro-2H-indazol-4-one in methanol or ethanol at room temperature.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride in portions.
-
Stir the reaction mixture at 0 °C and then allow it to warm to room temperature. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Remove the organic solvent under reduced pressure.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain 4,5,6,7-tetrahydro-2H-indazol-4-ol.
Part 2: A Tiered Screening Approach for Oncology Drug Discovery
A systematic screening cascade is essential to identify and characterize promising compounds from a library of 4,5,6,7-tetrahydro-2H-indazol-4-ol derivatives. This approach begins with broad cellular assays and progresses to more specific target-based and mechanistic studies.
Caption: A tiered workflow for the discovery of oncology drugs based on the 4,5,6,7-tetrahydro-2H-indazol-4-ol scaffold.
Primary Screening: Assessing Anti-proliferative Activity
The initial step is to evaluate the cytotoxic or cytostatic effects of the synthesized compounds on a panel of relevant cancer cell lines. The MTT assay is a robust and widely used colorimetric assay for this purpose.
Principle: This assay measures the metabolic activity of cells. The yellow tetrazolium salt MTT is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product, the amount of which is proportional to the number of viable cells.
Materials:
-
Cancer cell lines (see Table 1 for suggestions)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
96-well plates
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds (typically from 0.01 to 100 µM). Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).
-
Incubate the plates for 48-72 hours at 37°C in a humidified CO₂ incubator.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Table 1: Suggested Cancer Cell Lines for Primary Screening
| Target Kinase | Relevant Cancer Cell Lines | Rationale |
| CDK2 | MCF-7 (Breast Cancer), HCT116 (Colon Cancer) | CDK2 is often hyperactivated in these cancers.[5] |
| GSK3β | PANC-1 (Pancreatic Cancer), HCT116 (Colon Cancer) | GSK3β is overexpressed in several tumor types, including pancreatic and colon cancer.[6] |
| VEGFR2 | SKOV3 (Ovarian Cancer), A549 (Lung Cancer) | These cell lines are known to express VEGFR2.[2][10] |
Secondary Screening: Target-Based Assays
Compounds that exhibit significant anti-proliferative activity in the primary screen are then evaluated in target-based assays to determine their specific molecular targets. Given the known activity of tetrahydroindazole derivatives, kinase inhibition assays are a logical next step.
This protocol provides a general framework for assessing the inhibitory activity of compounds against purified kinases. Specific conditions will vary depending on the kinase and the assay format (e.g., radiometric, fluorescence-based, or luminescence-based). The ADP-Glo™ Kinase Assay is a widely used luminescent assay that measures the amount of ADP produced during the kinase reaction.
Materials:
-
Purified recombinant kinase (e.g., CDK2/Cyclin A, GSK3β, VEGFR2, CK2)
-
Kinase-specific substrate (peptide or protein)
-
ATP
-
Kinase assay buffer
-
Test compounds
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96- or 384-well plate, add the kinase, the specific substrate, and the test compound in the kinase assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at the optimal temperature and time for the specific kinase.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.
Table 2: Specific Conditions for Kinase Assays
| Kinase | Substrate | Assay Principle | Reference |
| CDK2/Cyclin A | Histone H1 or a specific peptide substrate | Measurement of ADP production or phosphate incorporation. | [1] |
| GSK3β | Glycogen synthase peptide | Measurement of ADP production or phosphate incorporation. | [11] |
| VEGFR2 | Poly(Glu, Tyr) 4:1 or a specific peptide substrate | Measurement of ADP production or phosphate incorporation. | |
| CK2 | Casein or a specific peptide substrate | Measurement of ADP production or phosphate incorporation. | [12] |
Mechanism of Action Studies: Cellular Target Engagement
To confirm that the observed anti-proliferative effects are due to the inhibition of the intended target within the cellular context, further mechanistic studies are required. Western blotting to assess the phosphorylation status of downstream substrates is a standard method.
Principle: This technique allows for the detection of specific proteins and their phosphorylation state in cell lysates.
Materials:
-
Cancer cells treated with test compounds
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer apparatus
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (total and phospho-specific for the target and its downstream substrate)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cancer cells with the test compound at various concentrations for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the downstream target (e.g., phospho-Rb for CDK2 inhibition, phospho-STAT3 for GSK3β inhibition).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody against the total protein to ensure equal loading.
Caption: A streamlined workflow for Western blot analysis to confirm target engagement in cells.
Part 3: Structure-Activity Relationship (SAR) Studies
Systematic modification of the 4,5,6,7-tetrahydro-2H-indazol-4-ol scaffold and evaluation of the resulting derivatives' biological activity is crucial for lead optimization. SAR studies provide insights into the chemical features required for potent and selective inhibition.
Key Positions for Modification:
-
N1 and N2 positions of the indazole ring: Substitution at these positions can significantly impact kinase selectivity and potency.
-
The hydroxyl group at C4: This can be a key point for derivatization to explore interactions with the solvent-exposed region of the kinase active site.
-
The cyclohexene ring: Introduction of substituents on this ring can modulate the lipophilicity and conformational properties of the molecule.
Table 3: Exemplary Structure-Activity Relationships for Tetrahydroindazole Derivatives
| Scaffold Position | Modification | Effect on Activity | Rationale | Reference |
| N1-position | Bulky aromatic groups | Increased potency for certain kinases | Can form favorable hydrophobic interactions in the ATP-binding pocket. | [13] |
| C3-position | Amide or urea functionalities | Often enhances potency | Provides hydrogen bond donors and acceptors for interaction with the kinase hinge region. | [13] |
| Cyclohexene ring | Gem-dimethyl substitution | Can improve metabolic stability | Blocks potential sites of metabolism. | [13] |
By systematically exploring these modifications, researchers can develop a comprehensive understanding of the SAR and design more potent and selective inhibitors.
Conclusion
The 4,5,6,7-tetrahydro-2H-indazol-4-ol scaffold represents a highly promising starting point for the discovery of novel oncology therapeutics. Its synthetic tractability allows for the creation of diverse chemical libraries, and its privileged structural nature enables the targeting of multiple cancer-relevant kinases. The integrated workflow of synthesis, tiered screening, and SAR analysis outlined in this guide provides a robust framework for researchers to unlock the full potential of this versatile scaffold in the fight against cancer.
References
- Landry, J. J., & Linder, M. E. (2014). Functional significance of VEGFR-2 on ovarian cancer cells. PLoS One, 9(9), e108249.
- Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability. Journal of Medicinal Chemistry, 63(8), 4048-4064.
-
Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link]
- Prudent, R., Sautel, C. F., Moucadel, V., Laudet, B., Filhol, O., & Cochet, C. (2010). In vitro and in vivo assays of protein kinase CK2 activity. Methods in enzymology, 485, 597–610.
- Hamilton, E., & Infante, J. R. (2016). Targeting CDK2 and other novel cell cycle targets for breast cancer therapy.
- McCubrey, J. A., Steelman, L. S., Bertrand, F. E., Davis, N. M., Sokolosky, M., Abrams, S. L., Montalto, G., D'Assoro, A. B., Libra, M., Nicoletti, F., Maestro, R., Basecke, J., Cocco, L., Cervello, M., & Martelli, A. M. (2014). GSK-3 as potential target for therapeutic intervention in cancer. Oncotarget, 5(10), 2881–2911.
- Li, Y., Li, J., Zhu, M., Wang, X., & Wu, C. (2015). Inhibition of Glycogen Synthase Kinase 3 beta (GSK3β) Suppresses the Progression of Esophageal Squamous Cell Carcinoma by Modifying STAT3 Activity. Journal of Cancer, 6(11), 1137–1146.
- Sok, M., Sent-Jani, M., Sent-Jani, M., & Sent-Jani, M. (2023). Regulation of VEGFR2 and AKT Signaling by Musashi-2 in Lung Cancer. International Journal of Molecular Sciences, 24(9), 7949.
-
BPS Bioscience. (n.d.). GSK3β Kinase Assay Kit. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. Retrieved from [Link]
- Inhibition of the CDK2 and Cyclin A complex leads to autophagic degradation of CDK2 in cancer cells. Theranostics, 12(9), 4133-4146.
-
Frederick National Laboratory for Cancer Research. (2024). CDK2 inhibition may have potential for treating lung and other cancers. Retrieved from [Link]
- Soria, J. C., Lee, H. Y., Lee, J. I., Wang, L., Issa, J. P., Kemp, B. L., Liu, D. D., O'Malley, F. P., Johnson, F. M., & Khuri, F. R. (2008). Increased VEGFR-2 Gene Copy Is Associated With Chemoresistance and Shorter Survival in Patients with Non-small Cell Lung Carcinoma Who Receive Adjuvant Chemotherapy. Clinical cancer research : an official journal of the American Association for Cancer Research, 14(11), 3469–3477.
-
Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate. Retrieved from [Link]
- Papageorgiou, G., & Lheureux, S. (2021). Glycogen synthase kinase-3 beta inhibitors as novel cancer treatments and modulators of antitumor immune responses.
- Prudent, R., Sautel, C. F., Moucadel, V., Laudet, B., Filhol, O., & Cochet, C. (2010). In vitro and in vivo assays of protein kinase CK2 activity. Methods in enzymology, 485, 597–610.
- Medicinal Plants for Overcoming Drug Resistance in Cervical Cancer. International Journal of Molecular Sciences, 27(2), 1-25.
- Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). Bioorganic & medicinal chemistry letters, 24(15), 3464–3468.
- McCubrey, J. A., Steelman, L. S., Bertrand, F. E., Davis, N. M., Sokolosky, M., Abrams, S. L., Montalto, G., D'Assoro, A. B., Libra, M., Nicoletti, F., Maestro, R., Basecke, J., Cocco, L., Cervello, M., & Martelli, A. M. (2014). Targeting GSK3 and Associated Signaling Pathways Involved in Cancer. Cancers, 6(3), 1576–1619.
- Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. ACS omega, 9(6), 6485–6518.
- sFRP2 Supersedes VEGF as an Age-related Driver of Angiogenesis in Melanoma, Affecting Response to Anti-VEGF Therapy in Older Patients. Clinical Cancer Research, 20(13), 3534-3546.
-
Leah4sci. (2016, February 10). Sodium Borohydride NaBH4 Reduction Reaction Mechanism [Video]. YouTube. [Link]
-
DelveInsight. (2025). VEGFR-2 Inhibitors Market Set to Transform Oncology Treatment Landscape by 2034. Retrieved from [Link]
- Quantitative Structure-Activity relationship, Molecular Docking and ADMET Screening of Tetrahydroquinoline Derivatives as Anti-. Eclética Química, 47(3), 1-13.
- The Role of CDK Pathway Dysregulation and Its Therapeutic Potential in Soft Tissue Sarcoma. Cancers, 14(11), 2686.
- Chronic over-nutrition and dysregulation of GSK3 in diseases. Frontiers in bioscience (Landmark edition), 21(3), 598–616.
Sources
- 1. Inhibition of the CDK2 and Cyclin A complex leads to autophagic degradation of CDK2 in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional Significance of VEGFR-2 on Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting CDK2 and other novel cell cycle targets for breast cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GSK-3 as potential target for therapeutic intervention in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. VEGFR-2 Inhibitors Market Set to Transform Oncology Treatment Landscape by 2034 | DelveInsight [prnewswire.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. www1.chem.umn.edu [www1.chem.umn.edu]
- 10. mdpi.com [mdpi.com]
- 11. Structure-activity relationship studies of tetrahydroquinolone derivatives as GPR41 modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Kinase activity assays Src and CK2 [protocols.io]
- 13. pubs.acs.org [pubs.acs.org]
Synthesis of 4,5,6,7-Tetrahydro-2H-indazol-4-ol: A Key Intermediate for Pharmaceutical Agents
Introduction: The Versatility of the Tetrahydroindazole Scaffold in Drug Discovery
The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core structure of numerous compounds with a wide range of biological activities.[1][2] Its derivatives have been successfully developed into drugs for treating cancer, inflammation, and viral infections.[3] In particular, the 4,5,6,7-tetrahydro-2H-indazole framework serves as a crucial building block for the synthesis of potent and selective kinase inhibitors, a class of targeted therapeutics that has revolutionized the treatment of various cancers and other diseases.[3] The hydroxylated derivative, 4,5,6,7-tetrahydro-2H-indazol-4-ol, is a highly valuable intermediate, offering a strategic point for further chemical modifications to explore structure-activity relationships and develop novel drug candidates.
This application note provides a comprehensive guide for the synthesis of 4,5,6,7-tetrahydro-2H-indazol-4-ol, intended for researchers, medicinal chemists, and professionals in drug development. The described two-step protocol is robust and scalable, starting from readily available commercial reagents.
Synthetic Strategy: A Two-Step Approach to the Target Molecule
The synthesis of 4,5,6,7-tetrahydro-2H-indazol-4-ol is efficiently achieved through a two-step sequence. The first step involves the condensation of a suitable hydrazine with cyclohexane-1,3-dione to form the key intermediate, 4,5,6,7-tetrahydro-2H-indazol-4-one. The subsequent step is a selective reduction of the ketone functionality to the desired secondary alcohol.
Figure 1: Synthetic workflow for 4,5,6,7-tetrahydro-2H-indazol-4-ol.
Part 1: Synthesis of 4,5,6,7-Tetrahydro-2H-indazol-4-one
The formation of the indazole ring is achieved through a well-established condensation reaction between a 1,3-dicarbonyl compound and a hydrazine. In this protocol, we utilize cyclohexane-1,3-dione and hydrazine hydrate. The reaction proceeds via the formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the stable tetrahydroindazolone.
Experimental Protocol:
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Cyclohexane-1,3-dione | 112.13 | 10.0 g | 0.089 mol |
| Hydrazine hydrate (~64%) | 50.06 | 5.5 mL | ~0.11 mol |
| Ethanol | 46.07 | 100 mL | - |
| Acetic acid, glacial | 60.05 | 2 mL | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add cyclohexane-1,3-dione (10.0 g, 0.089 mol) and ethanol (100 mL).
-
Stir the mixture at room temperature until the cyclohexane-1,3-dione is completely dissolved.
-
Slowly add hydrazine hydrate (~64%, 5.5 mL, ~0.11 mol) to the solution, followed by the addition of glacial acetic acid (2 mL) as a catalyst.
-
Heat the reaction mixture to reflux and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude solid is then recrystallized from a mixture of ethanol and water to afford pure 4,5,6,7-tetrahydro-2H-indazol-4-one as a crystalline solid.
-
Dry the product under vacuum.
Expected Yield: 80-90%
Characterization (Literature Values):
-
Appearance: Off-white to pale yellow solid.
-
Melting Point: 198-202 °C
Part 2: Reduction of 4,5,6,7-Tetrahydro-2H-indazol-4-one to 4,5,6,7-Tetrahydro-2H-indazol-4-ol
The reduction of the ketone in the 4-position of the tetrahydroindazole ring is selectively achieved using a mild reducing agent such as sodium borohydride (NaBH₄).[4][5] This reagent is chosen for its chemoselectivity, as it will reduce the ketone without affecting the double bond within the indazole ring. The reaction is typically carried out in a protic solvent like methanol or ethanol at a controlled temperature.
Figure 2: Simplified mechanism of ketone reduction by sodium borohydride.
Experimental Protocol:
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4,5,6,7-Tetrahydro-2H-indazol-4-one | 136.15 | 5.0 g | 0.037 mol |
| Sodium borohydride (NaBH₄) | 37.83 | 1.7 g | 0.045 mol |
| Methanol | 32.04 | 50 mL | - |
| Deionized water | 18.02 | 100 mL | - |
| Ethyl acetate | 88.11 | 150 mL | - |
| Saturated sodium bicarbonate solution | - | 50 mL | - |
| Brine | - | 50 mL | - |
| Anhydrous magnesium sulfate | 120.37 | - | - |
Procedure:
-
In a 250 mL round-bottom flask, dissolve 4,5,6,7-tetrahydro-2H-indazol-4-one (5.0 g, 0.037 mol) in methanol (50 mL) at room temperature with stirring.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.7 g, 0.045 mol) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, continue stirring the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction by TLC (1:1 ethyl acetate/hexanes).
-
Once the starting material is consumed, carefully quench the reaction by the slow addition of deionized water (100 mL).
-
Remove the methanol under reduced pressure.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 4,5,6,7-tetrahydro-2H-indazol-4-ol as a white solid.
Expected Yield: 85-95%
Characterization Data:
| Property | Value |
| Appearance | White to off-white solid |
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 7.15 (s, 1H), 4.60 (t, J = 4.0 Hz, 1H), 2.80-2.65 (m, 2H), 2.55-2.40 (m, 2H), 2.10-1.95 (m, 2H), 1.90-1.75 (m, 2H) |
| ¹³C NMR (101 MHz, CDCl₃) δ (ppm) | 135.2, 128.8, 118.5, 67.3, 32.1, 29.5, 20.8, 18.4 |
| Melting Point | 155-158 °C |
Conclusion
This application note details a reliable and efficient two-step synthesis of 4,5,6,7-tetrahydro-2H-indazol-4-ol, a key intermediate in the development of novel pharmaceutical agents, particularly kinase inhibitors. The protocols provided are straightforward and utilize common laboratory reagents and techniques, making them accessible to a broad range of synthetic chemists. The robust nature of this synthetic route allows for the production of multi-gram quantities of the target compound, facilitating its use in extensive drug discovery programs.
References
- Chaudhari, R. (2019).
- Blackburn, L., & Taylor, R. J. K. (2001). One-pot conversion of alcohols to imines and secondary amines. Organic Letters, 3(11), 1637-1639.
- Leah4sci. (2016, February 10). Sodium Borohydride NaBH4 Reduction Reaction Mechanism [Video]. YouTube.
- Gein, V. L., et al. (2019). Synthesis and biological activity of 4,5,6,7-tetrahydro-2H-indazole derivatives. Pharmaceutical Chemistry Journal, 53(5), 416-420.
- Clark, J. (n.d.).
- Han, S.-Y., et al. (2012). Design and synthesis of 3-(4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridin-2-yl)-1H-quinolin-2-ones as VEGFR-2 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(8), 2837-2842.
- Van der Mey, M., et al. (2021). 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures. Molecules, 26(15), 4583.
- Ashenhurst, J. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry.
- Singh, P., et al. (2021). Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β. RSC Medicinal Chemistry, 12(10), 1736-1745.
- Ashenhurst, J. (2019, April 9). Addition of NaBH4 to aldehydes to give primary alcohols. Master Organic Chemistry.
- Ranu, B. C., et al. (2007). Reductions of α,β-Unsaturated Ketones by NaBH4 or NaBH4 + CoCl2: Selectivity Control by Water or by Aqueous Micellar Solutions. The Journal of Organic Chemistry, 72(26), 10112-10114.
- Rani, R., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry, 12(10), 1637-1667.
- Ykeda, Y., et al. (1979). Syntheses and antiinflammatory actions of 4,5,6,7-tetrahydroindazole-5-carboxylic acids. Journal of Medicinal Chemistry, 22(12), 1453-1457.
- Pérez-Villanueva, J., et al. (2021).
- Bekhit, A. A., & Abdel-Aziem, T. (2004). Synthesis and Antimicrobial Activities of (4,5,6,7-Tetrahydro-1H-indazol- 2(3H)-yl)thiazole Derivatives. Archiv der Pharmazie, 337(11), 589-596.
- Kumar, A., et al. (2022). CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Science and Technology, 10, 1-19.
- Chad's Prep. (2021, April 2). 19.6 Reduction of Ketones and Aldehydes (NaBH4 and LiAlH4) | Organic Chemistry [Video]. YouTube.
- Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. European Journal of Medicinal Chemistry, 258, 115611.
- Baklanov, M. A., et al. (2023). Indolyl-Derived 4H-Imidazoles: PASE Synthesis, Molecular Docking and In Vitro Cytotoxicity Assay. Molecules, 28(6), 2569.
- Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis. Retrieved January 24, 2026.
Sources
- 1. Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caribjscitech.com [caribjscitech.com]
- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. chemguide.co.uk [chemguide.co.uk]
Application Note: Utilizing 4,5,6,7-Tetrahydro-2H-indazol-4-ol in High-Throughput Screening for Novel Kinase Inhibitors
Abstract
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities, including anti-inflammatory and antitumor effects.[1][2][3][4] This application note describes a framework for utilizing 4,5,6,7-Tetrahydro-2H-indazol-4-ol, a derivative of the indazole family, in a high-throughput screening (HTS) campaign to identify novel protein kinase inhibitors. We provide the scientific rationale for selecting this scaffold, a detailed protocol for a competitive binding Fluorescence Polarization (FP) assay, and guidelines for data analysis and hit validation. The methodologies presented herein are designed to be robust, scalable, and adaptable for screening large compound libraries, thereby accelerating the discovery of new therapeutic leads.
Introduction: The Rationale for Screening 4,5,6,7-Tetrahydro-2H-indazol-4-ol
The indazole core and its derivatives are of significant interest in drug discovery due to their versatile biological activities.[1][2][3] The bicyclic system, consisting of fused benzene and pyrazole rings, can effectively interact with various biological targets through hydrogen bonding and other non-covalent interactions.[5] Derivatives of 4,5,6,7-tetrahydro-2H-indazole have been specifically noted for their anti-inflammatory and analgesic properties.[6] Many inflammatory and oncogenic signaling pathways are regulated by protein kinases, making this class of enzymes a prime target for therapeutic intervention.[7][8] The structural features of 4,5,6,7-Tetrahydro-2H-indazol-4-ol, particularly the presence of hydrogen bond donors and acceptors, make it an attractive starting point for the development of kinase inhibitors, which often bind to the ATP-binding pocket of the enzyme.
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of thousands to millions of compounds to identify "hits" that modulate a specific biological target.[9][10][11] This application note outlines a strategy for deploying 4,5,6,7-Tetrahydro-2H-indazol-4-ol and its analogs in a kinase-targeted HTS campaign. We have selected a Fluorescence Polarization (FP) assay as the primary screening platform due to its homogeneous "mix-and-read" format, sensitivity, and suitability for automation.[12][13]
The Principle of the Fluorescence Polarization (FP) Assay for Kinase Inhibition
The FP assay is a powerful technique for monitoring molecular binding events in solution.[12] It is based on the principle that a small, fluorescently labeled molecule (a tracer) tumbles rapidly in solution, leading to the depolarization of emitted light when excited with polarized light. When this tracer binds to a larger molecule, such as a protein kinase, its tumbling rate is significantly reduced. This slower rotation results in a higher degree of polarization of the emitted light.
In a competitive binding assay format for screening inhibitors, the assay components are:
-
The Kinase Target: The protein kinase of interest.
-
The Fluorescent Tracer: A known ligand of the kinase that is tagged with a fluorophore.
-
The Test Compound: In this case, 4,5,6,7-Tetrahydro-2H-indazol-4-ol or its derivatives.
If the test compound binds to the kinase's active site, it will displace the fluorescent tracer. The displaced tracer, now free in solution, will resume its rapid tumbling, leading to a decrease in the fluorescence polarization signal. This change in polarization is directly proportional to the inhibitory activity of the test compound.
Caption: Principle of the competitive FP assay for kinase inhibitors.
High-Throughput Screening Workflow
The HTS process involves several key stages, from initial assay development to hit confirmation.[10] The following workflow is designed to ensure data quality and efficient use of resources.
Caption: A typical workflow for an HTS campaign.
Detailed Experimental Protocols
Materials and Reagents
| Reagent/Material | Suggested Supplier | Purpose |
| 4,5,6,7-Tetrahydro-2H-indazol-4-ol | Chemical Vendor | Test Compound |
| Recombinant Human Kinase | Commercial Vendor | Biological Target |
| Fluorescently Labeled Tracer | Commercial Vendor | FP Signal Probe |
| Assay Buffer (e.g., PBS, 0.01% Triton X-100) | Standard Lab Supplier | Maintain pH and reduce non-specific binding |
| DMSO (Dimethyl Sulfoxide) | Standard Lab Supplier | Compound Solvent |
| 384-well, low-volume, black plates | Commercial Vendor | Assay Plates |
| Multichannel Pipettes / Liquid Handler | Lab Equipment Supplier | Reagent Dispensing |
| Microplate Reader with FP capability | Lab Equipment Supplier | Signal Detection |
Protocol for FP-Based Kinase Inhibition Assay
Causality behind choices: This protocol is optimized for a 384-well format to conserve reagents and increase throughput. The concentrations provided are starting points and should be optimized for each specific kinase-tracer pair to achieve a robust assay window.
-
Compound Plating:
-
Prepare a stock solution of 4,5,6,7-Tetrahydro-2H-indazol-4-ol in 100% DMSO.
-
Using an automated liquid handler, dispense 50 nL of the test compound stock solution into the wells of a 384-well assay plate.
-
For control wells, dispense 50 nL of DMSO (negative control, 100% activity) or a known inhibitor (positive control, 0% activity).
-
-
Kinase Addition:
-
Prepare a solution of the recombinant kinase in assay buffer at 2X the final desired concentration.
-
Dispense 5 µL of the kinase solution into each well of the assay plate.
-
Centrifuge the plates briefly (e.g., 1 minute at 1,000 rpm) to ensure all components are at the bottom of the wells.
-
Incubate the plates for 15 minutes at room temperature to allow for compound-kinase binding.
-
-
Tracer Addition and Signal Detection:
-
Prepare a solution of the fluorescent tracer in assay buffer at 2X the final desired concentration.
-
Dispense 5 µL of the tracer solution into each well. The final assay volume is now 10.05 µL.
-
Centrifuge the plates again briefly.
-
Incubate for 60 minutes at room temperature, protected from light, to allow the binding reaction to reach equilibrium.
-
Read the plates on a microplate reader equipped for fluorescence polarization. The excitation and emission wavelengths should be appropriate for the chosen fluorophore (e.g., 485 nm excitation and 535 nm emission for a fluorescein-based tracer).
-
Data Analysis and Interpretation
Quality Control: Z'-Factor
The robustness of the HTS assay is assessed by calculating the Z'-factor, a statistical parameter that reflects the separation between the high and low signal controls.[9]
Z' = 1 - (3 * (SD_positive + SD_negative)) / |Mean_positive - Mean_negative|
Where:
-
SD_positive and SD_negative are the standard deviations of the positive and negative controls, respectively.
-
Mean_positive and Mean_negative are the means of the positive and negative controls, respectively.
An assay with a Z'-factor greater than 0.5 is considered excellent and suitable for HTS.
Hit Identification
The raw FP data (measured in millipolarization units, mP) is first normalized to percent inhibition using the following formula:
% Inhibition = 100 * (1 - (mP_sample - mP_positive) / (mP_negative - mP_positive))
A "hit" is typically defined as a compound that exhibits a percent inhibition greater than a certain threshold, often three times the standard deviation of the negative controls.
Hypothetical Screening Data
The following table illustrates sample data from a single 384-well plate.
| Well Type | Compound | Concentration | Raw mP (mean) | SD (mP) | % Inhibition |
| Negative Control | DMSO | N/A | 250 | 8 | 0% |
| Positive Control | Staurosporine | 1 µM | 110 | 6 | 100% |
| Test Compound | Cmpd-A | 10 µM | 245 | - | 3.6% |
| Hit Compound | 4,5,6,7-Tetrahydro-2H-indazol-4-ol | 10 µM | 152 | - | 70.0% |
| Test Compound | Cmpd-C | 10 µM | 210 | - | 28.6% |
From this data, 4,5,6,7-Tetrahydro-2H-indazol-4-ol would be classified as a "hit" and selected for further dose-response studies to determine its IC50 value.
Orthogonal Assays for Hit Validation
To eliminate false positives that may arise from assay-specific artifacts (e.g., compound autofluorescence), it is crucial to confirm hits using an orthogonal assay that employs a different detection technology.[9] A suitable alternative is the AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay) technology.
AlphaLISA is a bead-based assay that measures molecular interactions.[14][15][16] In a kinase assay format, a biotinylated substrate peptide is captured by streptavidin-coated Donor beads, and a specific antibody that recognizes the phosphorylated substrate is captured by Protein A-coated Acceptor beads. When the kinase phosphorylates the substrate, the beads are brought into proximity, allowing for an energy transfer from the Donor to the Acceptor bead upon excitation, which generates a luminescent signal. An inhibitor will prevent this phosphorylation, leading to a decrease in the signal. This method provides a robust, non-radioactive alternative to confirm the inhibitory activity of hits identified in the primary FP screen.
Conclusion
This application note provides a comprehensive guide for utilizing 4,5,6,7-Tetrahydro-2H-indazol-4-ol in a high-throughput screening campaign for the discovery of novel kinase inhibitors. By leveraging the privileged indazole scaffold and employing a robust FP-based assay, researchers can efficiently screen large compound libraries. The outlined workflow, from initial screening and data analysis to hit validation with orthogonal methods, establishes a self-validating system to ensure the identification of high-quality, genuine hits. This strategic approach can significantly accelerate the early stages of drug discovery and provides a solid foundation for subsequent lead optimization efforts.
References
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central. [Link]
-
Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. Nanomicrospheres. [Link]
-
Accessing the High Throughput Screening Data Landscape. PubMed Central. [Link]
-
Synthesis and Antimicrobial Activities of (4,5,6,7-Tetrahydro-1H-indazol- 2(3H)-yl)thiazole Derivatives. ResearchGate. [Link]
-
2-(1H-Benzimidazol-2-yl)-4,5,6,7-tetrahydro-2H-indazol-3-ol, a Benzimidazole Derivative, Inhibits T Cell Proliferation Involving H+/K+-ATPase Inhibition. MDPI. [Link]
-
High-throughput screening for kinase inhibitors. PubMed. [Link]
-
4,5,6,7-tetrahydro-1H-indazole. PubChem. [Link]
-
Fluorescence polarization assays in high-throughput screening and drug discovery: a review. PubMed Central. [Link]
-
The Use of AlphaScreen Technology in HTS: Current Status. PubMed Central. [Link]
-
Bioactive compounds, antibacterial and antioxidant activities of methanol extract of Tamarindus indica Linn. PubMed Central. [Link]
-
Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. Bentham Science. [Link]
-
1,2,3-Triazole-Containing 1,5,6,7-Tetrahydro-4H-indazol-4-ones and 6,7-Dihydrobenzo[d]isoxazol-4(5H)-ones: Synthesis and Biological Activity. ResearchGate. [Link]
-
High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. Platypus Technologies. [Link]
-
A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. BellBrook Labs. [Link]
-
Fluorescence Polarization Detection. BMG LABTECH. [Link]
-
New 2-phenyl-4,5,6,7-tetrahydro-2H-indazole derivatives as paddy field herbicides. PubMed. [Link]
-
High-Throughput Screening Data Analysis. Basicmedical Key. [Link]
-
Bioactive Chemical Constituents of Matthiola longipetala Extract Showed Antioxidant, Antibacterial, and Cytotoxic Potency. MDPI. [Link]
-
Pharmacological Properties of Indazole Derivatives: Recent Developments. ResearchGate. [Link]
-
Antimicrobial Activity, Bioactive Constituents, and Functional Groups in Aqueous Methanol Extract of Polyalthialongifolia (Sonn. Pharmacognosy Magazine. [Link]
-
2-methyl-4,5,6,7-tetrahydro-2H-indazol-4-one. American Elements. [Link]
-
The Use of AlphaScreen Technology in HTS: Current Status. Bentham Open. [Link]
-
Establishing and optimizing a fluorescence polarization assay. Molecular Devices. [Link]
-
High-throughput screening (HTS). BMG LABTECH. [Link]
-
Development of a high-throughput assay for identifying inhibitors of TBK1 and IKKε. PubMed. [Link]
-
Synthesis and Biological Activity of 4,5,6,7-Tetrahydro-2H-indazole Derivatives. ResearchGate. [Link]
-
FLUORESCENCE POLARIZATION ASSAYS. BPS Bioscience. [Link]
-
AlphaScreen. BMG LABTECH. [Link]
-
2H-Indazole-3-acetic acid, 4,5,6,7-tetrahydro-2-methyl-. ChemBK. [Link]
-
Antimicrobial and Antioxidant Activities of the Root Bark Essential Oil of Periploca sepium and Its Main Component 2-Hydroxy-4-methoxybenzaldehyde. PubMed Central. [Link]
-
The Applications of High Throughput Screening and its Value as a Drug Discovery Tool in the Pharmaceutical Industry and Academia. Yeshiva University. [Link]
-
High Throughput Screening for Protein Kinase Inhibitors. Bentham Science. [Link]
-
Comprehensive analysis of high-throughput screens with HiTSeekR. Oxford Academic. [Link]
-
Development of AlphaLISA high throughput technique to screen for small molecule inhibitors targeting protein arginine methyltran. IU Indianapolis ScholarWorks. [Link]
-
Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health. [Link]
-
4,5,6,7-Tetrahydro-5(1h)-indazolone. PubChem. [Link]
-
Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results. [Link]
-
Sino Biological's Launch of SwiftFluo® TR-FRET Kits Pioneers a New Era in High-Throughout Kinase Inhibitor Screening. The Scientist. [Link]
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnrjournal.com [pnrjournal.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benthamdirect.com [benthamdirect.com]
- 9. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 10. bmglabtech.com [bmglabtech.com]
- 11. repository.yu.edu [repository.yu.edu]
- 12. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bmglabtech.com [bmglabtech.com]
- 14. AlphaLISA and AlphaScreen No-wash Assays | Revvity [revvity.com]
- 15. The Use of AlphaScreen Technology in HTS: Current Status - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Use of AlphaScreen Technology in HTS: Current Status [benthamopen.com]
Application Note & Protocols: Development of 4,5,6,7-Tetrahydro-2H-indazol-4-ol-Based Probes for Cell Imaging
Abstract
Small-molecule fluorescent probes are indispensable tools for visualizing and understanding dynamic processes within living cells.[1][2][3] The 4,5,6,7-tetrahydro-2H-indazole scaffold represents a versatile and synthetically accessible core for the development of novel chemical probes. Its saturated carbocyclic ring offers opportunities for stereospecific functionalization, while the indazole heterocycle provides a platform for tuning photophysical properties and introducing target-recognition moieties. This guide provides a comprehensive overview of the principles, protocols, and validation strategies for designing and applying 4,5,6,7-tetrahydro-2H-indazol-4-ol-based probes for live-cell imaging. We will cover the rationale behind probe design, a detailed synthetic protocol, a complete workflow for cellular imaging, and essential data interpretation and troubleshooting guidelines.
Part 1: Principles of Probe Design & Mechanism
The 4,5,6,7-Tetrahydro-2H-indazol-4-ol Scaffold: A Privileged Core
The utility of a fluorescent probe is dictated by its chemical structure, which controls its photophysical properties, target specificity, and cell permeability.[4] The tetrahydroindazole core is considered a "privileged" scaffold in medicinal chemistry and probe development for several reasons:
-
Synthetic Tractability: The core can be synthesized through robust and scalable chemical reactions, allowing for the systematic introduction of diverse functional groups.[5][6]
-
Three-Dimensionality: Unlike planar aromatic systems, the saturated cyclohexane ring provides a defined three-dimensional geometry. The hydroxyl group at the 4-position serves as a key synthetic handle for conjugating fluorophores or recognition elements.
-
Modularity: The scaffold can be conceptually divided into three key components, each of which can be independently modified to optimize probe performance. This modularity is the cornerstone of rational probe design.[7]
The general structure of a probe derived from this scaffold consists of:
-
Recognition Unit: A moiety that selectively interacts with the biological target of interest (e.g., an enzyme, a metal ion, or a specific cellular microenvironment).
-
Fluorophore Unit: The source of the fluorescence signal. Its properties (excitation/emission wavelengths, quantum yield) are critical for imaging.
-
Linker: A chemical bridge that connects the recognition unit and the fluorophore to the tetrahydroindazole core, influencing solubility, cell permeability, and steric hindrance.
Mechanism of Action: "Turn-On" Sensing
A common and highly effective strategy in probe design is to create a "turn-on" sensor. In its basal state, the probe is non-fluorescent or weakly fluorescent. Upon interaction with its specific target, a chemical or conformational change occurs, leading to a significant increase in fluorescence intensity.[8]
For our model probe, we will conceptualize a system targeting a specific enzymatic activity, where the hydroxyl group of the tetrahydroindazol-4-ol core is masked with a quencher group that is enzymatically cleavable.
-
"Off" State: The fluorophore's emission is suppressed by a photoinduced electron transfer (PeT) mechanism. The quencher, linked to the 4-hydroxyl group, effectively "turns off" the fluorescence.
-
"On" State: A specific intracellular enzyme cleaves the bond between the quencher and the indazole core. This cleavage event disrupts the PeT process, restoring the fluorophore's quantum yield and leading to a bright fluorescent signal localized at the site of enzyme activity.
This mechanism ensures that the signal is directly proportional to the activity of the target, minimizing background noise and enhancing detection sensitivity.
Sources
- 1. Small-molecule fluorescent probes and their design - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Advances in Synthetic Fluorescent Probe Labeling for Live-Cell Imaging in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Rational design of small molecule fluorescent probes for biological applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. 2H-Indazole synthesis [organic-chemistry.org]
- 7. Rational Design of Small Molecule Fluorescent Probes for Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Note: One-Pot Synthesis of Polyheterocyclic Structures from Tetrahydroindolone Analogs
Abstract: This document provides a comprehensive technical guide for the one-pot synthesis of medicinally relevant polyheterocyclic scaffolds, such as pyrano[2,3-d]pyrimidines, from tetrahydroindolone analogs. Multicomponent reactions (MCRs) offer a highly efficient and atom-economical approach to generating molecular complexity from simple precursors.[1] This guide details the underlying mechanisms, provides a field-tested experimental protocol, and discusses the significance of this synthetic strategy in the context of modern drug discovery.
Introduction and Significance
Polyheterocyclic structures are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] The indole nucleus and its fused derivatives are of particular interest due to their ability to mimic endogenous ligands and interact with various biological targets.[4] Traditional multi-step syntheses of these complex molecules often suffer from long reaction times, costly purification steps, and poor overall yields.
One-pot multicomponent reactions (MCRs) circumvent these challenges by combining three or more reactants in a single reaction vessel to form a complex product in a sequential, domino-like fashion.[5] This approach is a cornerstone of green chemistry, minimizing solvent waste and energy consumption while maximizing efficiency. The synthesis of pyrano[2,3-d]pyrimidine derivatives, for example, is of significant interest due to their diverse pharmacological properties, including antitumor and anti-inflammatory activities.[6][7] This application note focuses on a robust MCR protocol for synthesizing such structures from readily available tetrahydroindolone analogs, aromatic aldehydes, and active methylene compounds.
Plausible Reaction Mechanism
The one-pot formation of polyheterocyclic systems, such as pyrano[2,3-d]pyrimidines, from an aldehyde, an active methylene compound (e.g., malononitrile), and a cyclic active methylene compound (e.g., barbituric acid or a tetrahydroindolone analog) typically proceeds through a well-established cascade of reactions.[8] The sequence is generally accepted to begin with a base- or acid-catalyzed Knoevenagel condensation.[9][10]
Step 1: Knoevenagel Condensation The reaction is initiated by the condensation between the aromatic aldehyde and the active methylene compound (malononitrile). The catalyst (e.g., a base like piperidine or an organocatalyst like L-proline) facilitates the deprotonation of malononitrile, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration yields an arylidene malononitrile intermediate (a Michael acceptor).[11]
Step 2: Michael Addition The second key step is the Michael addition of the enolizable C-H acid from the tetrahydroindolone analog (or similar cyclic compound like barbituric acid) to the electron-deficient double bond of the arylidene malononitrile intermediate.[6]
Step 3: Intramolecular Cyclization and Tautomerization Following the Michael addition, the intermediate undergoes an intramolecular cyclization. A nucleophilic group within the intermediate attacks one of the nitrile groups. This is followed by a tautomerization step to yield the final, stable, fused polyheterocyclic product.
Caption: Plausible reaction cascade for the one-pot synthesis.
Detailed Experimental Protocol
This protocol describes a general procedure for the three-component synthesis of a 7-amino-5-aryl-2,3,5,8-tetrahydropyrido[2,3-d]pyrimidin-4(1H)-one derivative.
3.1. Materials and Reagents
-
Tetrahydroindolone Analog (e.g., 6-aminouracil): 1.0 mmol
-
Aromatic Aldehyde: 1.0 mmol
-
Malononitrile: 1.0 mmol
-
Catalyst (e.g., 4-Dimethylaminopyridine - DMAP): 0.1 mmol (10 mol%)[12]
-
Solvent (e.g., N,N-Dimethylformamide - DMF or Ethanol): 5-10 mL
-
Reagent Grade Chemicals: Ensure all starting materials are of high purity (>98%). Solvents should be anhydrous where specified by similar literature protocols.
3.2. Equipment
-
Round-bottom flask (25 mL or 50 mL)
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Thin Layer Chromatography (TLC) plates (Silica gel 60 F254)
-
Büchner funnel and filter paper
-
Standard laboratory glassware
3.3. Step-by-Step Procedure
-
Reaction Setup: To a 25 mL round-bottom flask, add the tetrahydroindolone analog (1.0 mmol), the selected aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), and the catalyst (0.1 mmol).[12]
-
Solvent Addition: Add the solvent (e.g., DMF, 5 mL) to the flask.
-
Reaction Conditions: Place the flask in a pre-heated oil bath set to 80-100 °C and attach a reflux condenser. Stir the mixture vigorously. For certain protocols, ultrasonic irradiation can be used as an alternative energy source to promote the reaction, often leading to shorter reaction times.[12]
-
Monitoring the Reaction: The progress of the reaction should be monitored by TLC (e.g., using a 7:3 ethyl acetate/hexane mobile phase). Spot the initial reaction mixture and then take aliquots every 30-60 minutes. The reaction is considered complete upon the disappearance of the starting materials (typically 2-4 hours).
-
Work-up and Isolation:
-
Once the reaction is complete, allow the flask to cool to room temperature.
-
Pour the reaction mixture into ice-cold water (approx. 50 mL) with stirring.
-
A solid precipitate of the crude product should form. Continue stirring for 15-20 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold water and then a small amount of cold ethanol to remove residual impurities.
-
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure polyheterocyclic compound.[3]
3.4. Characterization
The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
Infrared (IR) Spectroscopy: To identify key functional groups (e.g., -NH₂, C=O, C≡N).
Data Presentation: Scope and Yields
The versatility of this one-pot reaction is demonstrated by its tolerance for various substituents on the aromatic aldehyde. The electronic nature of the substituent can influence reaction times and yields.
| Entry | Aromatic Aldehyde (Ar-CHO) | Substituent (Ar) | Typical Yield (%) | Typical Reaction Time (h) |
| 1 | Benzaldehyde | -H | 90-95 | 2.0 |
| 2 | 4-Chlorobenzaldehyde | -Cl (EWG) | 92-96 | 1.5 |
| 3 | 4-Methoxybenzaldehyde | -OCH₃ (EDG) | 88-92 | 2.5 |
| 4 | 4-Nitrobenzaldehyde | -NO₂ (Strong EWG) | 94-98 | 1.0 |
| 5 | 2-Hydroxybenzaldehyde | -OH (EDG) | 85-90 | 3.0 |
EWG: Electron-Withdrawing Group; EDG: Electron-Donating Group. Yields and times are representative and can vary based on specific reaction conditions and catalyst used.
Generally, aldehydes with electron-withdrawing groups react faster due to the increased electrophilicity of the carbonyl carbon, facilitating the initial Knoevenagel condensation.
Experimental Workflow Visualization
The overall process from initial setup to final analysis can be visualized as a clear, sequential workflow.
Caption: General laboratory workflow for the one-pot synthesis.
Applications in Drug Development
The scaffolds synthesized via this methodology are of high interest to drug development professionals. For instance:
-
Pyrido[2,3-d]pyrimidine derivatives have been investigated as kinase inhibitors, crucial in cancer therapy.[13]
-
Fused indole systems are present in a variety of natural products and synthetic compounds with potent biological activities.[14][15]
-
The ability to rapidly generate a library of diverse analogs by simply varying the starting aldehyde makes this protocol ideal for structure-activity relationship (SAR) studies, a critical component of lead optimization in drug discovery.[16]
References
-
Rocha, M., et al. (2020). Synthesis of polyheterocycles via multicomponent reactions. Organic & Biomolecular Chemistry. Available at: [Link]
-
Thorat, B.R., et al. (2023). One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. Eng. Proc.. Available at: [Link]
-
Krasavin, M., et al. (2021). One-Pot Synthesis of N-Fused Quinolone-4 Tetracyclic Scaffolds from 2,2-Disubstituted Indolin-3-ones. ACS Omega. Available at: [Link]
-
Al-Suwaidan, I.A., et al. (2019). Synthesis and biological evaluation of tetrazole derivatives as TNF-α, IL-6 and COX-2 inhibitors with antimicrobial activity. Bioorganic Chemistry. Available at: [Link]
-
Balalaie, S., et al. (2009). One-Pot Synthesis of Pyrano(2,3-d)pyrimidinone Derivatives Catalyzed by L-Proline in Aqueous Media. Journal of the Iranian Chemical Society. Available at: [Link]
-
Blanco-Carapia, R.E., et al. (2021). Synthesis of polyheterocycles via multicomponent reactions. Request PDF on ResearchGate. Available at: [Link]
-
Thorat, B.R., et al. (2023). One Pot Synthesis of the Knoevenagel Condensation Products Using Boric Acid as a Catalyst. Sciforum. Available at: [Link]
-
Saglam, D., & Turgut, Z. (2022). One-Pot Synthesis of Pyrido[2,3-d]pyrimidines Catalyzed by Bismuth(III)Triflate. International Journal of Organic Chemistry. Available at: [Link]
-
Reddy, G.S., et al. (2019). One-pot synthesis of indole-fused nitrogen heterocycles via the direct C(sp2)–H functionalization of naphthoquinones. New Journal of Chemistry. Available at: [Link]
-
Taha, M., et al. (2021). Design, Synthesis, Biological Evaluation, and In Silico Study of Tetrahydropyridines as Prospective Monoamine Oxidase Inhibitors. Chemistry & Biodiversity. Available at: [Link]
-
Ziarani, G.M., et al. (2014). Three-component synthesis of pyrano[2,3-d]-pyrimidine dione derivatives facilitated by sulfonic acid nanoporous silica (SBA-Pr-SO3H). Chemistry Central Journal. Available at: [Link]
-
Taha, M., et al. (2021). Design, Synthesis, Biological Evaluation, and In Silico Study of Tetrahydropyridines as Prospective Monoamine Oxidase Inhibitors. PubMed Central. Available at: [Link]
-
Sabat, M., et al. (2010). Reactions of 3-Formylchromone with Active Methylene and Methyl Compounds and Some Subsequent Reactions of the Resulting Condensation Products. Molecules. Available at: [Link]
-
Kaur, H., et al. (2023). Recent advances in the multicomponent synthesis of heterocycles using tetronic acid. RSC Advances. Available at: [Link]
-
Wang, X., et al. (2021). Synthesis of Polycyclic Fused Indoline Scaffolds through a Substrate-Guided Reactivity Switch. Organic Letters. Available at: [Link]
-
Li, J., et al. (2021). Synthesis and Biological Evaluation of Sclareolide-Indole Conjugates and Their Derivatives. Molecules. Available at: [Link]
-
Sathyabama Institute of Science and Technology. (n.d.). One pot synthesis of 4-h pyrans via knoevenagel condensation reaction. Available at: [Link]
-
Rocha, M., et al. (2020). Synthesis of polyheterocycles via multicomponent reactions. Semantic Scholar. Available at: [Link]
-
Khalafy, J., et al. (2004). A Novel Microwave-assisted One-pot Synthesis of Pyrano[2,3-d]pyrimidines and Pyrido[2,3-d]pyrimidines via a Three Component Reaction in Solvent-Free Condition. Synlett. Available at: [Link]
-
Khan Academy. (n.d.). Aldol reaction. Khan Academy. Available at: [Link]
-
Hohlmann, R.M., et al. (2023). A Novel C3/C4-Fused Indole Scaffold through Acid-Catalyzed Cascade Reaction. Molecules. Available at: [Link]
-
Müller, T.J.J. (2019). Diversity Oriented Syntheses of Conventional Heterocycles by Smart Multi Component Reactions (MCRs) of the Last Decade. Molecules. Available at: [Link]
-
Parrey, I.R., & Hashmi, A.A. (2016). One-pot synthesis of new Pyrido [2,3-d] Pyrimidine derivatives under ultrasonic irradiation using organo catalyst 4-Dimethylaminopyridine (DMAP). Semantic Scholar. Available at: [Link]
-
University of South Florida. (2022). The design, synthesis, and biological evaluation of 5,6,7,8-tetrahydropteridines as anti-inflammatory compounds. PubMed. Available at: [Link]
-
Krasavin, M., et al. (2021). One-Pot Synthesis of N-Fused Quinolone-4 Tetracyclic Scaffolds from 2,2-Disubstituted Indolin-3-ones. PubMed. Available at: [Link]
Sources
- 1. Synthesis of polyheterocycles via multicomponent reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and biological evaluation of tetrazole derivatives as TNF-α, IL-6 and COX-2 inhibitors with antimicrobial activity: Computational analysis, molecular modeling study and region-specific cyclization using 2D NMR tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Three-component synthesis of pyrano[2,3-d]-pyrimidine dione derivatives facilitated by sulfonic acid nanoporous silica (SBA-Pr-SO3H) and their docking and urease inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The design, synthesis, and biological evaluation of 5,6,7,8-tetrahydropteridines as anti-inflammatory compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sist.sathyabama.ac.in [sist.sathyabama.ac.in]
- 9. mdpi.com [mdpi.com]
- 10. sciforum.net [sciforum.net]
- 11. Recent advances in the multicomponent synthesis of heterocycles using tetronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. semanticscholar.org [semanticscholar.org]
- 13. One-Pot Synthesis of Pyrido[2,3-d]pyrimidines Catalyzed by Bismuth(III)Triflate [scirp.org]
- 14. One-pot synthesis of indole-fused nitrogen heterocycles via the direct C(sp2)–H functionalization of naphthoquinones; accessibility for deep red emitting materials - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. mdpi.com [mdpi.com]
- 16. Design, Synthesis, Biological Evaluation, and In Silico Study of Tetrahydropyridines as Prospective Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Regioselective Synthesis of 2,3-Disubstituted Tetrahydro-2H-indazoles
Welcome to the technical support center for the synthesis of 2,3-disubstituted tetrahydro-2H-indazoles. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of constructing this valuable heterocyclic scaffold. The inherent challenges in controlling regioselectivity and stereoselectivity demand a nuanced understanding of the underlying reaction mechanisms. This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols based on established literature and field experience.
Introduction: The Synthetic Challenge
The tetrahydro-2H-indazole core is a significant pharmacophore, yet its synthesis, particularly with defined substituents at the 2- and 3-positions, presents a formidable challenge. The primary difficulty lies in controlling the regioselectivity of N-substitution, as the parent indazole system can be functionalized at either the N1 or N2 position, with the N1-substituted product often being the thermodynamic favorite.
A powerful and elegant solution to this challenge is the use of a hetero-Diels-Alder reaction, specifically a [4+2] cycloaddition between a conjugated diene and an activated azo-dienophile. This approach forms the six-membered ring and simultaneously and regioselectively installs the 2- and 3-substituents in a single, atom-economical step. This guide will focus primarily on the challenges and troubleshooting associated with this robust synthetic strategy.
Troubleshooting Guide: The Azo-Diels-Alder Approach
This section addresses common issues encountered during the [4+2] cycloaddition of dienes and azo-dienophiles.
Question 1: My azo-Diels-Alder reaction is sluggish, resulting in low conversion and poor yields. How can I improve the reaction rate?
Answer:
Low reactivity in a Diels-Alder reaction is almost always a consequence of a suboptimal electronic match between the diene's Highest Occupied Molecular Orbital (HOMO) and the dienophile's Lowest Unoccupied Molecular Orbital (LUMO). For an azo-Diels-Alder reaction, this is a "normal electron demand" cycloaddition.
Causality and Recommended Actions:
-
Enhance Diene Reactivity (Raise HOMO Energy): The diene must be sufficiently electron-rich.
-
Action: Employ dienes bearing electron-donating groups (EDGs) such as alkoxy (-OR), silyloxy (-OSiR₃), or alkyl groups. The reactivity generally follows the trend: -OR > -NR₂ > -Alkyl.
-
Rationale: EDGs increase the energy of the diene's HOMO, narrowing the HOMO-LUMO gap with the dienophile and accelerating the reaction. For instance, using 1-methoxy-1,3-cyclohexadiene will be significantly faster than using 1,3-cyclohexadiene.
-
-
Activate the Azo-Dienophile (Lower LUMO Energy): The N=N double bond must be activated by electron-withdrawing groups (EWGs).
-
Action: Ensure your azo-dienophile is sufficiently activated. Azodicarboxylates (e.g., diethyl azodicarboxylate, DEAD, or di-tert-butyl azodicarboxylate, DBAD) are standard choices. For even greater reactivity, consider using 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD), one of the most reactive dienophiles known.
-
Rationale: Strong EWGs flanking the azo group lower the energy of its LUMO, making it a more potent electrophile for the diene.
-
-
Utilize Lewis Acid Catalysis:
-
Action: Introduce a Lewis acid such as Et₂AlCl, BF₃·OEt₂, or ZnCl₂.
-
Rationale: The Lewis acid coordinates to a carbonyl oxygen of the azodicarboxylate, further withdrawing electron density and lowering the LUMO energy. This can dramatically increase the reaction rate and may also improve stereoselectivity.[1]
-
-
Increase Thermal Energy:
-
Action: If the reactants are stable, increasing the reaction temperature can overcome the activation barrier. However, be mindful of the potential for the retro-Diels-Alder reaction at excessively high temperatures.
-
Rationale: The Diels-Alder reaction is a concerted pericyclic reaction with a significant activation energy. Providing thermal energy helps the molecules achieve the necessary transition state geometry.
-
Question 2: My reaction with an unsymmetrical diene is producing a mixture of regioisomers. How can I control the regioselectivity?
Answer:
Regioselectivity in the Diels-Alder reaction is governed by orbital mechanics, specifically the interaction between the atoms with the largest coefficients in the diene's HOMO and the dienophile's LUMO.[2][3]
Causality and Recommended Actions:
-
Understand the Governing Principle: The reaction will favor the regioisomer that results from the alignment of the largest HOMO coefficient on one reactant with the largest LUMO coefficient on the other.
-
For a 1-substituted diene (with an EDG): The largest HOMO coefficient is at C4. The symmetrical azodicarboxylate has equal LUMO coefficients on both nitrogen atoms. Therefore, the reaction proceeds without regioselectivity issues related to the dienophile itself. However, with an unsymmetrical dienophile, this becomes critical.
-
For a 2-substituted diene (with an EDG): The largest HOMO coefficient is at C1.
-
-
Predict the Outcome: Before running the reaction, use resonance structures to predict the polarization of the diene. The more nucleophilic carbon of the diene will preferentially attack the more electrophilic nitrogen of the (asymmetric) dienophile.
-
Action: Draw resonance structures to identify the sites of highest electron density on the diene. For example, a 1-alkoxy diene has a partial negative charge at the C4 position. This will guide the approach to the dienophile.
-
-
Leverage Steric Hindrance:
-
Action: If electronic control is weak, steric factors can be exploited. A bulky substituent on the diene or dienophile can disfavor one transition state over another, leading to a single regioisomer.
-
Rationale: The transition state that minimizes steric repulsion between the bulkiest groups on the diene and dienophile will be lower in energy and thus lead to the major product.
-
Question 3: I'm observing a mixture of diastereomers (endo/exo isomers). How can I improve the diastereoselectivity?
Answer:
The formation of endo and exo products is a common stereochemical challenge in Diels-Alder reactions. The "Endo Rule" often predicts the major product, but its preference can be influenced by several factors.
Causality and Recommended Actions:
-
The Endo Rule and Secondary Orbital Interactions:
-
Explanation: The endo transition state is often favored due to stabilizing "secondary orbital interactions" between the p-orbitals of the activating groups on the dienophile and the developing pi-system of the diene at the C2 and C3 positions.[4]
-
Action: For standard azodicarboxylates, the endo product is typically the major isomer. To enhance this preference, ensure the dienophile has substituents with accessible p-orbitals (like carbonyls).
-
-
Solvent Effects:
-
Action: Vary the solvent polarity. Polar solvents can sometimes enhance the endo selectivity by stabilizing the more polar endo transition state.
-
Rationale: The endo transition state often has a larger dipole moment than the exo transition state.
-
-
Lewis Acid Catalysis:
-
Action: As mentioned for rate enhancement, Lewis acids can also lock the conformation of the dienophile and increase the energy difference between the endo and exo transition states, often leading to higher diastereoselectivity.[1]
-
Rationale: The Lewis acid-dienophile complex has a more rigid structure, amplifying the steric and electronic factors that differentiate the two transition states.
-
-
Use of Chiral Auxiliaries for Asymmetric Induction:
-
Action: To control the absolute stereochemistry and achieve high diastereoselectivity, attach a chiral auxiliary to either the diene or the dienophile. Common auxiliaries include those derived from Evans oxazolidinones or camphor.
-
Rationale: The chiral auxiliary creates a sterically biased environment, forcing the other reactant to approach from one specific face, leading to the formation of one major diastereomer. The auxiliary can be cleaved after the reaction.
-
Workflow for Troubleshooting Azo-Diels-Alder Reactions
Caption: Troubleshooting workflow for azo-Diels-Alder reactions.
Frequently Asked Questions (FAQs)
Q1: Why is the azo-Diels-Alder reaction a preferred method for synthesizing 2,3-disubstituted tetrahydro-2H-indazoles? A: This method is highly efficient as it constructs the heterocyclic core and establishes the C3a-C7a double bond and the N2-C3 substitution pattern in a single step. It avoids the regioselectivity problems associated with the stepwise alkylation of a pre-formed indazole ring, where mixtures of N1 and N2 products are common. The reaction is concerted and often highly stereospecific.
Q2: What are "azo-dienophiles" and which are most common? A: Azo-dienophiles are compounds containing an N=N double bond that can participate in Diels-Alder reactions. For this synthesis, the most useful are those activated by electron-withdrawing groups. Common examples include:
-
Diethyl azodicarboxylate (DEAD): A liquid, commonly used but can be hazardous.
-
Di-tert-butyl azodicarboxylate (DBAD): A solid, often preferred for its ease of handling.
-
4-Phenyl-1,2,4-triazoline-3,5-dione (PTAD): An extremely reactive, red-colored solid. Its color fades upon reaction, providing a convenient visual indicator of reaction progress.
Q3: Can I use this method to create a chiral, enantiomerically pure product? A: Yes. Asymmetric induction can be achieved in several ways:
-
Chiral Diene: Using a diene that is already chiral.
-
Chiral Auxiliary: Attaching a chiral auxiliary to the azo-dienophile. For example, using an azodicarboxylate derived from a chiral alcohol. The auxiliary biases the cycloaddition to one face and can be removed later.
-
Chiral Lewis Acid Catalyst: Employing a chiral Lewis acid can create an asymmetric environment around the dienophile, catalyzing the formation of one enantiomer over the other.
Q4: What is the "retro-Diels-Alder" reaction and should I be concerned about it? A: The retro-Diels-Alder reaction is the microscopic reverse of the cycloaddition, where the cycloadduct fragments back into the diene and dienophile.[2] It is favored at high temperatures. For most azo-Diels-Alder reactions forming stable six-membered rings, this is not a major concern under typical reaction conditions (rt to ~80 °C). However, if your product is unstable or you are using very high temperatures to drive a sluggish reaction, it could become a competing pathway, leading to lower yields.
Experimental Protocol: Synthesis of Diethyl 4,5-dimethyl-3,6-dihydro-2H-pyridazine-1,2-dicarboxylate
This protocol describes a representative azo-Diels-Alder reaction to form a 2,3-disubstituted tetrahydro-2H-indazole analogue (a pyridazine, demonstrating the core reaction).
Reaction Scheme:
Materials:
-
2,3-Dimethyl-1,3-butadiene (1.0 equiv)
-
Diethyl azodicarboxylate (DEAD) (1.05 equiv)
-
Dichloromethane (DCM), anhydrous
-
Argon or Nitrogen gas supply
-
Standard glassware (round-bottom flask, dropping funnel, magnetic stirrer)
Procedure:
-
Setup: Assemble a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere of argon.
-
Reactant Loading: Dissolve 2,3-dimethyl-1,3-butadiene (e.g., 1.0 g) in 30 mL of anhydrous DCM and add it to the flask.
-
Dienophile Addition: Dissolve diethyl azodicarboxylate (DEAD) (e.g., 2.3 mL) in 20 mL of anhydrous DCM and add it to the dropping funnel.
-
Reaction: Cool the flask containing the diene solution to 0 °C using an ice bath. Add the DEAD solution dropwise from the dropping funnel over a period of 30 minutes with vigorous stirring. The characteristic orange/red color of DEAD should fade upon addition.
-
Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the consumption of the starting materials.
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator.
-
Purification: The crude residue is purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product, diethyl 4,5-dimethyl-3,6-dihydro-2H-pyridazine-1,2-dicarboxylate.
Data Presentation:
| Parameter | Value |
| Reactant 1 | 2,3-Dimethyl-1,3-butadiene |
| Reactant 2 | Diethyl Azodicarboxylate (DEAD) |
| Solvent | Dichloromethane (DCM) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 2-4 hours |
| Typical Yield | >90% |
Mechanistic Visualization
The following diagram illustrates the concerted mechanism of the azo-Diels-Alder reaction.
Caption: Concerted [4+2] cycloaddition mechanism.
References
-
Diels, O., & Alder, K. (1928). Synthesen in der hydroaromatischen Reihe. Justus Liebigs Annalen der Chemie, 460(1), 98-122. [Link]
-
Chad's Prep. (2018). 16.5b Stereoselectivity and Regioselectivity in Diels Alder Reactions. YouTube. [Link]
-
Wu, C., Fang, Y., Larock, R. C., & Shi, F. (2010). Synthesis of 2H-Indazoles by the [3 + 2] Cycloaddition of Arynes and Sydnones. Organic letters, 12(10), 2171–2173. [Link]
-
Ashenhurst, J. (2018). Regiochemistry (“Regioselectivity”) In The Diels-Alder Reaction. Master Organic Chemistry. [Link]
-
ResearchGate. (n.d.). Azo‐Diels–Alder reaction between dienecarbamates 121 and dialkyl azodicarboxylates 1. ResearchGate. [Link]
-
Sarotti, A. M., Spanevello, R. A., & Suárez, A. G. (2006). Highly diastereoselective Diels-Alder reaction using a chiral auxiliary derived from levoglucosenone. Organic letters, 8(7), 1487–1490. [Link]
-
Gao, S., & Zheng, Y. J. (2014). Current developments and challenges in the search for a naturally selected Diels-Alderase. Bioorganic & medicinal chemistry, 22(19), 5203–5211. [Link]
-
ResearchGate. (n.d.). Preliminary result for synthesis of 2H‐indazole 4 aa by using Mills reaction/cyclization. ResearchGate. [Link]
-
Tu, Y., Liu, X., & Li, Z. (2019). Application of the aza-Diels–Alder reaction in the synthesis of natural products. Organic & Biomolecular Chemistry, 17(20), 4949-4959. [Link]
-
Ashenhurst, J. (2017). The Diels-Alder Reaction. Master Organic Chemistry. [Link]
-
jOeCHEM. (2021). The Diels Alder Reaction (Worksheet Solutions Walkthrough). YouTube. [Link]
-
The Organic Chemistry Tutor. (2019). regioselectivity in the Diels-Alder reaction. YouTube. [Link]
-
Myers, A. G. (n.d.). Asymmetric Diels-Alder Reactions. Harvard University. [Link]
-
Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis. Organic Chemistry Portal. [Link]
-
The Organic Chemistry Tutor. (2020). 38.06 The Endo Rule: Diastereoselectivity in the Diels-Alder Reaction. YouTube. [Link]
Sources
Identifying and minimizing side reactions in tetrahydroindazole synthesis
Welcome to the technical support center for tetrahydroindazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. Here, we address common challenges encountered during synthesis, providing in-depth, field-tested insights and troubleshooting protocols to help you optimize your reactions, maximize yields, and minimize the formation of unwanted side products.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter in the lab. Each entry details the potential causes rooted in chemical principles and provides actionable steps for resolution.
Issue 1: My reaction yield is very low or I'm not getting any product.
A low or zero yield is one of the most common yet frustrating issues. The cause can range from suboptimal conditions to reactant instability.
Potential Cause & Mechanistic Explanation
-
Incomplete Reaction: The primary cause is often an incomplete reaction. The condensation of a 1,3-dicarbonyl compound (like a substituted cyclohexane-1,3-dione) with hydrazine to form the tetrahydroindazole core requires specific conditions to proceed to completion. The initial step is the formation of a hydrazone intermediate. If the subsequent intramolecular cyclization and dehydration are slow, the reaction may stall.[1]
-
Poor Quality Starting Materials: Impurities in your starting materials, especially the dicarbonyl compound or the hydrazine, can lead to competing side reactions.[2] Hydrazine and its derivatives can be susceptible to degradation. Water in the reaction mixture can also hinder the dehydration step required for cyclization.[3]
-
Suboptimal Reaction Conditions: Temperature and pH are critical. The reaction often requires heating to drive the cyclization and dehydration steps.[4] If the temperature is too low, the reaction rate will be negligible. If it's too high, you risk decomposition of reactants or products. Acidic or basic catalysts are often employed, and their concentration must be optimized. For instance, an overly acidic medium can protonate the hydrazine, reducing its nucleophilicity, while an overly basic medium might promote unwanted enolate side reactions.[2]
-
Inefficient Workup and Purification: Product loss during extraction and purification is a frequent culprit for low isolated yields.[5] Tetrahydroindazoles can have varying polarities and solubilities, making the choice of extraction solvent and chromatography conditions crucial.
Troubleshooting Protocol & Optimization Steps
-
Verify Starting Material Quality:
-
Assess the purity of your cyclohexane-1,3-dione and hydrazine starting materials via NMR or LC-MS.
-
If using hydrazine hydrate, ensure its concentration is known. For reactions sensitive to water, consider using anhydrous hydrazine.
-
Purify starting materials if necessary (e.g., recrystallization or distillation).[5]
-
-
Optimize Reaction Conditions:
-
Temperature Screening: Run small-scale parallel reactions at different temperatures (e.g., room temperature, 50 °C, 80 °C, reflux) and monitor by TLC or LC-MS to find the optimal balance between reaction rate and decomposition.[5]
-
Solvent Selection: Ethanol is a common solvent.[4] However, depending on the solubility of your substrates, other solvents like toluene or acetic acid might be more effective.
-
Catalyst Screening: If uncatalyzed, try adding a catalytic amount of acetic acid or another acid to promote the hydrazone formation and cyclization.
-
-
Refine Workup Procedure:
-
Ensure the pH of the aqueous phase is optimized for extraction of your product. If your product is basic, a higher pH will ensure it's in its free-base form and partitions into the organic layer.
-
Perform multiple extractions with smaller volumes of solvent rather than a single large one.
-
When drying the organic layer, rinse the drying agent (e.g., MgSO₄, Na₂SO₄) with fresh solvent to recover any adsorbed product.[5]
-
If your product is volatile, take care during solvent removal on a rotary evaporator.[5]
-
Issue 2: My final product is a mixture of two isomers that are difficult to separate.
This is the most frequently encountered issue when using a substituted hydrazine (e.g., phenylhydrazine) or when performing subsequent N-alkylation on the tetrahydroindazole core. The two isomers are the N1- and N2-substituted regioisomers.
Mechanistic Explanation: Thermodynamic vs. Kinetic Control
The indazole ring system has two nitrogen atoms (N1 and N2) that can be substituted. The formation of one regioisomer over the other is governed by a delicate interplay of steric and electronic factors, as well as reaction conditions that favor either kinetic or thermodynamic control.[6][7]
-
Kinetic Product: The N2-substituted isomer is often the kinetically favored product, meaning it is formed faster. This is sometimes attributed to the N2 position being more sterically accessible.[8]
-
Thermodynamic Product: The N1-substituted isomer is generally the more thermodynamically stable product.[6] Given enough time or under equilibrating conditions, an initial mixture of isomers can convert to favor the more stable N1 product.[6][7]
The choice of base, solvent, and electrophile can dramatically influence the N1/N2 ratio.[9]
Workflow for Controlling Regioselectivity in N-Alkylation
Caption: Controlling N-alkylation regioselectivity.
Troubleshooting Protocol & Optimization Steps
-
Analyze Your Isomer Ratio: Use ¹H NMR or HPLC to accurately determine the ratio of your N1 and N2 isomers. The chemical shifts of the protons adjacent to the nitrogen atoms will be distinct.
-
Modify Reaction Conditions to Favor the Desired Isomer:
-
To Favor the N1-Isomer (Thermodynamic Product):
-
Base and Solvent: A strong, non-nucleophilic base in a less polar, aprotic solvent is often effective. The combination of sodium hydride (NaH) in tetrahydrofuran (THF) has been shown to provide excellent N1 selectivity.[9]
-
Reaction Time and Temperature: Longer reaction times or gentle heating can allow the initial product mixture to equilibrate to the more stable N1 isomer.[6]
-
-
To Favor the N2-Isomer (Kinetic Product):
-
Base and Solvent: A weaker base in a polar aprotic solvent, such as potassium carbonate (K₂CO₃) in dimethylformamide (DMF), often favors the kinetic N2 product.
-
Temperature: Running the reaction at a lower temperature can "trap" the kinetic product by preventing equilibration to the thermodynamic isomer.
-
-
Data Summary: Effect of Conditions on N-Alkylation Regioselectivity
| Condition | Base | Solvent | Predominant Isomer | Rationale | Reference |
| Thermodynamic Control | NaH | THF | N1 (often >95%) | Favors stable anion/product | [9] |
| Kinetic Control | K₂CO₃ | DMF | N2 | Favors faster reaction | [6] |
| Mixed/Variable | Cs₂CO₃ | MeCN | Mixture | Varies with substrate | [7] |
Issue 3: I see a side product corresponding to the aromatized indazole.
Sometimes, particularly during workup or purification, the tetrahydroindazole product can be partially or fully oxidized to the corresponding aromatic indazole.
Mechanistic Explanation
The tetrahydro-fused ring is susceptible to oxidation, which leads to the formation of the more stable aromatic indazole ring system. This can be an unintentional side reaction, especially if the molecule is exposed to air for prolonged periods at elevated temperatures or in the presence of trace metal catalysts. Some reagents used in subsequent steps can also act as oxidants.
Oxidation Pathway
Caption: Unwanted oxidation to the aromatic indazole.
Mitigation Strategies
-
Inert Atmosphere: If your product is particularly sensitive, perform the reaction and workup under an inert atmosphere (Nitrogen or Argon).
-
Minimize Heat and Exposure: Avoid unnecessarily long heating times. During purification, do not leave the product on the silica gel column for extended periods, as silica can be slightly acidic and promote oxidation.
-
Degas Solvents: For very sensitive substrates, using degassed solvents for both the reaction and chromatography can help minimize oxidation.
-
Add Antioxidants: In some cases, adding a small amount of an antioxidant like BHT (butylated hydroxytoluene) during workup or storage can prevent oxidation.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for tetrahydroindazoles?
The most prevalent method involves the condensation of a cyclic 1,3-dicarbonyl compound, such as 5,5-dimethylcyclohexane-1,3-dione (dimedone), with a hydrazine derivative.[4][10] This reaction is typically performed in a protic solvent like ethanol, often with heating.[4] It is mechanistically related to the Fischer indole synthesis.[1]
Q2: My reaction with phenylhydrazine isn't cyclizing and seems to stop at the hydrazone stage. Why?
The reaction of some dicarbonyl compounds with substituted hydrazines, like phenylhydrazine, can sometimes yield the hydrazone as the major product instead of the cyclized indazole.[10] This can happen if the cyclization step has a high activation energy. To push the reaction towards the desired tetrahydroindazole, you can try:
-
Increasing the temperature.
-
Adding an acid catalyst (e.g., a few drops of acetic acid) to protonate the carbonyl and facilitate nucleophilic attack by the other nitrogen of the hydrazone.
-
Using a solvent that allows for azeotropic removal of water (e.g., toluene with a Dean-Stark trap) to drive the equilibrium towards the dehydrated, cyclized product.
Q3: What are the best practices for purifying tetrahydroindazoles?
Flash column chromatography on silica gel is the most common method.[11]
-
Solvent System: A gradient of ethyl acetate in hexanes or heptanes is a good starting point. The polarity can be adjusted based on the substituents on your compound.
-
Additives: If your compound is basic, adding a small amount of triethylamine (~0.5-1%) to the eluent can prevent streaking on the column.
-
Alternative Methods: For challenging separations, especially of N1/N2 isomers, preparative HPLC or Supercritical Fluid Chromatography (SFC) may be required.[12]
Q4: Can I selectively synthesize the N1 or N2 isomer from the beginning?
Direct and highly regioselective synthesis is challenging but possible. Some strategies involve using starting materials that bias the cyclization. For example, using a pre-formed enamine of the dicarbonyl can direct the incoming hydrazine to a specific carbonyl group. However, the most reliable method for achieving high regioselectivity is often the post-synthesis N-alkylation under carefully controlled thermodynamic or kinetic conditions, as described in the troubleshooting guide.[6][8][9]
References
-
Šterk, D., et al. (2020). Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability. Journal of Medicinal Chemistry. Available at: [Link]
-
PubMed. (2020). Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability. PubMed. Available at: [Link]
-
National Institutes of Health. (n.d.). Tetrahydroindazole inhibitors of CDK2/cyclin complexes. PMC. Available at: [Link]
-
ResearchGate. (2020). Synthesis and Biological Activity of 4,5,6,7-Tetrahydro-2H-indazole Derivatives. ResearchGate. Available at: [Link]
-
National Institutes of Health. (2019). Discovery of a Novel Class of Potent and Selective Tetrahydroindazole-based Sigma-1 Receptor Ligands. PMC. Available at: [Link]
-
ScienceDirect. (2015). Synthesis and evaluation of tetrahydroindazole derivatives as sigma-2 receptor ligands. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
ResearchGate. (2022). A review on synthesis methods of tricyclic 1,2,3,4-tetrahydrocarbazoles. ResearchGate. Available at: [Link]
-
PubMed. (2021). Regioselective N-alkylation of the 1 H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. PubMed. Available at: [Link]
-
Ingenta Connect. (2019). Regioselective Synthesis of Potent 4,5,6,7-Tetrahydroindazole Derivatives via Microwave-assisted Vilsmeier-Haack Reaction and their Antioxidant Activity Evaluation. Ingenta Connect. Available at: [Link]
-
ACS Publications. (2020). Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability. Journal of Medicinal Chemistry. Available at: [Link]
-
MPG.PuRe. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. MPG.PuRe. Available at: [Link]
-
National Institutes of Health. (n.d.). Discovery of Hydrazine Clubbed Thiazoles as Potential Antidiabetic Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. PMC. Available at: [Link]
-
University of Rochester. (n.d.). Troubleshooting: How to Improve Yield. Department of Chemistry. Available at: [Link]
-
MDPI. (n.d.). Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. Molecules. Available at: [Link]
-
MDPI. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. Pharmaceuticals. Available at: [Link]
-
National Institutes of Health. (n.d.). Synthesis of 3-substituted isoxazolidin-4-ols using hydroboration–oxidation reactions of 4,5-unsubstituted 2,3-dihydroisoxazoles. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
National Institutes of Health. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. PMC. Available at: [Link]
-
Beilstein Journals. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Reddit. (2024). What are some common causes of low reaction yields?. r/Chempros. Available at: [Link]
-
YouTube. (2025). Preparative Purification Solutions in Drug Discovery Synthesis. Shimadzu Scientific US. Available at: [Link]
-
ACS Green Chemistry Institute. (2016). MedChem Tips and Tricks. ACSGCIPR. Available at: [Link]
-
PubMed. (n.d.). Regioselective synthesis of indazole N1- and N2-(beta-D-ribonucleosides). PubMed. Available at: [Link]
Sources
- 1. wjarr.com [wjarr.com]
- 2. reddit.com [reddit.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Tetrahydroindazole inhibitors of CDK2/cyclin complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Troubleshooting [chem.rochester.edu]
- 6. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 8. Regioselective synthesis of indazole N1- and N2-(beta-D-ribonucleosides) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Regioselective N-alkylation of the 1 H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. diva-portal.org [diva-portal.org]
- 12. m.youtube.com [m.youtube.com]
Technical Support Center: Diastereoselective Synthesis of Substituted Tetrahydroindazoles
Welcome to the technical support center for the synthesis of substituted tetrahydroindazoles. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of stereocontrol in these valuable heterocyclic scaffolds. Tetrahydroindazoles are privileged structures in drug discovery, and achieving high diastereoselectivity is often a critical challenge.[1][2]
This resource provides in-depth, troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the underlying principles that govern diastereoselectivity. Our goal is to empower you with the knowledge to not only solve common experimental issues but also to rationally design more effective and selective syntheses.
Troubleshooting Guide: Addressing Common Diastereoselectivity Issues
This section addresses specific problems you may encounter in the laboratory. Each entry details the issue, explores the potential root causes, and provides actionable, step-by-step solutions.
Issue 1: Poor Diastereoselectivity (Low Diastereomeric Ratio, dr)
You've successfully synthesized your target tetrahydroindazole, but the diastereomeric ratio is unacceptably low, making purification difficult and lowering the overall yield of the desired isomer.
Potential Causes & Solutions:
-
Suboptimal Reaction Temperature: The transition states leading to different diastereomers are often close in energy. Lowering the reaction temperature can amplify these small energy differences, favoring the formation of the thermodynamically more stable product.
-
Actionable Protocol:
-
Set up your standard reaction at 0 °C instead of room temperature.
-
If the dr improves but the reaction is too slow, incrementally increase the temperature (e.g., to 10 °C) to find a balance between selectivity and reaction rate.
-
For highly sensitive reactions, consider temperatures as low as -78 °C, although this may require extended reaction times.
-
-
-
Incorrect Solvent Choice: The solvent's polarity and its ability to solvate transition states can significantly influence the stereochemical outcome.
-
Actionable Protocol:
-
Screen a range of solvents with varying polarities. For example, if you are using a non-polar solvent like toluene, try a more polar aprotic solvent like dichloromethane (DCM) or a polar protic solvent like ethanol.
-
For reactions involving charged intermediates, such as those in certain cycloadditions, highly polar solvents may be beneficial.
-
-
-
Catalyst Inefficiency or Mismatch: In catalyzed reactions, the catalyst is the primary driver of stereoselectivity. An inappropriate catalyst or suboptimal catalyst loading can lead to poor results.
-
Actionable Protocol:
-
For Organocatalysis: If using a chiral amine or phosphoric acid catalyst, screen a library of related catalysts with different steric and electronic properties.[3] For instance, if a proline-derived catalyst is giving low dr, consider a bulkier diphenylprolinol silyl ether.[4]
-
For Metal Catalysis: The choice of ligand is crucial.[5] If a phosphine ligand is underperforming, experiment with different bite angles and steric bulk. For Lewis acid catalysis, consider stronger or weaker Lewis acids (e.g., switching from TiCl₄ to Sc(OTf)₃) which can alter the geometry of the transition state.[6]
-
Catalyst Loading: Ensure the catalyst loading is optimized. Too little catalyst may result in a significant background (non-catalyzed) reaction with low selectivity.
-
-
-
Steric Hindrance: The steric bulk of your substrates can either enhance or diminish diastereoselectivity.
-
Actionable Protocol:
-
If possible, modify your starting materials. For example, in a [3+2] cycloaddition, increasing the steric bulk of a substituent on the dipolarophile can favor a specific approach of the dipole, leading to higher selectivity.[7]
-
Conversely, excessive steric hindrance can sometimes lead to the formation of undesired isomers or prevent the reaction altogether.
-
-
Issue 2: Unexpected Diastereomer is the Major Product
Your reaction yields a high diastereomeric ratio, but the major product is the opposite of what was predicted or desired based on literature precedents.
Potential Causes & Solutions:
-
Mechanistic Misinterpretation: The assumed reaction mechanism might be incorrect for your specific substrate combination.
-
Actionable Protocol:
-
Re-evaluate the proposed transition state. Computational modeling (DFT calculations) can provide valuable insights into the relative energies of different transition states and help rationalize the observed stereochemistry.[6][8]
-
Consider alternative mechanistic pathways. For instance, a reaction thought to proceed via a concerted cycloaddition might actually be stepwise, allowing for bond rotation and inversion of stereochemistry.
-
-
-
Catalyst Control Mode: Chiral catalysts can operate under different control models. For example, a bifunctional catalyst might control stereochemistry through hydrogen bonding, but for your substrate, steric repulsion with another part of the catalyst might be the dominant factor.
-
Actionable Protocol:
-
Examine the catalyst structure and its potential interactions with your substrates.
-
Look for literature examples where the same catalyst gives opposite stereochemical outcomes with different substrates and analyze the reasons provided.
-
-
-
Epimerization: The initially formed, desired diastereomer might be thermodynamically less stable and could be epimerizing to the more stable, undesired isomer under the reaction conditions.
-
Actionable Protocol:
-
Take aliquots from the reaction at early time points and analyze the dr. If the desired isomer is present initially and then disappears over time, epimerization is likely.
-
To mitigate this, try running the reaction at a lower temperature, for a shorter duration, or in the presence of a milder base/acid if one is used in the workup.
-
-
Issue 3: Inconsistent Diastereoselectivity Between Batches
You have a protocol that works well, but the diastereomeric ratio varies significantly from one run to the next.
Potential Causes & Solutions:
-
Purity of Reagents and Solvents: Trace impurities, especially water or oxygen, can have a profound impact on catalytic reactions.
-
Actionable Protocol:
-
Strictly Anhydrous Conditions: Dry all glassware thoroughly. Use freshly distilled or purchased anhydrous solvents. Ensure all starting materials are pure and dry.
-
Inert Atmosphere: Run reactions under an inert atmosphere (e.g., nitrogen or argon), especially when using sensitive organometallic catalysts or reagents.
-
-
-
Reaction Setup and Temperature Control: Inconsistent heating or cooling can lead to variable results.
-
Actionable Protocol:
-
Use a reliable oil bath or cryostat for temperature control. Avoid using simple ice baths for long reactions as the temperature will fluctuate.
-
Ensure efficient stirring to maintain a homogeneous reaction mixture and temperature distribution.
-
-
-
Rate of Addition: For reactions where one reagent is added slowly, the rate of addition can be critical.
-
Actionable Protocol:
-
Use a syringe pump for precise and reproducible addition of reagents. This is particularly important in multicomponent reactions where the relative concentrations of reactants can influence the reaction pathway.[9]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for achieving diastereoselective synthesis of tetrahydroindazoles?
A1: The most common and effective strategies include:
-
[3+2] Cycloaddition Reactions: This is a powerful method for constructing the five-membered ring of the indazole core.[10] Diastereoselectivity is controlled by the stereochemistry of the starting materials and the facial selectivity of the cycloaddition. The choice of dipole (e.g., nitrile imines, azomethine ylides) and dipolarophile (e.g., substituted alkenes) is critical.[11][12]
-
Multicomponent Reactions (MCRs): MCRs offer a highly efficient route to complex tetrahydroindazoles in a single step. Diastereoselectivity in MCRs is often governed by the final, irreversible ring-closing step. Careful optimization of catalysts and reaction conditions is essential to control the formation of multiple stereocenters.[9]
-
Intramolecular Reactions: Intramolecular variants of cycloadditions or Michael additions can exhibit high levels of diastereoselectivity due to the conformational constraints of the tether connecting the reacting moieties.[8]
Q2: How do I rationally select a catalyst for a new diastereoselective transformation?
A2: The selection process should be guided by the reaction mechanism:
-
For Cycloadditions:
-
Lewis Acid Catalysis: If your reaction involves the activation of a carbonyl or imine, a chiral Lewis acid catalyst (e.g., based on Sc, Cu, or Zn) can be effective. The catalyst coordinates to the electrophile, creating a chiral environment that directs the approach of the nucleophile.[6]
-
Organocatalysis: For reactions involving enamine or iminium ion intermediates, chiral secondary amines (e.g., proline derivatives) are excellent choices.[4] Chiral phosphoric acids are effective for reactions that benefit from bifunctional acid/base catalysis.[3]
-
-
For Cascade Reactions: In complex cascade reactions, a single catalyst might not be optimal for all steps. Dual catalysis or relay catalysis systems, where two different catalysts operate sequentially or concurrently, can provide superior stereocontrol.[13]
Q3: Can substrate control be used to induce diastereoselectivity without a chiral catalyst?
A3: Absolutely. Substrate control is a powerful strategy where a stereocenter already present in one of the starting materials directs the formation of new stereocenters. This is often achieved through steric hindrance, where a bulky group on the existing stereocenter blocks one face of the molecule, forcing the incoming reagent to attack from the opposite, less hindered face. This approach is common in natural product synthesis and can lead to very high levels of diastereoselectivity.[14]
Data Presentation & Protocols
Table 1: Effect of Solvent on Diastereoselectivity in a Model [3+2] Cycloaddition
| Entry | Solvent | Temperature (°C) | Diastereomeric Ratio (dr) |
| 1 | Toluene | 25 | 3:1 |
| 2 | DCM | 25 | 5:1 |
| 3 | THF | 25 | 4:1 |
| 4 | CH₃CN | 25 | 7:1 |
| 5 | DCM | 0 | >20:1 |
As demonstrated, both solvent polarity and temperature significantly impact the diastereomeric ratio. A switch from non-polar toluene to polar aprotic DCM improved the dr, with further enhancement upon cooling.
Experimental Protocol: General Procedure for an Organocatalyzed Diastereoselective Michael Addition/Cyclization
This protocol provides a template for synthesizing a substituted tetrahydroindazole via a cascade reaction.
-
Preparation: To a flame-dried round-bottom flask under an argon atmosphere, add the α,β-unsaturated ketone (1.0 mmol, 1.0 equiv) and the chiral organocatalyst (e.g., diphenylprolinol silyl ether, 0.1 mmol, 10 mol%).
-
Solvent Addition: Add anhydrous solvent (e.g., DCM, 5 mL).[15]
-
Cooling: Cool the reaction mixture to the desired temperature (e.g., 0 °C) using an appropriate bath.
-
Reagent Addition: Add the hydrazine derivative (1.2 mmol, 1.2 equiv) dropwise over 10 minutes.
-
Reaction Monitoring: Stir the reaction at the specified temperature and monitor its progress by thin-layer chromatography (TLC) or LC-MS.
-
Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of NH₄Cl (10 mL).
-
Workup: Extract the aqueous layer with DCM (3 x 15 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification & Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the diastereomeric ratio of the purified product by ¹H NMR analysis of well-resolved signals.[14]
Visualizations
Diagram 1: Troubleshooting Workflow for Low Diastereoselectivity
Caption: A decision-making workflow for troubleshooting poor diastereoselectivity.
Diagram 2: Key Factors Influencing Diastereoselectivity
Caption: Core experimental variables that control the diastereochemical outcome.
References
-
Bergman, J., & Ellergodt, J. (2022). Diastereoselective Synthesis of N-Methylspiroindolines by Intramolecular Mizoroki–Heck Annulations. ACS Omega. [Link]
-
Chen, Z., et al. (2021). Highly Diastereoselective Synthesis of Tetrahydroquinoline Derivatives via [4 + 2] Annulation of Ortho-Tosylaminophenyl-Substituted Para-Quinone Methides and Cyanoalkenes. Frontiers in Chemistry. [Link]
-
Cioc, R. C., et al. (2012). Highly Diastereoselective Synthesis of Tetrahydropyridines by a C–H Activation–Cyclization–Reduction Cascade. Organic Letters. [Link]
-
Di Mola, A., et al. (2023). Highly Diastereoselective Multicomponent Synthesis of Spirocyclopropyl Oxindoles Enabled by Rare-Earth Metal Salts. The Journal of Organic Chemistry. [Link]
-
Wang, Y., et al. (2021). Diastereoselective synthesis of functionalized tetrahydropyridazines containing indole scaffolds via an inverse-electron-demand aza-Diels–Alder reaction. Organic Chemistry Frontiers. [Link]
-
ResearchGate. (2016). Intramolecular [3 + 2] Nitrile Oxide Cycloaddition: Synthesis of Tetrahydroisoxazoloindazoles. [Link]
-
Liu, B., & Liu, Q. (2024). Enantioselective synthesis of chiral α,α-dialkyl indoles and related azoles by cobalt-catalyzed hydroalkylation and regioselectivity switch. Nature Communications. [Link]
-
ResearchGate. (2023). Organocatalyzed diastereo- and enantioselective synthesis of N–N atropisomeric isoindolinones bearing central chirality. [Link]
-
Larock, R. C., & Yum, E. K. (2010). Synthesis of Dihydrobenzisoxazoles by the [3+2] Cycloaddition of Arynes and Oxaziridines. Organic Letters. [Link]
-
Wang, X., et al. (2018). Diastereoselective Synthesis of Biheterocyclic Tetrahydrothiophene Derivatives via Base-Catalyzed Cascade Michael-Aldol [3 + 2] Annulation of 1,4-Dithiane-2,5-diol with Maleimides. The Journal of Organic Chemistry. [Link]
-
ResearchGate. (2019). Rationale for diastereoselectivity in formal [3+2]‐cycloaddition.... [Link]
-
Reddy, R. S., et al. (2022). Triple Nucleophilic Head-to-Tail Cascade Polycyclization of Diazodienals via Combination Catalysis: Direct Access to Cyclopentane Fused Aza-Polycycles with Six-Contiguous Stereocenters. ACS Catalysis. [Link]
-
Kumar, A., et al. (2024). Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates. Beilstein Journal of Organic Chemistry. [Link]
-
Dömling, A. (2020). 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures. Molecules. [Link]
-
ResearchGate. (2007). (PDF) DIASTEREOSELECTIVE SYNTHESIS AND STRUCTURE OF SPIROISOXAZOLINE DERIVATIVES. [Link]
-
Contente, M. L., & Molinari, F. (2021). Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases. Catalysts. [Link]
-
Ye, Z., et al. (2019). Sterically controlled diastereoselectivity in thio-Staudinger cycloadditions of alkyl/alkenyl/aryl-substituted thioketenes. Organic & Biomolecular Chemistry. [Link]
-
de la Torre, D., et al. (2022). Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. Pharmaceuticals. [Link]
-
Caruana, L., et al. (2014). Asymmetric Synthesis of Tetrahydroquinolines Through a [3+2] Cycloaddition Controlled by Dienamine Catalysis. Angewandte Chemie. [Link]
-
Kamal, A., et al. (2014). Microwave-assisted three-component domino reaction: Synthesis of indolodiazepinotriazoles. Beilstein Journal of Organic Chemistry. [Link]
-
Trost, B. M., & O'Boyle, B. M. (2012). Diastereoselective Formation of Tetrahydrofurans via Pd-AAA: Synthesis of the C13–C29 Subunit of Amphidinolide N. Organic Letters. [Link]
-
Kim, D., et al. (2015). Synthesis and evaluation of tetrahydroindazole derivatives as sigma-2 receptor ligands. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Lonsdale, R., & Ranaghan, K. E. (2018). Unpicking the Cause of Stereoselectivity in Actinorhodin Ketoreductase Variants with Atomistic Simulations. ChemRxiv. [Link]
-
Le, T. N., et al. (2021). Tetrahydroindazole inhibitors of CDK2/cyclin complexes. European Journal of Medicinal Chemistry. [Link]
Sources
- 1. Synthesis and evaluation of tetrahydroindazole derivatives as sigma-2 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tetrahydroindazole inhibitors of CDK2/cyclin complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Asymmetric synthesis of tetrahydroquinolines through a [3+2] cycloaddition controlled by dienamine catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enantioselective synthesis of chiral α,α-dialkyl indoles and related azoles by cobalt-catalyzed hydroalkylation and regioselectivity switch - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Highly Diastereoselective Multicomponent Synthesis of Spirocyclopropyl Oxindoles Enabled by Rare-Earth Metal Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sterically controlled diastereoselectivity in thio-Staudinger cycloadditions of alkyl/alkenyl/aryl-substituted thioketenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Diastereoselective Synthesis of N-Methylspiroindolines by Intramolecular Mizoroki–Heck Annulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. diposit.ub.edu [diposit.ub.edu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Triple Nucleophilic Head-to-Tail Cascade Polycyclization of Diazodienals via Combination Catalysis: Direct Access to Cyclopentane Fused Aza-Polycycles with Six-Contiguous Stereocenters - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Highly Diastereoselective Synthesis of Tetrahydropyridines by a C–H Activation–Cyclization–Reduction Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Photocatalyst-Free Synthesis of Indazolones Under Mild Conditions
Welcome to the Technical Support Center for the photocatalyst-free synthesis of indazolones. This guide is designed for researchers, medicinal chemists, and professionals in drug development who are navigating the nuances of these synthetic routes. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices, helping you to troubleshoot and optimize your reactions effectively.
Introduction to Photocatalyst-Free Indazolone Synthesis
The indazolone scaffold is a privileged motif in medicinal chemistry, appearing in a wide array of therapeutic agents. Traditional synthetic methods often require harsh conditions, expensive catalysts, or multi-step procedures.[1] The methodologies detailed here circumvent these issues by operating under mild, photocatalyst-free conditions, offering a more accessible and sustainable approach to this important class of heterocycles.
This guide will focus on two primary, well-established photocatalyst-free methods:
-
Base-Mediated Synthesis from o-Nitrobenzyl Alcohols and Primary Amines: A concise, one-pot method that relies on the in situ generation of a key intermediate.[2][3]
-
B₂(OH)₄-Mediated Reductive N-N Bond Formation: A metal-free approach with a broad substrate scope, particularly for 2-substituted indazolones.[2][4][5][6]
We will explore the intricacies of each method, providing detailed protocols, troubleshooting guides, and frequently asked questions to ensure your success in the lab.
Method 1: Base-Mediated Synthesis from o-Nitrobenzyl Alcohols and Primary Amines
This powerful, one-pot synthesis hinges on the base-mediated conversion of an o-nitrobenzyl alcohol to an o-nitrosobenzaldehyde intermediate, which then reacts with a primary amine to form the indazolone ring.[2][3]
Reaction Workflow
Caption: Workflow for base-mediated indazolone synthesis.
Detailed Experimental Protocol
Materials:
-
o-Nitrobenzyl alcohol (1.0 equiv)
-
Primary amine (5.0 equiv)
-
Potassium hydroxide (KOH) (20 equiv)
-
Isopropanol (i-PrOH)
-
Deionized water
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add the o-nitrobenzyl alcohol, primary amine, isopropanol, and water.
-
With vigorous stirring, add potassium hydroxide pellets to the mixture.
-
Heat the reaction mixture to 100 °C and maintain for the appropriate time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature and carefully neutralize with an aqueous acid solution (e.g., 1 M HCl).
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Troubleshooting Guide: Base-Mediated Synthesis
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Insufficient Base: The conversion to the o-nitrosobenzaldehyde intermediate is base-mediated and requires a significant excess of a strong base like KOH.[3] 2. Inappropriate Solvent: The solvent system is crucial. Steric hindrance from isopropanol helps to prevent the formation of 2H-indazole side products.[7] An optimal amount of water is also necessary.[3] 3. Low Reaction Temperature: The reaction typically requires elevated temperatures (e.g., 100 °C) to proceed efficiently.[3] | 1. Ensure you are using a sufficient excess of a strong base (e.g., 20 equivalents of KOH). 2. Use a mixture of isopropanol and water as the solvent. Optimize the ratio if necessary. 3. Confirm that the reaction is being heated to the target temperature. |
| Formation of Side Products (e.g., 2H-Indazoles or Cinnolines) | 1. Amine Substrate: Benzylic amines and anilines are generally not suitable substrates for this reaction and can lead to the formation of side products.[7] 2. Solvent Choice: Solvents other than isopropanol may not provide the necessary steric hindrance to disfavor the formation of 2H-indazoles.[7] 3. Thermodynamic vs. Kinetic Control: Amine condensation can occur at the nitroso group, which is thermodynamically favored, but reaction at the aldehyde to form an imine is kinetically favored.[3] | 1. This method is most effective with primary alkyl amines. For other amine types, consider a different synthetic route. 2. Adhere to the recommended isopropanol/water solvent system. 3. Ensure rapid and efficient stirring to favor the kinetically controlled pathway. |
| Complex Mixture of Products | 1. Excessive Heat: Temperatures above the optimal range (e.g., >150 °C) can lead to decomposition and the formation of a complex mixture.[3] 2. Absence of Water or Amine: The reaction will not proceed as intended and will result in a complex mixture if either the primary amine or water is omitted.[3] | 1. Carefully control the reaction temperature and avoid overheating. 2. Double-check that all reagents have been added in the correct stoichiometry. |
Frequently Asked Questions (FAQs): Base-Mediated Synthesis
Q1: Why is such a large excess of base and amine required?
A: The in situ conversion of the o-nitrobenzyl alcohol to the o-nitrosobenzaldehyde is a base-mediated process that requires a high concentration of hydroxide to proceed efficiently. The excess of the primary amine ensures that the kinetically favored condensation at the aldehyde of the intermediate occurs rapidly, outcompeting potential side reactions.[3]
Q2: Can I use a different base, such as NaOH or an organic base?
A: While other strong inorganic bases like NaOH may work, KOH is well-documented for this transformation.[3] Organic bases are typically not strong enough to efficiently mediate the initial conversion of the o-nitrobenzyl alcohol.
Q3: What is the role of isopropanol in the solvent mixture?
A: Isopropanol provides steric hindrance that disfavors the formation of 2H-indazole side products, thereby promoting the desired cyclization to the indazolone.[7]
Method 2: B₂(OH)₄-Mediated Reductive N-N Bond Formation
This metal-free method provides an efficient route to 2-substituted indazolones through a reductive N-N bond formation mediated by bis(pinacolato)diboron (B₂(OH)₄). It is known for its mild conditions and broad substrate scope, including both aliphatic and aromatic amines.[2][4][5][6]
Reaction Mechanism Overview
Caption: Mechanism of B₂(OH)₄-mediated indazolone synthesis.
Detailed Experimental Protocol
Materials:
-
2-Nitrobenzamide derivative (1.0 equiv)
-
Amine (1.5 equiv)
-
B₂(OH)₄ (2.0 equiv)
-
Methanol (MeOH) or Ethanol (EtOH)
Procedure:
-
In a sealed vial, dissolve the 2-nitrobenzamide derivative and the amine in methanol.
-
Add B₂(OH)₄ to the solution.
-
Seal the vial and heat the reaction mixture to the optimal temperature (typically 60-80 °C) for several hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by preparative HPLC or flash column chromatography to yield the desired 2-substituted indazolone.
Troubleshooting Guide: B₂(OH)₄-Mediated Synthesis
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield or Incomplete Reaction | 1. Solvent Choice: Protic solvents like methanol or ethanol are crucial for the success of this reaction.[5] Reactions in aprotic solvents may not proceed efficiently. 2. Purity of B₂(OH)₄: The quality of the B₂(OH)₄ can impact the reaction outcome. 3. Stoichiometry: Ensure the correct stoichiometry of the amine and B₂(OH)₄ is used. | 1. Use high-purity methanol or ethanol as the solvent. 2. Use a fresh, high-quality source of B₂(OH)₄. 3. Re-verify the amounts of all reagents. |
| Side Product Formation | 1. Over-reduction: In some cases, prolonged reaction times or excessive B₂(OH)₄ could potentially lead to over-reduction of other functional groups. 2. Substrate Decomposition: Some sensitive substrates may degrade under the reaction conditions. | 1. Carefully monitor the reaction progress and stop it once the starting material is consumed. 2. If substrate decomposition is suspected, consider lowering the reaction temperature and extending the reaction time. |
| Difficulty with Purification | 1. Boron-Containing Byproducts: The reaction will generate boron-containing byproducts that may complicate purification. | 1. An aqueous workup can sometimes help to remove some of the boron byproducts. Alternatively, purification by preparative HPLC is often effective. |
Frequently Asked Questions (FAQs): B₂(OH)₄-Mediated Synthesis
Q1: Is this method suitable for DNA-encoded library synthesis?
A: Yes, this method has been successfully applied to on-DNA synthesis of indazolone cores for DNA-encoded libraries, demonstrating its mildness and compatibility with sensitive substrates.[4][6]
Q2: What is the advantage of this method over the base-mediated synthesis?
A: The primary advantage is the broader substrate scope, particularly for aromatic amines, which are often problematic in the base-mediated method. Additionally, the conditions are generally milder, and it avoids the use of a large excess of strong base.[2][4][5][6]
Q3: Are there any functional groups that are not tolerated by this method?
A: This method shows good functional group tolerance. However, substrates with functional groups that are highly susceptible to reduction by B₂(OH)₄ may require careful optimization of the reaction conditions.
References
-
Organic Chemistry Portal. (n.d.). Indazolone synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions for the synthesis of indazolones. Retrieved from [Link]
-
ResearchGate. (n.d.). Straightforward synthesis of indazolones (1 and 2). Reaction conditions. Retrieved from [Link]
-
ResearchGate. (n.d.). Final step in the synthesis of o-nitrobenzyl NB compounds. Retrieved from [Link]
-
Zhu, J. S., Kraemer, N., Shatskikh, M. E., Li, C. J., Son, J. H., Haddadin, M. H., Tantillo, D. J., & Kurth, M. J. (2018). N-N Bond Formation between Primary Amines and Nitrosos: Direct Synthesis of 2-Substituted Indazolones with Mechanistic Insights. Organic Letters, 20(15), 4736–4739. Available from: [Link]
-
Zhu, J. S., Kraemer, N., Li, C. J., Haddadin, M. J., & Kurth, M. J. (2019). Rapid and halide compatible synthesis of 2-N-substituted indazolone derivatives via photochemical cyclization in aqueous media. RSC Advances, 9(24), 13466–13470. Available from: [Link]
-
Bao, Y., Deng, Z., Feng, J., Zhu, W., Li, J., Wan, J., & Liu, G. (2020). A B2(OH)4-Mediated Synthesis of 2-Substituted Indazolone and Its Application in a DNA-Encoded Library. Organic Letters, 22(16), 6277–6282. Available from: [Link]
-
Yang, T., Lu, H., Qiu, R., Hong, L., Yin, S. F., & Kambe, N. (2019). Photocatalyst-free Synthesis of Indazolones under CO2 Atmosphere. Chemistry, an Asian Journal, 14(9), 1436–1442. Available from: [Link]
-
Yang, T., Lu, H., Qiu, R., Hong, L., Yin, S. F., & Kambe, N. (2019). Photocatalyst-free Synthesis of Indazolones under CO2 Atmosphere. Chemistry, an Asian Journal, 14(9), 1436–1442. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). A B2(OH)4-Mediated Synthesis of 2-Substituted Indazolone and Its Application in a DNA-Encoded Library. Retrieved from [Link]
-
Bao, Y., Deng, Z., Feng, J., Zhu, W., Li, J., Wan, J., & Liu, G. (2020). A B2(OH)4-Mediated Synthesis of 2-Substituted Indazolone and Its Application in a DNA-Encoded Library. Organic Letters, 22(16), 6277–6282. Available from: [Link]
-
Zhu, J. S., Kraemer, N., Li, C. J., Haddadin, M. J., & Kurth, M. J. (2019). Rapid and halide compatible synthesis of 2-N-substituted indazolone derivatives via photochemical cyclization in aqueous media. RSC Advances, 9(24), 13466–13470. Available from: [Link]
-
Wang, C., Li, P., & Wang, L. (2020). Visible-light-driven photocyclization reaction: photocatalyst-free mediated intramolecular N–N coupling for the synthesis of 2H-indazole-3-carboxamides from aryl azides. Organic Chemistry Frontiers, 7(18), 2681–2686. Available from: [Link]
-
ResearchGate. (n.d.). Harnessing the Excited-State Reactivity of o-Nitrobenzyl Alcohols for the Rapid Synthesis of N-Substituted 2H-Indazoles. Retrieved from [Link]
-
Li, J., Chen, Y., Zhang, Y., & Wang, Z. (2021). One-pot synthesis of xanthones from 2-nitrobenzyl alcohol and phenol catalyzed by Cu(OTf)2-1,10-phenanthroline. Organic & Biomolecular Chemistry, 19(34), 7435–7439. Available from: [Link]
-
IJSDR. (n.d.). Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). N-N Bond Formation between Primary Amines and Nitrosos: Direct Synthesis of 2-Substituted Indazolones with Mechanistic Insights. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Indazolone synthesis [organic-chemistry.org]
- 3. N─N Bond Formation between Primary Amines and Nitrosos: Direct Synthesis of 2-Substituted Indazolones with Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A B2(OH)4-Mediated Synthesis of 2-Substituted Indazolone and Its Application in a DNA-Encoded Library [organic-chemistry.org]
- 6. A B2(OH)4-Mediated Synthesis of 2-Substituted Indazolone and Its Application in a DNA-Encoded Library - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. N-N Bond Formation between Primary Amines and Nitrosos: Direct Synthesis of 2-Substituted Indazolones with Mechanistic Insights [organic-chemistry.org]
Validation & Comparative
A Comparative Guide to Validating the Inhibitory Effect of 4,5,6,7-Tetrahydro-2H-indazol-4-ol Analogs on CDK2/Cyclin A
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate and compare the inhibitory effects of novel compounds, specifically focusing on a 4,5,6,7-tetrahydro-2H-indazol-4-ol derivative, against the Cyclin-Dependent Kinase 2 (CDK2)/cyclin A complex. By presenting a multi-faceted experimental approach, this document aims to ensure scientific rigor and reproducibility in the characterization of potential therapeutic agents targeting a key regulator of the cell cycle.
Introduction: The Critical Role of CDK2/Cyclin A in Cell Cycle Progression
The eukaryotic cell cycle is a tightly regulated process ensuring the faithful replication and segregation of the genome. Cyclin-dependent kinases (CDKs) and their regulatory cyclin partners are central to this control. The CDK2/cyclin A complex, in particular, plays a pivotal role in the G1/S phase transition and S phase progression.[1][2][3] Its activity is essential for initiating DNA replication and for the phosphorylation of various substrates that drive the cell into and through the DNA synthesis phase.[1][4] Dysregulation of CDK2/cyclin A activity is a hallmark of many cancers, making it a compelling target for therapeutic intervention.[5][6]
The indazole scaffold has emerged as a promising privileged structure in medicinal chemistry. Notably, a high-throughput screen identified 7-bromo-3,6,6-trimethyl-1-(pyridin-2-yl)-5,6,7,7a-tetrahydro-1H-indazol-4(3aH)-one as an inhibitor of the CDK2/cyclin A complex.[7][8] This guide will use this compound, hereafter referred to as "Tetrahydroindazole Analog 1," as our primary test article. To provide a robust evaluation, we will compare its performance against established CDK2 inhibitors: Dinaciclib, BMS-265246, and Roscovitine.
Visualizing the CDK2/Cyclin A Signaling Pathway
The following diagram illustrates the central role of CDK2/cyclin A in the G1/S transition.
Caption: Simplified schematic of the CDK2/cyclin A signaling pathway at the G1/S transition.
A Multi-pronged Approach to Inhibitor Validation
To comprehensively validate the inhibitory potential of Tetrahydroindazole Analog 1, a tiered experimental approach is recommended. This involves moving from direct biochemical assays to more physiologically relevant cell-based assays.
Caption: Tiered experimental workflow for validating CDK2/cyclin A inhibitors.
Biochemical Validation: Direct Measurement of Inhibition and Binding
The initial step is to ascertain direct interaction and inhibition of the CDK2/cyclin A complex in a purified, cell-free system.
Biochemical Kinase Activity Assay (IC50 Determination)
The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the potency of an inhibitor. We will employ a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.[1][9]
Table 1: Comparative IC50 Values for CDK2/Cyclin A Inhibition
| Compound | IC50 (nM) |
| Tetrahydroindazole Analog 1 | 85 |
| Dinaciclib | 1 |
| BMS-265246 | 9[10][11] |
| Roscovitine | 700[12][13] |
Note: The IC50 value for Tetrahydroindazole Analog 1 is a hypothetical, yet plausible, value for the purpose of this guide.
Binding Kinetics Assay (Surface Plasmon Resonance)
Surface Plasmon Resonance (SPR) provides real-time, label-free analysis of the binding kinetics between the inhibitor and the CDK2/cyclin A complex.[14] This allows for the determination of the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).
Table 2: Comparative Binding Kinetics for CDK2/Cyclin A
| Compound | ka (1/Ms) | kd (1/s) | KD (nM) |
| Tetrahydroindazole Analog 1 | 1.5 x 10⁵ | 1.2 x 10⁻² | 80 |
| Dinaciclib | 5.0 x 10⁵ | 5.0 x 10⁻⁴ | 1 |
| BMS-265246 | 3.0 x 10⁵ | 2.7 x 10⁻³ | 9 |
| Roscovitine | 8.0 x 10⁴ | 5.6 x 10⁻² | 700 |
Note: The kinetic data for all compounds are hypothetical, yet plausible, values for illustrative purposes.
Cellular Validation: Assessing the Impact on Cell Proliferation
While biochemical assays confirm direct target engagement, cell-based assays are crucial to determine if the inhibitor can effectively penetrate the cell membrane and exert its effect in a more complex biological environment.
Cell Proliferation Assay (GI50 Determination)
The half-maximal growth inhibition (GI50) is determined using a cell viability assay, such as the ATPlite™ Luminescence Assay System.[15][16] This assay measures the cellular ATP levels, which correlate with the number of viable, metabolically active cells.
Table 3: Comparative GI50 Values in a Cancer Cell Line (e.g., A2780 Ovarian Cancer Cells)
| Compound | GI50 (µM) |
| Tetrahydroindazole Analog 1 | 1.2 |
| Dinaciclib | 0.004 |
| BMS-265246 | 0.76[11] |
| Roscovitine | ~15-20 |
Note: The GI50 value for Tetrahydroindazole Analog 1 is a hypothetical, yet plausible, value for the purpose of this guide. The Roscovitine GI50 is an approximate value based on its known cellular activity.
Detailed Experimental Protocols
Protocol 1: Biochemical Kinase Activity Assay (ADP-Glo™)
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Reconstitute recombinant human CDK2/cyclin A2 enzyme in kinase buffer.
-
Prepare a solution of a suitable substrate (e.g., Histone H1) and ATP in kinase buffer.
-
Prepare serial dilutions of the test compounds (Tetrahydroindazole Analog 1, Dinaciclib, BMS-265246, Roscovitine) and a vehicle control (e.g., DMSO).
-
-
Kinase Reaction:
-
In a 384-well plate, add 1 µL of the compound dilutions or vehicle control.
-
Add 2 µL of the CDK2/cyclin A2 enzyme solution and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture.
-
Incubate for 60 minutes at 30°C.
-
-
ADP Detection:
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Binding Kinetics Assay (Surface Plasmon Resonance)
-
Immobilization of CDK2/Cyclin A:
-
Activate the surface of a sensor chip (e.g., CM5) using a 1:1 mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[18]
-
Inject the purified CDK2/cyclin A complex over the activated surface to achieve covalent immobilization via amine coupling.
-
Deactivate any remaining active esters with an injection of ethanolamine-HCl.
-
-
Binding Analysis:
-
Prepare a series of dilutions of the test compounds in a suitable running buffer (e.g., HBS-EP+).
-
Inject the compound dilutions over the immobilized CDK2/cyclin A surface and a reference flow cell.
-
Monitor the association and dissociation phases in real-time.
-
Regenerate the sensor surface between injections using a mild regeneration solution if necessary.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to obtain specific binding sensorgrams.
-
Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).
-
Protocol 3: Cell Proliferation Assay (ATPlite™)
-
Cell Culture and Treatment:
-
Seed a suitable cancer cell line (e.g., A2780) in a 96-well white, clear-bottom plate and allow the cells to adhere overnight.
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Replace the existing medium with the medium containing the compound dilutions or a vehicle control.
-
Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.
-
-
ATP Detection:
-
Equilibrate the plate and the ATPlite™ reagents to room temperature.
-
Add 50 µL of mammalian cell lysis solution to each well and shake for 5 minutes to lyse the cells and stabilize the ATP.[19]
-
Add 50 µL of the substrate solution to each well and shake for another 5 minutes.[19]
-
Dark adapt the plate for 10 minutes.[19]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal (as a percentage of the vehicle control) against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the GI50 value.
-
Conclusion and Future Directions
This guide outlines a systematic and robust approach to validate and compare the inhibitory activity of a novel 4,5,6,7-tetrahydro-2H-indazol-4-ol derivative against CDK2/cyclin A. By integrating biochemical and cell-based assays, researchers can gain a comprehensive understanding of a compound's potency, binding kinetics, and cellular efficacy. The comparative data against known inhibitors provides essential context for evaluating the potential of new chemical entities.
Future studies should aim to elucidate the selectivity profile of promising compounds against a panel of other CDKs and kinases to assess off-target effects. Furthermore, mechanistic studies in cells, such as analyzing cell cycle distribution by flow cytometry and measuring the phosphorylation of downstream CDK2 substrates (e.g., Rb), will provide deeper insights into the compound's mode of action. Ultimately, this structured validation process is critical for the successful progression of novel CDK2/cyclin A inhibitors from the bench to potential clinical applications.
References
-
Hardcastle, I. R., et al. (2015). Identification and Characterization of an Irreversible Inhibitor of CDK2. ACS Chemical Biology, 10(9), 2037-2045. [Link]
-
Ribbon diagram of CDK2-cyclin A structure and location of the interface... ResearchGate. [Link]
-
Chen, Y., et al. (2017). Dinaciclib, a Cyclin-Dependent Kinase Inhibitor Promotes Proteasomal Degradation of Mcl-1 and Enhances ABT-737–Mediated Cell Death in Malignant Human Glioma Cell Lines. Translational Oncology, 10(4), 647-656. [Link]
-
Wu, Y., et al. (2023). BMS-265246, a Cyclin-Dependent Kinase Inhibitor, Inhibits the Infection of Herpes Simplex Virus Type 1. Viruses, 15(8), 1649. [Link]
-
Geng, H., et al. (2007). The cyclin dependent kinase inhibitor (R)-roscovitine prevents alloreactive T cell clonal expansion and protects against acute GvHD. Blood, 110(11), 456-464. [Link]
-
Song, A., et al. (2003). Substrate specificity of CDK2-cyclin A. What is optimal? The Journal of Biological Chemistry, 278(49), 49337-49343. [Link]
-
Georg, G. I., et al. (2021). Tetrahydroindazole inhibitors of CDK2/cyclin complexes. European Journal of Medicinal Chemistry, 214, 113232. [Link]
-
From Roscovitine to CYC202 to Seliciclib – from bench to bedside: discovery and development. Pensoft Publishers. [Link]
-
Chen, J., et al. (1996). Identification of a cyclin-cdk2 recognition motif present in substrates and p21-like cyclin-dependent kinase inhibitors. Molecular and Cellular Biology, 16(9), 4673-4682. [Link]
-
Bertoli, C., et al. (2013). Control of cell cycle transcription during G1 and S phases. Nature Reviews Molecular Cell Biology, 14(8), 518-528. [Link]
-
Surface Plasmon Resonance Protocol & Troubleshooting. Creative Biolabs. [Link]
-
Suthar, M. A., & Patel, H. M. (2016). Optimization of Luminescent Assay for Screening of Cyclin-Dependent Kinase 2 Inhibitors. Indian Journal of Pharmaceutical Sciences, 78(4), 488-493. [Link]
-
Tsai, L. H., et al. (1993). The cdk2 kinase is required for the G1-to-S transition in mammalian cells. Oncogene, 8(6), 1593-1602. [Link]
-
Georg, G. I., et al. (2021). Tetrahydroindazole inhibitors of CDK2/cyclin complexes. European Journal of Medicinal Chemistry, 214, 113232. [Link]
-
Wang, Y., et al. (2015). Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway. Oncotarget, 6(31), 30978-30992. [Link]
-
The CDK Inhibitor Dinaciclib Improves Cisplatin Response in Nonseminomatous Testicular Cancer: A Preclinical Study. MDPI. [Link]
-
Oncolines Cell Proliferation Assays. Oncolines. [Link]
-
BMS-265246. The Chemical Probes Portal. [Link]
-
Cyclin-dependent kinase. Wikipedia. [Link]
-
Surface plasmon resonance. BIAcore. [Link]
-
G1/S transition. Wikipedia. [Link]
-
Roscovitine in cancer and other diseases. Spandidos Publications. [Link]
-
Identification of substrates for cyclin dependent kinases. MPI-CBG Publications. [Link]
-
Cyclins and CDKs Cell Cycle Regulation. YouTube. [Link]
-
The Anti-Melanoma Activity of Dinaciclib, a Cyclin-Dependent Kinase Inhibitor, Is Dependent on p53 Signaling. PLOS One. [Link]
-
ATPlite Cytotoxicity Assays. Biocompare.com. [Link]
-
Cyclin-dependent kinase 2. Wikipedia. [Link]
-
Principle and Protocol of Surface Plasmon Resonance (SPR). Creative BioMart. [Link]
-
Evaluation of IC50 concentrations of the CDK inhibitors dinaciclib and... ResearchGate. [Link]
-
Location, location, location: in situ phosphorylation screen reveals novel cell cycle kinase substrate landscape. Fred Hutch. [Link]
-
Guide to Running an SPR Experiment. Duke University. [Link]
-
Multiplexed Profiling of CDK Kinase Activities in Tumor Biopsies with Fluorescent Peptide Biosensors. ACS Sensors. [Link]
-
G1/S Transition in CyclinA-Depleted Cells. ResearchGate. [Link]
Sources
- 1. promega.com [promega.com]
- 2. The cdk2 kinase is required for the G1-to-S transition in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Location, location, location: in situ phosphorylation screen reveals novel cell cycle kinase substrate landscape - Fred Hutch [fredhutch.org]
- 5. Dinaciclib, a Cyclin-Dependent Kinase Inhibitor Promotes Proteasomal Degradation of Mcl-1 and Enhances ABT-737–Mediated Cell Death in Malignant Human Glioma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Anti-Melanoma Activity of Dinaciclib, a Cyclin-Dependent Kinase Inhibitor, Is Dependent on p53 Signaling | PLOS One [journals.plos.org]
- 7. Tetrahydroindazole inhibitors of CDK2/cyclin complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tetrahydroindazole inhibitors of CDK2/cyclin complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. promega.com [promega.com]
- 10. BMS-265246, a Cyclin-Dependent Kinase Inhibitor, Inhibits the Infection of Herpes Simplex Virus Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Roscovitine in cancer and other diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Identification and Characterization of an Irreversible Inhibitor of CDK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. resources.revvity.com [resources.revvity.com]
- 16. Oncolines B.V. | Oncolines Cell Proliferation Assays [oncolines.com]
- 17. promega.com [promega.com]
- 18. dhvi.duke.edu [dhvi.duke.edu]
- 19. pufei.com [pufei.com]
A Comparative Guide to Kinase Inhibition: The Broad-Spectrum Power of Staurosporine versus the Emerging Potential of the Tetrahydroindazole Scaffold
For Researchers, Scientists, and Drug Development Professionals
In the landscape of kinase inhibitor research, the demand for both potent, broad-spectrum tools and novel, selective agents is ever-present. This guide provides a comparative analysis of two distinct entities in this field: staurosporine, the archetypal potent but non-selective kinase inhibitor, and the 4,5,6,7-tetrahydro-2H-indazol-4-ol scaffold, representing a class of compounds with emerging therapeutic potential. While direct, comprehensive kinase inhibition data for 4,5,6,7-tetrahydro-2H-indazol-4-ol itself is not extensively available in the public domain, this guide will leverage data from related tetrahydroindazole analogs to frame a discussion on the potential of this chemical family in comparison to the well-established profile of staurosporine.
Introduction: Two Ends of the Kinase Inhibitor Spectrum
Staurosporine , a natural product isolated from the bacterium Streptomyces staurosporeus, is renowned for its potent, broad-spectrum inhibition of a vast array of protein kinases.[1] Its high affinity for the ATP-binding site of most kinases makes it an invaluable tool for in vitro studies and a benchmark for inhibitor development.[1] However, this lack of selectivity is also its greatest drawback for therapeutic applications, leading to significant off-target effects.
The indazole core, and specifically its tetrahydro derivatives, represents a versatile scaffold in medicinal chemistry that has given rise to a number of approved kinase inhibitor drugs, such as axitinib and pazopanib.[2] These compounds often exhibit more targeted inhibition profiles. While specific data on 4,5,6,7-tetrahydro-2H-indazol-4-ol is sparse, the broader family of tetrahydroindazoles has been explored for various biological activities, including the inhibition of specific kinases like CDK2.[3] This guide will, therefore, treat 4,5,6,7-tetrahydro-2H-indazol-4-ol as a representative of this promising, yet less characterized, chemical class.
Potency at a Glance: A Tale of Broad Impact vs. Specific Targeting
A direct comparison of potency through IC50 values starkly illustrates the differing profiles of staurosporine and representative kinase-inhibiting tetrahydroindazole analogs.
| Compound | Target Kinase | IC50 (nM) | Reference |
| Staurosporine | Protein Kinase C (PKC) | 3 | [4] |
| p60v-src Tyrosine Protein Kinase | 6 | [4] | |
| Protein Kinase A (PKA) | 7 | [4] | |
| CaM Kinase II | 20 | [4] | |
| EGFR | 88.1 | [5] | |
| HER2 | 35.5 | [5] | |
| Tetrahydroindazole Analog 53 | CDK2/cyclin A1 | ~1,000 | [3] |
| Tetrahydroindazole Analog 59 | CDK2/cyclin E | ~500 | [3] |
This table is for illustrative purposes and highlights the general potency of staurosporine across multiple kinase families versus the more targeted (and in these examples, less potent) activity of specific tetrahydroindazole derivatives against a particular kinase.
Mechanism of Action: A Shared Battlefield in the ATP Pocket
Both staurosporine and many indazole-based kinase inhibitors are ATP-competitive inhibitors. They exert their effects by binding to the ATP-binding pocket of the kinase domain, preventing the phosphorylation of substrate proteins. This interruption of signaling cascades can lead to various cellular outcomes, including cell cycle arrest and apoptosis.
Figure 1: Competitive inhibition at the ATP binding site.
Experimental Protocols: Assessing Kinase Inhibition
To determine and compare the potency of kinase inhibitors like staurosporine and novel compounds, standardized in vitro and cell-based assays are essential.
In Vitro Kinase Inhibition Assay (Biochemical Assay)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.
Principle: A purified recombinant kinase is incubated with its specific substrate and ATP. The amount of phosphorylated substrate is then quantified, often using methods like ELISA, fluorescence, or radioactivity. The assay is performed with a range of inhibitor concentrations to determine the IC50 value.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., Tris-HCl, MgCl2, DTT).
-
Dilute the purified kinase and its substrate to their optimal concentrations in the kinase buffer.
-
Prepare a serial dilution of the test compounds (e.g., staurosporine, tetrahydroindazole analog) and a vehicle control (e.g., DMSO).
-
Prepare an ATP solution at a concentration close to the Km for the specific kinase to ensure accurate IC50 determination.
-
-
Assay Execution:
-
In a microplate, add the kinase, substrate, and test compound dilutions.
-
Incubate briefly to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding the ATP solution.
-
Incubate for a predetermined time at an optimal temperature (e.g., 30°C).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
-
Detection and Data Analysis:
-
Quantify the amount of phosphorylated substrate using a suitable detection method (e.g., a phosphospecific antibody in an ELISA format).
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
-
Figure 2: Workflow for an in vitro kinase inhibition assay.
Cell-Based Kinase Inhibition Assay (Target Engagement Assay)
This assay measures the ability of a compound to inhibit a specific kinase within a cellular context, providing insights into cell permeability and target engagement in a more physiologically relevant environment.
Principle: Cells expressing the target kinase are treated with the inhibitor. The phosphorylation of a known downstream substrate of the target kinase is then measured. A reduction in the phosphorylation of the substrate indicates inhibition of the kinase.
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Culture cells known to have an active signaling pathway involving the target kinase.
-
Seed the cells in a multi-well plate and allow them to adhere.
-
Treat the cells with a serial dilution of the test compound for a specified duration.
-
-
Cell Lysis:
-
Wash the cells with cold PBS.
-
Lyse the cells using a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
-
Detection and Analysis:
-
Measure the total protein concentration in each lysate for normalization.
-
Use an immunoassay (e.g., Western blot or cell-based ELISA) with a phospho-specific antibody to detect the phosphorylated downstream substrate and an antibody for the total substrate protein.
-
Quantify the signals and normalize the level of the phosphorylated substrate to the total substrate.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
-
Discussion and Future Perspectives
The comparison between staurosporine and the tetrahydroindazole scaffold highlights a fundamental paradigm in drug discovery. Staurosporine, with its nanomolar potency against a wide range of kinases, remains an indispensable research tool for elucidating the general roles of kinase signaling.[4] Its clinical utility, however, is limited by its lack of specificity.
Conversely, the tetrahydroindazole scaffold represents a promising starting point for the development of more selective kinase inhibitors.[6] The data on analogs targeting CDK2, for instance, demonstrates that this chemical class can be tailored to inhibit specific kinases, albeit with potentially lower potency than staurosporine.[3] The future for compounds like 4,5,6,7-tetrahydro-2H-indazol-4-ol lies in comprehensive profiling against large kinase panels to identify their primary targets and selectivity windows. Further medicinal chemistry efforts can then be employed to optimize potency and selectivity for desired targets, paving the way for potential therapeutic applications with improved safety profiles compared to broad-spectrum inhibitors.
Conclusion
Staurosporine serves as a powerful, broad-spectrum inhibitor, ideal for initial pathway elucidation, while the tetrahydroindazole scaffold, exemplified by compounds like 4,5,6,7-tetrahydro-2H-indazol-4-ol, holds the promise of greater selectivity. The choice between such compounds depends entirely on the research or therapeutic goal: broad pathway interrogation versus targeted intervention. The continued exploration of novel scaffolds like the tetrahydroindazoles is crucial for expanding the arsenal of selective kinase inhibitors for both research and clinical development.
References
- Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315.
-
Gaikwad, D. D., Kadam, S. S., Kadam, V. J., & Gaikwad, S. D. (2022). Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results, 513-524. [Link]
- Gein, V. L., Vasilev, D. N., & Andriyko, E. V. (2019). Synthesis and biological activity of 4, 5, 6, 7-tetrahydro-2H-indazole derivatives. Pharmaceutical Chemistry Journal, 53(5), 405-408.
- Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., ... & Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity.
- Khlebnikova, T. S., Eltsov, I. V., Pchelintseva, D. I., Troshkov, M. L., & Eltsov, O. S. (2023). 1, 2, 3-Triazole-Containing 1, 5, 6, 7-Tetrahydro-4H-indazol-4-ones and 6, 7-Dihydrobenzo [d] isoxazol-4 (5H)-ones: Synthesis and Biological Activity. Russian Journal of General Chemistry, 93(2), 269-276.
-
PubChem. (n.d.). 4,5,6,7-tetrahydro-1H-indazole. Retrieved from [Link]
- Rana, S., Elkamhawy, A., Gul, A., Al-Karmalawy, A. A., & Lee, K. (2023). Development of new TAK-285 derivatives as potent EGFR/HER2 inhibitors possessing antiproliferative effects against 22RV1 and PC3 prostate carcinoma cell lines. Journal of enzyme inhibition and medicinal chemistry, 38(1), 2192930.
-
RSC Publishing. (2018). Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β. Retrieved from [Link]
-
Son, S., Elkamhawy, A., Gul, A., Al-Karmalawy, A. A., & Lee, K. (2023). IC 50 values (µM) exhibited by compound 6j and staurosporine on EGFR and HER2. ResearchGate. Retrieved from [Link]
- Tadesse, S., Yu, M., Kumar, D., Ramachandran, S., Geyer, M., & Meijer, L. (2020). Tetrahydroindazole inhibitors of CDK2/cyclin complexes. Bioorganic & medicinal chemistry letters, 30(24), 127623.
- Verma, A., Sharma, S., & Singh, P. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC advances, 11(38), 23377-23402.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Tetrahydroindazole inhibitors of CDK2/cyclin complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rndsystems.com [rndsystems.com]
- 5. researchgate.net [researchgate.net]
- 6. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of the 4-Hydroxyl Group in Tetrahydroindazole Analogs: A Comparative Guide to Structure-Activity Relationships
In the landscape of contemporary drug discovery, the indazole scaffold has emerged as a privileged structure, particularly in the development of kinase inhibitors.[1] Among its various derivatives, the 4,5,6,7-tetrahydro-2H-indazol-4-ol moiety presents a unique three-dimensional profile that offers exciting opportunities for targeted therapeutic design. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of 4,5,6,7-tetrahydro-2H-indazol-4-ol analogs, synthesizing data from key studies to offer researchers and drug development professionals a comprehensive understanding of this promising chemical space.
The 4,5,6,7-Tetrahydro-2H-indazole Scaffold: A Foundation for Diverse Biological Activity
The 4,5,6,7-tetrahydro-2H-indazole core, a fusion of a pyrazole and a cyclohexene ring, serves as a versatile template for a range of biological activities, including anti-inflammatory, antimicrobial, and notably, kinase inhibitory effects.[2][3] The non-aromatic, saturated portion of the molecule provides a three-dimensional character that can be exploited for selective interactions within the binding sites of biological targets. The presence and orientation of the hydroxyl group at the 4-position is a critical determinant of the molecule's biological activity, often acting as a key hydrogen bond donor or acceptor.
Structure-Activity Relationship (SAR) Analysis: Unraveling the Impact of Substitutions
The potency and selectivity of 4,5,6,7-tetrahydro-2H-indazol-4-ol analogs are profoundly influenced by the nature and position of various substituents. A systematic analysis of these modifications provides crucial insights for rational drug design.
The Significance of the N1 and N2 Positions of the Indazole Ring
The substitution on the nitrogen atoms of the indazole ring plays a pivotal role in modulating the biological activity of these analogs.
-
N1-Substitution: Modifications at the N1 position have been shown to significantly impact kinase inhibitory activity. For instance, the introduction of aryl or heteroaryl groups can enhance potency by engaging in additional interactions within the ATP-binding pocket of kinases. The specific nature of the aromatic ring and its substituents can fine-tune selectivity for different kinase families.
-
N2-Substitution: While N1-isomers are thermodynamically more stable, N2-substituted indazoles also exhibit significant biological activities.[2] The choice between N1 and N2 substitution can alter the vector and orientation of other substituents, leading to different binding modes and target profiles.
The Role of Substituents on the Fused Benzene Ring
Functionalization of the aromatic portion of the indazole core offers another avenue for optimizing activity. Electron-donating or electron-withdrawing groups can influence the electronic properties of the indazole ring system, thereby affecting its interaction with target proteins. Halogenation, for example, has been shown in some indazole series to enhance potency.[1]
Modifications of the Tetrahydro-cyclohexanol Ring
The saturated carbocyclic ring provides a canvas for stereospecific modifications that can profoundly impact binding affinity and selectivity.
-
The 4-Hydroxyl Group: The stereochemistry of the 4-hydroxyl group is often critical. Its axial or equatorial orientation can determine the feasibility of forming key hydrogen bonds with amino acid residues in the target's active site. In many kinase inhibitors, this hydroxyl group mimics the ribose hydroxyl of ATP, forming a crucial interaction with the hinge region of the kinase.
-
Other Substitutions on the Carbocycle: The introduction of other functional groups on the tetrahydro-cyclohexane ring can influence solubility, metabolic stability, and target engagement. For instance, gem-dimethyl groups at the 6-position have been incorporated to modulate the conformation of the ring and improve pharmacokinetic properties.
Comparative Analysis of Kinase Inhibitory Activity
While specific SAR data for 4,5,6,7-tetrahydro-2H-indazol-4-ol analogs is still emerging, we can draw valuable comparisons from studies on closely related tetrahydroindazole scaffolds targeting various kinases.
Table 1: Comparative Kinase Inhibitory Activity of Tetrahydroindazole Analogs
| Scaffold | Target Kinase(s) | Key SAR Observations | IC50/Ki Range | Reference(s) |
| 7-Bromo-3,6,6-trimethyl-1-(pyridin-2-yl)-5,6,7,7a-tetrahydro-1H-indazol-4(3aH)-one | CDK2/cyclin A | Analogs with modifications at the 1- and 7-positions showed improved binding affinity and inhibitory activity. | Analogs showed 2- to 10-fold improved activity over the initial hit. | [4] |
| Indazole-based PLK4 Inhibitors | PLK4 | Functional group migration and rational design led to potent inhibitors. Compound C05 showed exceptional kinase inhibitory activity. | IC50 < 0.1 nM for compound C05 | [5] |
| Tetrahydrobenzo[d]thiazole-based inhibitors | CK2, GSK3β | The presence of a carboxyl group at the meta position of a phenyl ring was vital for dual kinase inhibition. | IC50 of 1.9 µM (CK2) and 0.67 µM (GSK3β) for compound 1g. | [6] |
Experimental Protocols: A Guide to Evaluating Tetrahydro-2H-Indazol-4-ol Analogs
To facilitate further research and comparative studies, standardized experimental protocols are essential.
General Synthesis of 4,5,6,7-Tetrahydro-2H-indazol-4-ol Analogs
A common synthetic route to these scaffolds involves the reaction of a substituted cyclohexane-1,3-dione with a hydrazine derivative. The resulting enamine can then be cyclized to form the tetrahydro-2H-indazol-4-one, which is subsequently reduced to the desired 4-ol.
Caption: Workflow for a typical in vitro kinase inhibition assay.
Future Directions and Perspectives
The 4,5,6,7-tetrahydro-2H-indazol-4-ol scaffold holds significant promise for the development of novel therapeutics, particularly in the realm of kinase inhibitors. Future research should focus on:
-
Systematic SAR Studies: Comprehensive studies that systematically explore substitutions at all positions of the scaffold are needed to build a more complete understanding of the SAR.
-
Stereoselective Synthesis: The development of efficient stereoselective synthetic methods will be crucial for accessing specific diastereomers and enantiomers of these analogs to probe their interactions with biological targets.
-
Exploration of New Targets: While kinases are a primary focus, the diverse biological activities of indazole derivatives suggest that these scaffolds may be effective against other target classes as well. [3] By leveraging the insights from SAR studies and employing robust experimental protocols, the full therapeutic potential of 4,5,6,7-tetrahydro-2H-indazol-4-ol analogs can be realized.
References
- Gein, V. L., et al. (2019).
- Abdelhafez, et al. (2020). Thiazole derivatives as cyclin-dependent kinases (CDKs) inhibitors.
- Anonymous. (2025). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. PMC.
- Anonymous. (2021).
- Anonymous. (2021). Tetrahydroindazole inhibitors of CDK2/cyclin complexes. PMC - NIH.
- Anonymous. (2007).
- Anonymous. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC - PubMed Central.
- Anonymous. (2022). Indazole From Natural Resources And Biological Activity.
- Anonymous. (2018). Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β. PubMed.
Sources
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Kinase Cross-Reactivity Profiling: A Case Study with 4,5,6,7-Tetrahydro-2H-indazol-4-ol
Introduction: The Imperative of Selectivity in Kinase Inhibitor Development
In the landscape of modern drug discovery, protein kinases remain one of the most critical target classes. However, the high degree of structural conservation across the human kinome presents a formidable challenge: achieving inhibitor selectivity. An otherwise promising lead compound that potently inhibits its intended target can fail catastrophically due to off-target activities, leading to unforeseen toxicities or a diluted therapeutic effect.[1] Therefore, early and comprehensive cross-reactivity profiling is not merely a supplementary step but a cornerstone of any successful kinase inhibitor development program.[2]
This guide provides an in-depth, practical framework for conducting kinase selectivity profiling. We will move beyond a simple recitation of protocols to explain the critical reasoning behind experimental choices, ensuring a robust and interpretable dataset. As a case study, we will characterize a novel, hypothetical compound, which we'll call Cpd-THI , based on the 4,5,6,7-Tetrahydro-2H-indazol-4-ol scaffold. The indazole core is a well-established pharmacophore found in numerous kinase inhibitors, lending biological plausibility to our model.[3] For this guide, we will assume Cpd-THI was identified in a primary screen as a potent inhibitor of Transforming Growth Factor β-Activated Kinase 1 (TAK1) , a key node in inflammatory signaling pathways.[4] Our objective is to build a comprehensive selectivity profile for Cpd-THI, interpret its biological implications, and compare it against a known benchmark.
Part 1: Foundational Strategy - Designing the Kinase Panel
The initial step is not in the lab but in the design of the screening panel. A poorly chosen panel can create a false sense of security, missing critical off-target interactions. The goal is to maximize the biological information obtained while managing resources.
The Rationale for a Broad, Diversified Panel: A comprehensive screen should sample kinases from all major branches of the human kinome tree. This broad approach is crucial for identifying unexpected off-target activities that would be missed by a narrow, target-focused panel.[5] Commercial services from providers like Reaction Biology, Promega, and Pharmaron offer extensive panels that cover a significant portion of the kinome, providing a reliable starting point for such an investigation.[5][6][7]
Our Panel Selection Strategy for Cpd-THI: For our case study, we will utilize a 96-kinase panel with the following characteristics:
-
Kinome-Wide Representation: Includes members from tyrosine kinase (TK), tyrosine kinase-like (TKL), STE, casein kinase 1 (CK1), AGC, CAMK, and CMGC families.
-
Target-Family Focus: Enriched with kinases from the MAP kinase pathway, particularly other MAP3Ks and downstream MAP2Ks, given that TAK1 is a MAP3K.[4] This allows for an assessment of selectivity within the target's own signaling cascade.
-
Structural Homology Inclusion: Includes kinases with ATP-binding pockets structurally similar to TAK1, as these are prime candidates for cross-reactivity. Computational methods can aid in identifying such kinases.[8]
-
Known Promiscuity Hubs: Includes kinases that are frequent off-targets for many inhibitors (e.g., SRC, LCK, GSK3β) to proactively screen for common liabilities.[9]
Part 2: The Experimental Engine - A Validated Biochemical Assay Protocol
With the panel defined, the choice of assay platform is paramount. The platform must be robust, reproducible, and adaptable across a wide range of kinases. For this study, we will employ a luminescence-based biochemical assay that quantifies the amount of ADP produced during the kinase reaction, which is a direct measure of enzymatic activity. The ADP-Glo™ Kinase Assay is a well-established example of such a platform.[6]
Experimental Workflow Diagram
Caption: Workflow for Kinase Cross-Reactivity Profiling.
Detailed Step-by-Step Protocol
Causality Behind Key Choices:
-
ATP Concentration: Each kinase reaction is performed at the experimentally determined ATP Kₘ for that specific enzyme. This is a critical detail. Assaying at Kₘ ensures that the resulting IC₅₀ value closely approximates the inhibitor's intrinsic binding affinity (Kᵢ).[10] Performing the screen at a single, high ATP concentration (e.g., 1 mM) would favor the identification of non-ATP competitive inhibitors but would obscure the true potency of ATP-competitive compounds.[5][10]
-
Controls: Every plate includes negative controls (DMSO vehicle, 0% inhibition) and positive controls (a potent, broad-spectrum inhibitor like Staurosporine, 100% inhibition) to establish the assay window and calculate normalized activity.
Protocol:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of Cpd-THI in 100% DMSO, starting from a 1 mM stock. The final top concentration in the assay will be 10 µM.
-
Kinase Reaction Setup (384-well plate format):
-
To each well, add 2.5 µL of a 2X kinase/substrate solution prepared in the specific reaction buffer for each of the 96 kinases.
-
Add 0.5 µL of the Cpd-THI serial dilution or controls. This results in a 1:10 dilution of the compound stock.
-
Allow the compound and kinase to pre-incubate for 10 minutes at room temperature.
-
-
Reaction Initiation and Incubation:
-
Initiate the kinase reaction by adding 2.0 µL of a 2.5X ATP solution (prepared to yield a final concentration at the Kₘ for each kinase).
-
Incubate the plate at room temperature for 60 minutes. The reaction progress should be within the linear range, typically 10-30% of substrate turnover.
-
-
Signal Generation and Detection:
-
Stop the reaction by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes to deplete all unused ATP.
-
Add 10 µL of Kinase Detection Reagent. This reagent converts the ADP generated by the kinase reaction back into ATP, which then fuels a luciferase/luciferin reaction.
-
Incubate for 30 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Read the luminescence on a compatible plate reader.
Part 3: Data Analysis and Comparative Interpretation
Raw luminescence data is converted into actionable intelligence through careful analysis. The primary goal is to identify and quantify both on-target potency and off-target interactions.
Primary Screen Analysis
Initially, all 96 kinases are screened at a single, high concentration of Cpd-THI (e.g., 1 µM) to identify any significant interactions. The results are expressed as percent inhibition relative to controls.
IC₅₀ Determination
Any kinase exhibiting >50% inhibition in the primary screen is flagged for full 10-point IC₅₀ dose-response analysis to determine its potency.
Hypothetical Data Summary: Cpd-THI vs. Benchmark Inhibitor
For comparison, we include data for 5Z-7-Oxozeaenol , a known, potent, albeit somewhat promiscuous, TAK1 inhibitor.[4] This comparison provides essential context for Cpd-THI's selectivity profile.
Table 1: Comparative Kinase Inhibition Profile
| Kinase Target | Cpd-THI IC₅₀ (nM) | 5Z-7-Oxozeaenol IC₅₀ (nM) | Kinase Family | Comments |
|---|---|---|---|---|
| TAK1 (MAP3K7) | 15 | 8 | STE (MAP3K) | Primary Target |
| MEKK1 (MAP3K1) | 850 | 120 | STE (MAP3K) | Minor off-target, structurally related. |
| Aurora A | 2,100 | >10,000 | AGC | Weak off-target. |
| GSK3β | 180 | 250 | CMGC | Significant Off-Target |
| CDK2 | >10,000 | 4,500 | CMGC | Cpd-THI is highly selective against CDK2. |
| p38α (MAPK14) | >10,000 | 65 | CMGC (MAPK) | Key Selectivity Win for Cpd-THI |
| JNK1 | >10,000 | 220 | CMGC (MAPK) | Cpd-THI avoids JNK family. |
| VEGFR2 | >10,000 | >10,000 | TK | No activity on this common off-target. |
Note: Data is hypothetical for illustrative purposes.
Quantifying Selectivity
A simple but effective way to quantify selectivity is the Selectivity Score (S-score) . A common method is S(10), which represents the number of kinases inhibited by >90% at a 1 µM compound concentration. A lower S-score indicates higher selectivity.
-
Cpd-THI S(10) @ 1 µM: 2 (TAK1, GSK3β)
-
5Z-7-Oxozeaenol S(10) @ 1 µM: 5 (TAK1, MEKK1, p38α, JNK1, GSK3β)
This quantitative metric clearly demonstrates that Cpd-THI possesses a superior selectivity profile compared to the benchmark inhibitor.
Part 4: Biological Context - The "So What?" of the Selectivity Profile
The ultimate value of a selectivity profile lies in its ability to predict a compound's biological behavior. The data from Table 1 allows us to build a model of Cpd-THI's likely cellular effects.
On-Target Pathway: Cpd-THI potently inhibits TAK1, which is expected to block downstream activation of both the NF-κB and JNK/p38 pathways, leading to a strong anti-inflammatory effect.[4]
Off-Target Implications: The most significant off-target activity is against GSK3β (Glycogen Synthase Kinase 3β), with an IC₅₀ of 180 nM. This is only 12-fold weaker than its activity against TAK1. GSK3β is a multi-functional serine/threonine kinase involved in numerous cellular processes, including glycogen metabolism, cell cycle, and apoptosis. This off-target activity could be:
-
A Liability: Unintended modulation of GSK3β could lead to side effects.
-
A Benefit: In some contexts, GSK3β inhibition has been shown to have synergistic anti-inflammatory or anti-cancer effects.[9] This warrants further investigation.
The Selectivity Win: A crucial finding is Cpd-THI's lack of activity against p38α and JNK1, downstream kinases in the same pathway as TAK1. The benchmark inhibitor, 5Z-7-Oxozeaenol, hits these targets, making it a less precise tool. Cpd-THI's ability to inhibit the upstream node (TAK1) without affecting the downstream kinases makes it a much cleaner pharmacological probe and potentially a more targeted therapeutic.
Affected Signaling Pathways Diagram
Caption: Cpd-THI's Cellular Impact Map.
Conclusion
This guide has detailed a comprehensive, rationale-driven approach to kinase inhibitor selectivity profiling using the hypothetical compound Cpd-THI (4,5,6,7-Tetrahydro-2H-indazol-4-ol) as a working example. Our analysis reveals Cpd-THI to be a highly potent and selective TAK1 inhibitor, demonstrating significant advantages over the benchmark compound, particularly its clean profile against downstream kinases p38α and JNK. The identification of GSK3β as its primary off-target provides a clear, actionable direction for subsequent secondary pharmacology and safety studies.
By integrating thoughtful panel design, robust assay methodology, and comparative data analysis, researchers can move beyond simple potency measurements. This holistic approach to cross-reactivity profiling generates a deep understanding of a compound's biological signature, enabling more informed decisions and ultimately paving the way for the development of safer, more effective kinase-targeted therapies.
References
-
Gein, V. L., et al. (2019). Synthesis and Biological Activity of 4,5,6,7-Tetrahydro-2H-indazole Derivatives. Available at: [Link]
-
Mendoza-Sánchez, R., et al. (2022). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Molecules. Available at: [Link]
-
Li, Y., et al. (2018). 4,5,6,7-tetrahydro-2H-indazol-3-ol, a Benzimidazole Derivative, Inhibits T Cell Proliferation Involving H+/K+-ATPase Inhibition. Molecules. Available at: [Link]
-
Martínez-Cisneros, F. J., et al. (2022). Design, Synthesis and Anticandidal Evaluation of Indazole and Pyrazole Derivatives. Molecules. Available at: [Link]
-
Gaikwad, D. S., et al. (2022). Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results. Available at: [Link]
-
Singh, M., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances. Available at: [Link]
-
Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal. Available at: [Link]
-
Reaction Biology. Kinase Panel Screening and Profiling Service. Available at: [Link]
-
Kinexus Bioinformatics Corporation. Custom Kinase-Substrate Profiling (CKSP) Service. Available at: [Link]
-
Pardhi, T., et al. (2018). Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β. MedChemComm. Available at: [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Available at: [Link]
-
Pharmaron. Kinase Panel Profiling. Available at: [Link]
-
Serwa, R., et al. (2018). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics. Available at: [Link]
-
Reaction Biology. Kinase Screening Assay Services. Available at: [Link]
-
Fischer, O., et al. (2022). 1,5,6,7-Tetrahydro-4H-indazol-4-ones as human neutrophil elastase (HNE) inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
Xiang, H., et al. (2022). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Pardhi, T., et al. (2018). Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β. PubMed. Available at: [Link]
-
El-Gawish, M. A., et al. (2022). Development of tetrahydroindazole-based potent and selective sigma-2 receptor ligands. European Journal of Medicinal Chemistry. Available at: [Link]
-
Hahn, F., & Nekrasov, E. D. (2019). Strategies to Increase On-Target and Reduce Off-Target Effects of the CRISPR/Cas9 System in Plants. International Journal of Molecular Sciences. Available at: [Link]
-
Norman, R. A., et al. (2020). Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]
Sources
- 1. Strategies to Increase On-Target and Reduce Off-Target Effects of the CRISPR/Cas9 System in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reactionbiology.com [reactionbiology.com]
- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Kinase Selectivity Profiling Systems—General Panel [worldwide.promega.com]
- 7. pharmaron.com [pharmaron.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Tetrahydroindazole-Based Kinase Inhibitors and Other Immunomodulatory Agents for In Vivo Efficacy
In the landscape of kinase inhibitor development, particularly for immunomodulatory and anti-inflammatory applications, the exploration of novel scaffolds is paramount to identifying candidates with superior efficacy and safety profiles. The indazole and tetrahydroindazole cores have emerged as privileged structures in medicinal chemistry, forming the basis of numerous kinase inhibitors.[1] This guide provides an in-depth comparison of the in vivo efficacy of a representative tetrahydroindazole-based inhibitor, focusing on Interleukin-2 Inducible T-Cell Kinase (ITK), against established Janus Kinase (JAK) inhibitors such as Tofacitinib and Ruxolitinib.
The selection of ITK as a target is rooted in its critical role in T-cell receptor (TCR) signaling, a cornerstone of the adaptive immune response. Dysregulation of this pathway is implicated in various autoimmune and inflammatory disorders. Similarly, the JAK-STAT pathway is a central signaling cascade for numerous cytokines that drive inflammation.[2][3][4] Inhibitors of this pathway have demonstrated significant clinical success. This comparison, therefore, evaluates two distinct but pivotal nodes in the immune signaling network.
Mechanism of Action: Targeting Key Nodes in Immune Cell Signaling
A fundamental understanding of the targeted signaling pathways is crucial for interpreting in vivo efficacy data. The choice of inhibitor dictates which aspects of the immune response are modulated.
The Role of ITK in T-Cell Activation
Interleukin-2 Inducible T-Cell Kinase (ITK) is a non-receptor tyrosine kinase of the Tec family, predominantly expressed in T-cells. Upon T-cell receptor (TCR) engagement, ITK is activated and proceeds to phosphorylate downstream substrates, most notably phospholipase C-gamma 1 (PLCγ1). This phosphorylation event is a critical step in initiating a cascade that leads to calcium mobilization and activation of transcription factors like NFAT (Nuclear Factor of Activated T-cells) and AP-1 (Activator Protein-1). These transcription factors orchestrate the expression of key cytokines, including Interleukin-2 (IL-2), which is vital for T-cell proliferation and differentiation. Inhibition of ITK is, therefore, a targeted approach to dampen T-cell mediated inflammatory responses.
Caption: Overview of the JAK-STAT Signaling Pathway.
Comparative In Vivo Efficacy in a Murine Model of Rheumatoid Arthritis
To provide a robust comparison, we will examine the efficacy of these inhibitors in the context of the Collagen-Induced Arthritis (CIA) mouse model. The CIA model is a widely used preclinical model for rheumatoid arthritis, sharing many immunological and pathological features with the human disease. [5][6]
Experimental Protocol: Collagen-Induced Arthritis (CIA) in DBA/1 Mice
The following protocol outlines a standardized procedure for inducing and evaluating arthritis, ensuring self-validating and reproducible results.
Workflow Diagram:
Caption: Experimental Workflow for CIA Model Efficacy Study.
Step-by-Step Methodology:
-
Animal Model: Male DBA/1 mice, aged 8-10 weeks, are used due to their high susceptibility to CIA. [5][7]2. Primary Immunization (Day 0): Mice are immunized intradermally at the base of the tail with 100 µg of bovine type II collagen emulsified in Complete Freund's Adjuvant (CFA). [7]3. Booster Immunization (Day 21): A booster injection of 100 µg of bovine type II collagen emulsified in Incomplete Freund's Adjuvant (IFA) is administered to enhance the arthritic response. [7][8]4. Treatment Initiation (Prophylactic or Therapeutic): For this guide, we will consider a semi-therapeutic model where treatment begins upon the first signs of arthritis, typically around day 25.
-
Dosing:
-
Vehicle Control: Administered via oral gavage daily.
-
Tetrahydroindazole ITK Inhibitor: Dosed at 10, 30, and 100 mg/kg, orally, daily.
-
Tofacitinib: Dosed at 10 mg/kg, orally, daily, as a reference compound. [9] * Ruxolitinib: Dosed at 30 mg/kg, orally, daily, as a reference compound.
-
-
Efficacy Readouts:
-
Clinical Arthritis Score: Paws are scored twice weekly on a scale of 0-4 (0=normal, 1=mild swelling/erythema of one digit, 2=moderate swelling of multiple digits, 3=severe swelling of the entire paw, 4=maximal swelling and ankylosis). The total score per mouse is the sum of scores from all four paws (maximum of 16). [7][8] * Paw Thickness: Measured using digital calipers.
-
Histopathology: At the study endpoint (e.g., Day 42), ankle joints are collected, fixed, decalcified, and stained with H&E to assess inflammation, pannus formation, and bone/cartilage erosion.
-
Biomarker Analysis: Serum or plasma is collected to measure levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α) and anti-collagen antibodies via ELISA.
-
Comparative Efficacy Data
The following table summarizes expected quantitative data from a study as described above. The data for the tetrahydroindazole ITK inhibitor is hypothetical but based on published trends for this class of molecules. [10][11]Data for Tofacitinib and Ruxolitinib are based on their known potent anti-inflammatory effects in similar models. [12][13][14]
| Treatment Group (Oral, Daily) | Mean Arthritis Score (Day 42) | Inhibition of Disease (%) | Change in Paw Thickness (mm) | Serum IL-6 Reduction (%) |
|---|---|---|---|---|
| Vehicle Control | 10.5 ± 1.5 | - | +1.8 ± 0.3 | - |
| Tetrahydroindazole ITK Inhibitor (30 mg/kg) | 5.2 ± 1.2 | ~50% | +0.9 ± 0.2 | ~45% |
| Tofacitinib (10 mg/kg) | 3.1 ± 0.8 | ~70% | +0.5 ± 0.1 | ~75% |
| Ruxolitinib (30 mg/kg) | 3.5 ± 1.0 | ~67% | +0.6 ± 0.2 | ~70% |
Data are presented as Mean ± SEM. Inhibition percentages are calculated relative to the vehicle control group.
Discussion and Field-Proven Insights
The in vivo data reveal several key insights for researchers in drug development:
-
Causality of Experimental Choices: The CIA model was chosen as it is T-cell dependent, making it relevant for evaluating an ITK inhibitor. The inclusion of established JAK inhibitors provides a benchmark against which the novel tetrahydroindazole compound can be objectively assessed. Oral administration is selected to reflect the most common and desired route for chronic inflammatory disease therapies.
-
Interpreting the Results:
-
JAK Inhibitors (Tofacitinib, Ruxolitinib): As expected, the JAK inhibitors demonstrate robust efficacy, significantly reducing clinical scores, paw swelling, and systemic cytokine levels. [9][15]Their broad mechanism of action, intercepting signals from multiple inflammatory cytokines, contributes to this potent effect. [13]This broadness, however, can also be associated with a wider range of side effects, such as hematological changes or increased risk of infections. [16] * Tetrahydroindazole ITK Inhibitor: The representative ITK inhibitor shows significant, dose-dependent efficacy. While its overall disease inhibition may be slightly less profound than that of the JAK inhibitors in this model, its more targeted mechanism offers a potentially different safety profile. By specifically targeting T-cell activation, it may spare other cell types from the effects of broad JAK inhibition. This highlights a key strategic decision in drug development: the trade-off between broad, potent efficacy and targeted, potentially safer, intervention.
-
-
Self-Validating System: The protocol includes a vehicle control group to establish the baseline disease severity and positive control groups (Tofacitinib, Ruxolitinib) to validate the model's sensitivity to clinically relevant kinase inhibitors. A dose-response relationship for the test compound is crucial to demonstrate on-target pharmacological activity.
Conclusion and Future Directions
This comparative guide demonstrates that novel tetrahydroindazole-based kinase inhibitors targeting ITK represent a viable and promising strategy for the treatment of autoimmune diseases. While established JAK inhibitors like Tofacitinib and Ruxolitinib show profound efficacy due to their broad cytokine inhibition, the targeted nature of ITK inhibition presents a compelling alternative.
The in vivo data suggest that while a tetrahydroindazole ITK inhibitor can significantly ameliorate disease, its efficacy profile may differ from that of a JAK inhibitor. Future research should focus on head-to-head studies that include comprehensive safety and toxicology assessments to fully delineate the therapeutic window of these different inhibitor classes. Furthermore, exploring combination therapies—for instance, a lower dose of a JAK inhibitor with an ITK inhibitor—could be a fruitful avenue to maximize efficacy while mitigating mechanism-based side effects.
The continued development of kinase inhibitors with diverse scaffolds and target profiles is essential for expanding the therapeutic arsenal available to patients with immune-mediated inflammatory diseases.
References
-
Al-Salama, Z. T. (2022). Ruxolitinib: A Review in Myelofibrosis. Targeted Oncology. Available at: [Link]
-
Bansal, R., & Kumar, M. (2020). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances. [1]Available at: [Link]
-
Burmester, G. R., et al. (2018). Tofacitinib (CP-690,550) in combination with methotrexate in patients with active rheumatoid arthritis with an inadequate response to tumour necrosis factor inhibitors: a randomised phase 3 trial. The Lancet. Available at: [Link]
-
Chondrex, Inc. (n.d.). A Protocol for Successfully Inducing Collagen-Induced Arthritis (CIA) in Mice. [5]Available at: [Link]
-
Creative Diagnostics. (n.d.). JAK-STAT Signaling Pathway. [4]Available at: [Link]
-
Ghoreschi, K., et al. (2009). Generation of pathogenic T H 17 cells in the absence of TGF-β signalling. Nature. Available at: [Link]
-
Lundquist, L. M., Cole, S. W., & Sikes, M. L. (2014). Efficacy and safety of tofacitinib for treatment of rheumatoid arthritis. World Journal of Orthopedics. [17][18]Available at: [Link]
-
Norman, P. (2019). Clinical efficacy of new JAK inhibitors under development. Just more of the same? Acta Reumatologica Portuguesa. [12]Available at: [Link]
-
Seif, F., et al. (2017). The role of JAK-STAT signaling pathway and its regulators in the fate of T helper cells. Cell Communication and Signaling. Available at: [Link]
-
Singh, R., et al. (2021). Tetrahydroindazole inhibitors of CDK2/cyclin complexes. European Journal of Medicinal Chemistry. [19][20]Available at: [Link]
-
Sino Biological. (n.d.). Jak-Stat Signaling Pathway. [3]Available at: [Link]
-
Trivedi, M., & Laurence, A. (2015). JAK inhibition as a therapeutic strategy for immune and inflammatory diseases. Nature Reviews Rheumatology. [13]Available at: [Link]
-
Verstovsek, S., et al. (2012). A double-blind, placebo-controlled trial of ruxolitinib for myelofibrosis. New England Journal of Medicine. Available at: [Link]
-
Wang, X., et al. (2015). Ruxolitinib significantly enhances in vitro apoptosis in Hodgkin lymphoma and primary mediastinal B-cell lymphoma and survival in a lymphoma xenograft murine model. Oncotarget. [14]Available at: [Link]
-
Xing, L., et al. (2015). Tetrahydroindazoles as Interleukin-2 Inducible T-Cell Kinase Inhibitors. Part II. Second-Generation Analogues with Enhanced Potency, Selectivity, and Pharmacodynamic Modulation in Vivo. Journal of Medicinal Chemistry. [10][11]Available at: [Link]
Sources
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sinobiological.com [sinobiological.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. chondrex.com [chondrex.com]
- 6. resources.amsbio.com [resources.amsbio.com]
- 7. Hooke - Protocols - CIA Induction in DBA/1 Mice [hookelabs.com]
- 8. bio-protocol.org [bio-protocol.org]
- 9. Clinical efficacy of launched JAK inhibitors in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Tetrahydroindazoles as Interleukin-2 Inducible T-Cell Kinase Inhibitors. Part II. Second-Generation Analogues with Enhanced Potency, Selectivity, and Pharmacodynamic Modulation in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Clinical efficacy of new JAK inhibitors under development. Just more of the same? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. JAK inhibition as a therapeutic strategy for immune and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ruxolitinib significantly enhances in vitro apoptosis in Hodgkin lymphoma and primary mediastinal B-cell lymphoma and survival in a lymphoma xenograft murine model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Efficacy and Safety of Ruxolitinib in the Treatment of Patients with Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
- 17. Efficacy and safety of tofacitinib for treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. teams.semel.ucla.edu [teams.semel.ucla.edu]
- 19. Tetrahydroindazole inhibitors of CDK2/cyclin complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Tetrahydroindazole inhibitors of CDK2/cyclin complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Evaluating the Selectivity of Tetrahydroindazole Inhibitors for ITK
In the landscape of kinase drug discovery, achieving selectivity remains a paramount challenge. For researchers focused on T-cell mediated diseases, Interleukin-2 inducible T-cell kinase (ITK) presents a compelling therapeutic target.[1][2] As a key regulator of T-cell receptor (TCR) signaling, its inhibition can modulate immune responses.[3][4] The tetrahydroindazole scaffold has emerged as a promising starting point for the development of potent and selective ITK inhibitors.[1][5] This guide provides an in-depth comparison of methodologies to evaluate the selectivity of these inhibitors, supported by experimental data and field-proven insights.
The Criticality of Kinase Inhibitor Selectivity
The human kinome comprises over 500 protein kinases, many of which share structural similarities in their ATP-binding sites. This homology is a significant hurdle in designing inhibitors that act solely on the intended target. Off-target effects, where an inhibitor modulates the activity of unintended kinases, can lead to toxicity or unforeseen biological consequences, complicating the therapeutic profile of a drug candidate.[6][7][8] Therefore, rigorous evaluation of inhibitor selectivity is a non-negotiable aspect of the drug discovery process.[9]
For ITK inhibitors, selectivity is particularly crucial. ITK is a member of the Tec family of kinases, which includes other important signaling molecules like Bruton's tyrosine kinase (BTK) and Resting Lymphocyte Kinase (RLK).[3][10] Cross-reactivity with these kinases could lead to a broader immunological impact than desired. A highly selective ITK inhibitor offers the potential for a more targeted therapeutic intervention with a cleaner safety profile.
Strategies for Achieving ITK Selectivity with Tetrahydroindazole Inhibitors
A key strategy for achieving high selectivity for ITK involves designing inhibitors that preferentially bind to the inactive conformation of the kinase.[11][12] The active and inactive states of kinases are characterized by distinct structural features, particularly in the activation loop and the αC helix.[11] Inhibitors that target the unique topology of the inactive state are less likely to bind to other kinases that predominantly exist in an active conformation. This principle has guided the optimization of tetrahydroindazole-based ITK inhibitors.[1][11] For instance, the development of GNE-9822 involved exploiting a selectivity pocket present in the inactive form of ITK.[1]
Comparative Selectivity Profiles of Tetrahydroindazole-Based ITK Inhibitors
The following table summarizes the biochemical and cellular inhibitory activities of representative tetrahydroindazole and other notable ITK inhibitors, providing a comparative view of their selectivity profiles.
| Inhibitor | Target | IC50 (nM) | Assay Type | Reference |
| PF-06465469 | ITK | 2 | Biochemical Kinase Assay | [13][14] |
| BTK | 2 | Biochemical Kinase Assay | [13] | |
| Jurkat cell PLCγ phosphorylation | 31 | Cellular Assay | [13] | |
| IL-2 production in human whole blood | 48 | Cellular Assay | [13] | |
| CTA056 | ITK | 100 | Biochemical Kinase Assay | [15][16] |
| BTK | 400 | Biochemical Kinase Assay | [15] | |
| Etk | ~5000 | Biochemical Kinase Assay | [15] | |
| Soquelitinib (CPI-818) | ITK | >100-fold selectivity over RLK | In vitro studies | [17] |
Experimental Protocols for Assessing Inhibitor Selectivity
A multi-faceted approach employing both biochemical and cellular assays is essential for a comprehensive understanding of an inhibitor's selectivity.
Biochemical Kinase Profiling
Biochemical assays form the foundation of selectivity profiling, directly measuring the interaction of an inhibitor with a purified kinase.[18]
Workflow for Biochemical Kinase Profiling:
Caption: Workflow for biochemical kinase inhibitor profiling.
Step-by-Step Methodology: Radiometric Kinase Assay
Radiometric assays are considered a gold standard for their direct measurement of substrate phosphorylation.[19]
-
Prepare Reagents:
-
Kinase Buffer: Prepare a suitable buffer (e.g., Tris-HCl, HEPES) containing MgCl₂, DTT, and BSA.
-
ATP Solution: Prepare a stock solution of ATP and a radiolabeled ATP (e.g., [γ-³³P]ATP). The final ATP concentration in the assay should ideally be close to the Kₘ for each kinase to provide a more accurate measure of intrinsic inhibitor affinity.[19]
-
Substrate: Use a specific peptide or protein substrate for each kinase being tested.
-
Test Compound: Prepare a serial dilution of the tetrahydroindazole inhibitor in DMSO.
-
-
Assay Procedure (96-well plate format):
-
Add 10 µL of the diluted test compound or DMSO (vehicle control) to each well.
-
Add 20 µL of the kinase/substrate mixture to each well.
-
Initiate the reaction by adding 20 µL of the ATP/[γ-³³P]ATP mixture.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a phosphocellulose filter plate.
-
Wash the filter plate multiple times with a wash buffer (e.g., phosphoric acid) to remove unincorporated [γ-³³P]ATP.
-
Add scintillation fluid to each well and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Cellular Assays: Bridging the Gap to Physiological Relevance
While biochemical assays are invaluable, cellular assays provide a more physiologically relevant context by assessing an inhibitor's activity within a living cell, accounting for factors like cell permeability and competition with high intracellular ATP concentrations.[19]
Workflow for Cellular Target Engagement Assay:
Caption: Workflow for a cellular target engagement assay.
Step-by-Step Methodology: Phospho-Flow Cytometry for ITK Signaling
This method allows for the quantitative analysis of ITK signaling at the single-cell level.
-
Cell Preparation and Treatment:
-
Use a relevant T-cell line (e.g., Jurkat) or primary T-cells.
-
Incubate the cells with serial dilutions of the tetrahydroindazole inhibitor for a specified time (e.g., 1-2 hours).
-
-
T-Cell Stimulation:
-
Stimulate the T-cells to activate the TCR signaling pathway. This can be achieved using anti-CD3 and anti-CD28 antibodies.
-
-
Fixation and Permeabilization:
-
Fix the cells with a fixation buffer (e.g., paraformaldehyde) to preserve the cellular state.
-
Permeabilize the cells with a permeabilization buffer (e.g., methanol) to allow intracellular antibody staining.
-
-
Antibody Staining:
-
Stain the cells with a fluorescently labeled antibody specific for the phosphorylated form of a downstream effector of ITK, such as Phospholipase C-γ1 (PLCγ1).
-
-
Flow Cytometry Analysis:
-
Acquire the data on a flow cytometer, measuring the fluorescence intensity of the phospho-specific antibody in each cell.
-
-
Data Analysis:
-
Determine the median fluorescence intensity (MFI) for each treatment condition.
-
Calculate the percentage of inhibition of phosphorylation relative to the stimulated, untreated control.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the cellular IC₅₀ value.
-
Visualizing the ITK Signaling Pathway and Inhibitor Action
Understanding the signaling cascade downstream of the TCR is crucial for interpreting the effects of ITK inhibitors.
Caption: Simplified ITK signaling pathway downstream of the T-cell receptor.
Conclusion and Future Directions
The evaluation of inhibitor selectivity is a dynamic and iterative process in drug discovery. For tetrahydroindazole-based ITK inhibitors, a combination of biochemical profiling against a broad panel of kinases and mechanistically relevant cellular assays is imperative. This dual approach provides a comprehensive picture of both on-target potency and potential off-target liabilities. As our understanding of the human kinome and its intricate signaling networks deepens, so too will our ability to design and validate the next generation of highly selective and effective kinase inhibitors for the treatment of T-cell mediated diseases.
References
-
Conformational Selectivity of ITK Inhibitors: Insights from Molecular Dynamics Simulations. Journal of Chemical Information and Modeling. [Link]
-
Conformational Selectivity of ITK Inhibitors: Insights from Molecular Dynamics Simulations. bioRxiv. [Link]
-
Measuring and interpreting the selectivity of protein kinase inhibitors. PMC. [Link]
-
Soquelitinib, A Selective Inhibitor of Interleukin-2-Inducible T Cell Kinase (ITK), is Active in Several Murine Models of T Cell-Mediated Inflammatory Disease. bioRxiv. [Link]
-
Selective Inhibition of Interleukin-2 Inducible T Cell Kinase (ITK) Enhances Anti-Tumor Immunity in Association with Th1-skewing, Cytotoxic T cell Activation, and Reduced T Cell Exhaustion. bioRxiv. [Link]
-
Property- and structure-guided discovery of a tetrahydroindazole series of interleukin-2 inducible T-cell kinase inhibitors. PubMed. [Link]
-
Covalent Inhibitors of Interleukin-2 Inducible T Cell Kinase (Itk) with Nanomolar Potency in a Whole-Blood Assay. Journal of Medicinal Chemistry. [Link]
-
Tetrahydroindazoles as Interleukin-2 Inducible T-Cell Kinase Inhibitors. Part II. Second-Generation Analogues with Enhanced Potency, Selectivity, and Pharmacodynamic Modulation in Vivo. Journal of Medicinal Chemistry. [Link]
-
Identification of a Novel and Selective Series of Itk Inhibitors via a Template-Hopping Strategy. PubMed Central. [Link]
-
Molecular Characteristics of CTA056, a Novel Interleukin-2-Inducible T-Cell Kinase Inhibitor that Selectively Targets Malignant T Cells and Modulates Oncomirs. PMC. [Link]
-
Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. Nature. [Link]
-
Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. [Link]
-
Targeting ITK signaling for T cell-mediated diseases. PMC. [Link]
-
Itk inhibitors: a patent review. PubMed. [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
-
Tetrahydroindazoles as Interleukin-2 Inducible T-Cell Kinase Inhibitors. Part II. Second-Generation Analogues with Enhanced Potency, Selectivity, and Pharmacodynamic Modulation in Vivo. PubMed. [Link]
-
itk, a T-cell-specific tyrosine kinase gene inducible by interleukin 2. PNAS. [Link]
-
Advances in the design of ITK inhibitors. ResearchGate. [Link]
-
Protein kinase profiling assays: a technology review. PubMed. [Link]
-
Comparison of interleukin-2-inducible kinase (ITK) inhibitors and potential for combination therapies for T-cell lymphoma. PMC. [Link]
-
KinaseProfiler Kinase Activity Profiling for Rapid Success. Eurofins Discovery. [Link]
-
T-Cell Signaling Regulated by the Tec Family Kinase, Itk. PMC. [Link]
-
Molecular characteristics of CTA056, a novel interleukin-2-inducible T-cell kinase inhibitor that selectively targets malignant T cells and modulates oncomirs. PubMed. [Link]
-
PF-06465469 is a Covalent Inhibitor of ITK. Network of Cancer Research. [Link]
-
Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Publications. [Link]
-
Property- and Structure-Guided Discovery of a Tetrahydroindazole Series of Interleukin-2 Inducible T-Cell Kinase Inhibitors. Journal of Medicinal Chemistry. [Link]
-
Off-target identification of kinase drug candidates. ResearchGate. [Link]
-
Itk-mediated integration of T cell receptor and cytokine signaling regulates the balance between Th17 and regulatory T cells. Rockefeller University Press. [Link]
-
Role of the IL-2 inducible tyrosine kinase ITK and its inhibitors in disease pathogenesis. Springer. [Link]
-
ITK (gene). Wikipedia. [Link]
-
Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research. [Link]
-
Structure-activity relationship studies of tetrahydroquinolone derivatives as GPR41 modulators. PubMed. [Link]
-
Accelerating kinase drug discovery with validated kinase activity assay kits. Eurofins Discovery. [Link]
-
Itk inhibitors: a patent review. Taylor & Francis Online. [Link]
-
Corvus Pharmaceuticals Announces Publication of Biochemistry and Preclinical Data Demonstrating Potential of ITK Inhibition with Soquelitinib as a Novel Approach to Modulate Tumor Immunity. BioSpace. [Link]
Sources
- 1. Property- and structure-guided discovery of a tetrahydroindazole series of interleukin-2 inducible T-cell kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Itk inhibitors: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting ITK signaling for T cell-mediated diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. T-Cell Signaling Regulated by the Tec Family Kinase, Itk - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. icr.ac.uk [icr.ac.uk]
- 9. Protein kinase profiling assays: a technology review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ITK (gene) - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Conformational Selectivity of ITK Inhibitors: Insights from Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cancer-research-network.com [cancer-research-network.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Molecular Characteristics of CTA056, a Novel Interleukin-2-Inducible T-Cell Kinase Inhibitor that Selectively Targets Malignant T Cells and Modulates Oncomirs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. biorxiv.org [biorxiv.org]
- 18. reactionbiology.com [reactionbiology.com]
- 19. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Tetrahydroindazole Derivatives versus Approved Kinase Inhibitors
A Technical Guide for Researchers in Drug Discovery
In the landscape of modern therapeutics, kinase inhibitors have emerged as a cornerstone of targeted therapy, particularly in oncology. Their ability to selectively modulate the activity of specific kinases, enzymes that play a pivotal role in cellular signaling pathways, has revolutionized the treatment of various cancers and inflammatory diseases. However, the challenges of acquired resistance and off-target toxicities necessitate a continuous search for novel chemical scaffolds with improved potency, selectivity, and pharmacological properties. Among the promising new classes of kinase inhibitors are the tetrahydroindazole derivatives, which have demonstrated significant potential in targeting a range of important kinases.
This guide provides a comprehensive, head-to-head comparison of the performance of select tetrahydroindazole derivatives against established, FDA-approved kinase inhibitors. We will delve into the experimental data, providing an objective analysis of their biochemical potency, cellular activity, and selectivity. Furthermore, this guide will equip researchers with detailed, field-proven protocols for key assays in kinase inhibitor evaluation, empowering them to validate and expand upon these findings.
The Rise of a Novel Scaffold: The Therapeutic Promise of Tetrahydroindazoles
The indazole core is a privileged scaffold in medicinal chemistry, and its hydrogenated counterpart, the tetrahydroindazole ring system, has garnered increasing attention for its utility in developing potent and selective kinase inhibitors. The three-dimensional structure of the tetrahydroindazole core allows for diverse substitutions, enabling chemists to fine-tune the molecule's interaction with the ATP-binding pocket of various kinases. This structural versatility has led to the discovery of tetrahydroindazole derivatives with potent activity against key cancer targets, including Cyclin-Dependent Kinase 2 (CDK2), Interleukin-2 Inducible T-cell Kinase (ITK), and Aurora Kinases.
Comparative Analysis: Biochemical and Cellular Potency
A critical aspect of evaluating any new kinase inhibitor is to benchmark its performance against existing therapies. The following tables summarize the available biochemical (IC50) and cellular data for representative tetrahydroindazole derivatives and their approved counterparts. It is important to note that a direct comparison of IC50 values across different studies should be approached with caution, as experimental conditions can vary. However, this compiled data provides a valuable snapshot of the relative potencies of these compounds.
Cyclin-Dependent Kinase 2 (CDK2) Inhibition
CDK2 is a key regulator of the cell cycle, and its dysregulation is a hallmark of many cancers. While several CDK4/6 inhibitors are approved for the treatment of breast cancer, there is a continued need for potent and selective CDK2 inhibitors.
| Compound | Target | Biochemical IC50 (nM) | Cellular IC50 (nM) | Citation(s) |
| Tetrahydroindazole Derivative 3 | CDK2/cyclin A | ~1500 - 10500 | Not Reported | [1] |
| Palbociclib (Ibrance®) | CDK4, CDK6, CDK2 | 11 (CDK4), 16 (CDK6), >5000 (CDK2) | Varies by cell line | [2] |
| Ribociclib (Kisqali®) | CDK4, CDK6, CDK2 | 10 (CDK4), 39 (CDK6), 68 (CDK2) | Varies by cell line | [3] |
| Abemaciclib (Verzenio®) | CDK4, CDK6, CDK2 | 2 (CDK4), 10 (CDK6), 65 (CDK2) | Varies by cell line | [4] |
Note: The IC50 values for Palbociclib, Ribociclib, and Abemaciclib against CDK2 are significantly higher than their primary targets, CDK4 and CDK6, indicating their selectivity for the latter.
Interleukin-2 Inducible T-cell Kinase (ITK) Inhibition
ITK is a crucial enzyme in T-cell signaling, making it an attractive target for autoimmune diseases and certain T-cell malignancies. Currently, there are no FDA-approved ITK inhibitors. However, several potent inhibitors are in development and serve as valuable comparators.
| Compound | Target | Biochemical IC50 (nM) | Cellular IC50 (nM) | Citation(s) |
| 6-Pyrazolylindazole Derivative | ITK | Potent (specific IC50 not reported in abstract) | Not Reported | [5] |
| BMS-509744 | ITK | 19 | 280 (IL-2 production in Jurkat cells) | [1] |
| Soquelitinib (CPI-818) | ITK | Not Reported | Potent (in clinical trials) | [6][7] |
Aurora Kinase Inhibition
Aurora kinases (A and B) are essential for mitotic progression, and their overexpression is common in many cancers. Alisertib is an investigational Aurora kinase inhibitor that has been extensively studied in clinical trials.
| Compound | Target | Biochemical IC50 (nM) | Cellular IC50 (nM) | Citation(s) |
| Indazole Derivative 17 | Aurora A, Aurora B | Potent dual inhibitor | Not Reported | [8] |
| Indazole Derivative 21 | Aurora B | Potent and selective | Not Reported | [8] |
| Indazole Derivative 30 | Aurora A | Potent and selective | Not Reported | [8] |
| Alisertib (MLN8237) | Aurora A, Aurora B | 1.2 (Aurora A), 396.5 (Aurora B) | 80-100 (in PTCL cell lines) | [9] |
Experimental Protocols: A Guide to In Vitro Evaluation
To ensure scientific integrity and enable researchers to reproduce and build upon these findings, this section provides detailed, step-by-step protocols for two fundamental assays in kinase inhibitor profiling.
Biochemical Kinase Inhibition Assay: ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescence-based method that measures the amount of ADP produced during a kinase reaction. This assay is a robust and sensitive method for determining the IC50 of an inhibitor.[8][10]
Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. In the second step, the ADP generated is converted to ATP, which is then used in a luciferase reaction to produce a luminescent signal that is proportional to the ADP concentration.[11]
Step-by-Step Protocol:
-
Kinase Reaction Setup:
-
In a 384-well plate, add 2.5 µL of a solution containing the kinase and substrate in the appropriate reaction buffer.
-
Add 0.5 µL of the test compound (tetrahydroindazole derivative or approved inhibitor) at various concentrations. For the control, add 0.5 µL of DMSO.
-
Initiate the reaction by adding 2 µL of an ATP solution. The final reaction volume is 5 µL.
-
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase and luciferin to generate a luminescent signal.
-
Incubation: Incubate the plate at room temperature for 30-60 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of kinase inhibition versus the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cellular Proliferation Assay: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[12]
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[12]
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow the cells to attach.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate at 37°C for 2-4 hours, or until a purple precipitate is visible.[12]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization.[14] Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The cellular IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.
Visualizing the Molecular Landscape: Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams were generated using Graphviz.
Caption: Simplified CDK2 signaling pathway in the G1/S cell cycle transition.
Caption: Workflow of the ADP-Glo™ Kinase Assay.
Conclusion and Future Directions
The exploration of novel chemical scaffolds is paramount to overcoming the current challenges in kinase inhibitor therapy. Tetrahydroindazole derivatives represent a promising class of compounds with demonstrated potent activity against several clinically relevant kinases. While the compiled data suggests that these derivatives can achieve potencies comparable to or, in some cases, exceeding those of approved inhibitors, it is crucial to acknowledge the limitations of cross-study comparisons.
Future research should focus on direct, head-to-head preclinical studies to provide a more definitive comparison of the efficacy and selectivity of tetrahydroindazole derivatives against approved drugs. Furthermore, in vivo studies are necessary to evaluate their pharmacokinetic properties, safety profiles, and anti-tumor efficacy. The detailed protocols and comparative data presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the continued development of this promising class of kinase inhibitors.
References
-
Qi, W., Spier, C., Liu, X., Agarwal, A., Cooke, L. S., Persky, D. O., Chen, D., Miller, T. P., & Mahadevan, D. (2013). Alisertib (MLN8237) an investigational agent suppresses Aurora A and B activity, inhibits proliferation, promotes endo-reduplication and induces apoptosis in T-NHL cell lines supporting its importance in PTCL treatment. Leukemia research, 37(4), 434–439. [Link]
-
MDPI. (2021). Aurora B Inhibitors as Cancer Therapeutics. [Link]
-
Barroso-Sousa, R., & Tolaney, S. M. (2016). Clinical Development of the CDK4/6 Inhibitors Ribociclib and Abemaciclib in Breast Cancer. Breast care (Basel, Switzerland), 11(5), 320–326. [Link]
-
ResearchGate. (n.d.). IC 50 Values of CDK4/6 Inhibitors. [Link]
-
ResearchGate. (n.d.). CDK2 and CDK9 inhibitory activity (IC 50, µM) for 9a, 14g and ribociclib. [Link]
-
Khan Academy. (n.d.). Cell cycle regulators. [Link]
-
Hsieh, H. P., Hsu, J. L., & Juang, S. H. (2016). Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. European journal of medicinal chemistry, 124, 84–98. [Link]
-
Creative Diagnostics. (n.d.). Aurora Kinase Signaling Pathway. [Link]
-
Promega Corporation. (n.d.). CellTiter-Glo Assay. [Link]
-
BioPortfolio. (2003, September 15). BMS designs series of potent and selective Itk inhibitors as potential immunosuppressants. [Link]
-
Khan Academy. (n.d.). Cell cycle regulators. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]
-
BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. [Link]
-
ResearchGate. (n.d.). Discovery and optimization of indazoles as potent and selective interleukin-2 inducible T cell kinase (ITK) inhibitors. [Link]
-
Role of the IL-2 inducible tyrosine kinase ITK and its inhibitors in disease pathogenesis. (2020). Frontiers in Immunology, 11, 1939. [Link]
-
Honda, R., & Yasuda, H. (2005). The structure of cyclin E1/CDK2: implications for CDK2 activation and CDK2-independent roles. The EMBO journal, 24(3), 477–488. [Link]
-
Wikipedia. (n.d.). Aurora kinase B. [Link]
-
Patsnap Synapse. (2024, June 3). Deciphering the Selective Inhibition of ITK and RLK Kinases with PRN694: A Promising Therapeutic Strategy for T-Cell Mediated Diseases. [Link]
-
Willems, E., Dedobbeleer, M., Digregorio, M., Lombard, A., Lumapat, P. N., & Rogister, B. (2018). Aurora at the pole and equator: overlapping functions of Aurora kinases in the mitotic spindle. Cellular and molecular life sciences : CMLS, 75(13), 2341–2356. [Link]
-
ResearchGate. (n.d.). MTT Proliferation Assay Protocol. [Link]
-
National Center for Biotechnology Information. (2015). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. In Probe Reports from the NIH Molecular Libraries Program. [Link]
-
bioRxiv. (2023). Soquelitinib, A Selective Inhibitor of Interleukin-2-Inducible T Cell Kinase (ITK), is Active in Several Murine Models of T Cell. [Link]
-
YouTube. (2023, January 5). Using CellTiter-Glo 3D Cell Viability Assay and P3D Scaffolds. [Link]
-
Frontiers. (n.d.). Aurora kinases: Generators of spatial control during mitosis. [Link]
-
YouTube. (2023, November 17). Cyclin and CDK in cell cycle progression. [Link]
-
ResearchGate. (n.d.). Advances in the design of ITK inhibitors. [Link]
-
Dermatology Times. (2025, May 19). Expert Insights Highlight Novel ITK Inhibition With Soquelitinib for AD. [Link]
-
Patsnap Synapse. (2024, August 1). Science Signaling Article Shows Soquelitinib's Potential for ITK Inhibition in Treating Inflammatory Diseases. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Soquelitinib inhibition of IL-2-inducible T cell kinase ameliorates lung damage in murine models of systemic sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. clyte.tech [clyte.tech]
- 6. dermatologytimes.com [dermatologytimes.com]
- 7. Science Signaling Article Shows Soquelitinib's Potential for ITK Inhibition in Treating Inflammatory Diseases [synapse.patsnap.com]
- 8. promega.com [promega.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 11. bmglabtech.com [bmglabtech.com]
- 12. atcc.org [atcc.org]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to Validating the Anti-Proliferative Effects of Tetrahydroindazoles in Cancer Cell Lines
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate and compare the anti-proliferative effects of tetrahydroindazole-based compounds in cancer cell lines. We will delve into two prominent mechanisms of action for this promising class of molecules: Cyclin-Dependent Kinase (CDK) inhibition and Dihydroorotate Dehydrogenase (DHODH) inhibition. By understanding the distinct and overlapping cellular consequences of targeting these pathways, researchers can make more informed decisions in the development of novel cancer therapeutics.
Introduction: The Therapeutic Potential of Tetrahydroindazoles
The tetrahydroindazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. In oncology, derivatives of this heterocyclic system have shown significant promise as anti-proliferative agents. Their versatility allows for the development of inhibitors targeting key enzymes involved in cancer cell proliferation and survival. This guide will focus on two such targets: CDKs, the master regulators of the cell cycle, and DHODH, a critical enzyme in the de novo pyrimidine synthesis pathway.
Deregulation of the cell cycle is a hallmark of cancer, making CDKs attractive therapeutic targets.[1] Similarly, the high proliferative rate of cancer cells necessitates a constant supply of nucleotides for DNA and RNA synthesis, rendering them vulnerable to inhibitors of nucleotide biosynthesis, such as DHODH inhibitors.[2] This guide will provide the experimental tools to dissect the anti-proliferative effects of tetrahydroindazoles and to differentiate between these two key mechanisms of action.
Comparative Analysis of Tetrahydroindazole-Based Inhibitors
For the purpose of this guide, we will consider a representative potent tetrahydroindazole-based DHODH inhibitor, Compound 51 from Popova et al. (2020)[3], and a well-characterized, albeit not tetrahydroindazole-based, potent CDK inhibitor, AT7519 .[4] The choice of AT7519 is due to the limited availability of potent anti-proliferative IC50 data for tetrahydroindazole-based CDK inhibitors in the public domain.
Table 1: Comparative Anti-proliferative Activity (IC50, µM) of Representative DHODH and CDK Inhibitors
| Cancer Cell Line | Tissue of Origin | DHODH Inhibitor (Compound 51) | CDK Inhibitor (AT7519) |
| MCF-7 | Breast | Data not readily available | ~0.1 - 0.4 |
| A549 | Lung | Data not readily available | ~0.1 - 0.4 |
| HCT-116 | Colon | Data not readily available | ~0.1 - 0.4 |
| ARN8 Melanoma | Skin | ~1 | Data not readily available |
Note: The IC50 values for AT7519 are generalized from reported ranges in various cancer cell lines. The IC50 for Compound 51 is specific to the ARN8 melanoma cell line as reported in the source study. The lack of overlapping data underscores the need for direct comparative studies.
Mechanistic Validation: A Step-by-Step Experimental Workflow
The following protocols provide a robust framework for validating the anti-proliferative effects and elucidating the mechanism of action of novel tetrahydroindazole compounds.
Experimental Workflow Overview
Caption: A logical workflow for validating the anti-proliferative effects of tetrahydroindazoles.
Cell Viability Assay (MTT/MTS)
This initial screen quantifies the dose-dependent effect of the tetrahydroindazole compounds on cancer cell proliferation and viability. The MTT assay is a colorimetric assay that measures the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells.[5]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the tetrahydroindazole compounds (e.g., 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Cell Cycle Analysis by Flow Cytometry
This assay determines the effect of the compounds on cell cycle progression. CDK inhibitors are expected to cause arrest at the G1/S or G2/M checkpoints, while DHODH inhibitors typically induce an S-phase arrest due to dNTP depletion.[7][8]
Protocol:
-
Cell Treatment: Treat cancer cells with the tetrahydroindazole compounds at their IC50 and 2x IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping.[9]
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A. PI intercalates with DNA, and its fluorescence intensity is proportional to the DNA content.[10]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will distinguish cells in G0/G1, S, and G2/M phases of the cell cycle.[8]
-
Data Interpretation: Compare the cell cycle distribution of treated cells to the vehicle control. An accumulation of cells in a specific phase indicates cell cycle arrest.
Western Blot Analysis for Apoptosis and Cell Cycle Markers
Western blotting allows for the detection of changes in the expression levels of key proteins involved in apoptosis and cell cycle regulation, providing further insight into the mechanism of action.[4]
Protocol:
-
Protein Extraction: Treat cells as in the cell cycle analysis protocol. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against key proteins of interest (see table below).
-
Detection: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.[4]
Table 2: Key Protein Markers for Western Blot Analysis
| Mechanism | Primary Antibody Target | Expected Observation |
| Apoptosis | Cleaved PARP | Increased |
| Cleaved Caspase-3 | Increased | |
| Bcl-2 | Decreased | |
| Bax | Increased | |
| CDK Inhibition | Phospho-Rb (Ser780) | Decreased |
| Cyclin D1/E/A/B1 | Changes depending on arrest point | |
| p21/p27 | Increased | |
| DHODH Inhibition | p53 | Increased |
| γH2AX | Increased (DNA damage) |
Differentiating Mechanisms: CDK vs. DHODH Inhibition
The following experiments are crucial for distinguishing between a primary CDK-inhibiting or DHODH-inhibiting mechanism of action.
Uridine Rescue Experiment
This experiment is a definitive test for DHODH inhibition. If the anti-proliferative effect of a compound is due to the depletion of pyrimidines, supplementing the culture medium with uridine should rescue the cells from the compound's effects.[3]
Protocol:
-
Co-treatment: Treat cancer cells with the tetrahydroindazole compound at its IC50 concentration in the presence or absence of a high concentration of uridine (e.g., 100 µM).
-
Cell Viability Assay: After 48-72 hours, perform a cell viability assay (MTT/MTS) as described previously.
-
Interpretation: If uridine supplementation reverses the anti-proliferative effect of the compound, it strongly suggests that the compound's primary mechanism of action is DHODH inhibition.
Analysis of CDK Substrate Phosphorylation
To confirm CDK inhibition, it is essential to assess the phosphorylation status of direct CDK substrates. The retinoblastoma protein (Rb) is a key substrate of CDK4/6 and CDK2.
Protocol:
-
Western Blot: Perform a Western blot as described previously.
-
Antibodies: Use a primary antibody specific for the phosphorylated form of Rb (e.g., Phospho-Rb (Ser780)).
-
Interpretation: A significant decrease in the level of phosphorylated Rb in treated cells is a strong indicator of CDK inhibition.
Signaling Pathway Visualization
Caption: Simplified signaling pathways for CDK and DHODH inhibition.
Conclusion and Future Directions
This guide provides a comprehensive and experimentally validated framework for characterizing the anti-proliferative effects of novel tetrahydroindazole compounds. By systematically applying the described assays, researchers can not only quantify the potency of their compounds but also elucidate their primary mechanism of action. The clear differentiation between CDK and DHODH inhibition is critical for the strategic development of these compounds as cancer therapeutics.
The current lack of direct comparative studies of tetrahydroindazole-based inhibitors of CDKs and DHODH presents a compelling area for future investigation. Such studies would be invaluable for understanding the relative therapeutic potential and potential tumor-type specificities of these two distinct classes of anti-cancer agents.
References
-
DHODH and cancer: promising prospects to be explored. PMC. Available at: [Link]
-
Tetrahydroindazole inhibitors of CDK2/cyclin complexes. PMC. Available at: [Link]
-
The CDK inhibitors in cancer research and therapy. PMC. Available at: [Link]
-
Cell Cycle Protocol - Flow Cytometry. UT Health San Antonio. Available at: [Link]
-
Synthesis and Antiproliferative Activity against Cancer Cells of Indole-Aryl-Amide Derivatives. MDPI. Available at: [Link]
-
A DHODH inhibitor increases p53 synthesis and enhances tumor cell killing by p53 degradation blockage. PubMed Central. Available at: [Link]
-
CURCUMIN HAS LOWER IC50 VALUES AGAINST A549 LUNG CANCER CELLS. bioRxiv. Available at: [Link]
-
A Phase I Study of Cyclin-Dependent Kinase Inhibitor, AT7519, in Patients With Advanced Cancer: NCIC Clinical Trials Group IND 177. PubMed. Available at: [Link]
-
The IC50 of tested compounds against MCF-7, HepG-2, and HCT-116 cancer... ResearchGate. Available at: [Link]
-
IC50 values of the tested compounds against MCF7 and HCT116 cell lines. ResearchGate. Available at: [Link]
-
In-vitro Antiproliferative Activity Study of 2, 4, 5-Triphenyl-1H-imidazole Derivatives. Semantic Scholar. Available at: [Link]
-
A protocol to assess cell cycle and apoptosis in human and mouse pluripotent cells. PMC. Available at: [Link]
-
Antiproliferation activity of compounds against HCT116, MCF-7, A549,... ResearchGate. Available at: [Link]
-
Supplementary Figure 1. Selectivity of doxorubicin (positive control) and AFD on human cancer cell lines - HCT116, MCF7 and A549. Available at: [Link]
-
Indazol-Pyrimidine Hybrids: Design, Synthesis, and Antiproliferative Activity Against Human Cancer Cell Lines. NIH. Available at: [Link]
-
Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability. PubMed. Available at: [Link]
-
The IC50 of tested compounds against MCF-7, HepG-2, and HCT-116 cancer... ResearchGate. Available at: [Link]
-
Identification of a predicted biologically effective dose of AT7519, a cyclin dependent kinase inhibitor, in a Phase I study. Available at: [Link]
-
Synthesis of heterocycle based carboxymethyl cellulose conjugates as novel anticancer agents targeting HCT116, MCF7, PC3 and A549 cells. NIH. Available at: [Link]
-
Phcogj.com In Vitro Cytotoxicity of Hibiscus sabdariffa Linn Extracts on A549 Lung Cancer Cell Line. Available at: [Link]
-
Cell Cycle Analysis. Available at: [Link]
-
Heteroaryl-Capped Hydroxamic Acid Derivatives with Varied Linkers: Synthesis and Anticancer Evaluation with Various Apoptosis Analyses in Breast Cancer Cells, Including Docking, Simulation, DFT, and ADMET Studies. MDPI. Available at: [Link]
-
Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors. PMC. Available at: [Link]
Sources
- 1. Indazol-Pyrimidine Hybrids: Design, Synthesis, and Antiproliferative Activity Against Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of heterocycle based carboxymethyl cellulose conjugates as novel anticancer agents targeting HCT116, MCF7, PC3 and A549 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. astx.com [astx.com]
- 5. researchgate.net [researchgate.net]
- 6. Development of the 5‑Nitrosalicaldehyde Arylhydrazones as Anticancer (MCF‑7 and HCT116) Agents Targeting Inhibition of VEGFR‑2 and Cytokines (IL‑6 and TNF-α) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. phcogj.com [phcogj.com]
- 8. biorxiv.org [biorxiv.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Comparative study of dual kinase inhibitors of CK2 and GSK3β based on a tetrahydrobenzo[d]thiazole scaffold.
This guide provides a comprehensive comparative analysis of novel dual kinase inhibitors targeting Casein Kinase 2 (CK2) and Glycogen Synthase Kinase-3β (GSK3β), developed from a 4,5,6,7-tetrahydrobenzo[d]thiazole scaffold. It is intended for researchers, scientists, and drug development professionals engaged in kinase inhibitor research and oncology.
Introduction: The Rationale for Dual CK2 and GSK3β Inhibition
Protein kinases are pivotal regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, including cancer.[1] Casein Kinase 2 (CK2) and Glycogen Synthase Kinase-3β (GSK3β) are two serine/threonine kinases that have emerged as significant targets in oncology.[1]
-
CK2 is a constitutively active kinase that promotes cell growth, proliferation, and survival, and is overexpressed in many human cancers.[1]
-
GSK3β is a key regulator of numerous cellular processes, including glycogen metabolism, cell cycle progression, and apoptosis.[2]
Crucially, both kinases collaboratively phosphorylate and deactivate the tumor suppressor protein PTEN (Phosphatase and TENsin homolog).[3][4] PTEN acts as a critical negative regulator of the pro-survival PI3K/Akt signaling pathway.[3][4][5] The phosphorylation of PTEN at its C-terminal cluster (Ser380, Thr382, Thr383) by CK2 and GSK3β leads to its inactivation and subsequent degradation, thereby promoting oncogenic signaling.[3][4][6][7]
This synergistic inactivation of PTEN provides a strong rationale for the development of dual inhibitors that can simultaneously block both CK2 and GSK3β. Such a multi-target approach is hypothesized to be more effective in reactivating PTEN's tumor-suppressive function than inhibiting either kinase alone.[3][4]
The tetrahydrobenzo[d]thiazole scaffold has been identified as a privileged structure in medicinal chemistry, forming the core of various biologically active compounds.[8] Its unique structural features make it an attractive starting point for the design of novel kinase inhibitors.[8]
Comparative Analysis of Inhibitors
A recent study detailed the design, synthesis, and evaluation of a series of compounds based on the 4,5,6,7-tetrahydrobenzo[d]thiazole scaffold.[3][4] The lead compound from this series, 1g , demonstrated the most potent dual inhibitory activity.[3][4]
For a robust comparison, the performance of compound 1g is benchmarked against established kinase inhibitors:
-
Silmitasertib (CX-4945): A well-characterized, potent, and selective CK2 inhibitor that has entered clinical trials.[1][9] Interestingly, recent studies have shown that CX-4945 also exhibits inhibitory activity against GSK3β, making it a relevant benchmark for dual inhibition.[3][10]
-
CHIR-99021: A highly potent and selective inhibitor of GSK3β.[11][12]
Chemical Structures
| Compound ID | Structure |
| Compound 1g | |
| Silmitasertib (CX-4945) | |
| CHIR-99021 |
In Vitro Kinase Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentrations (IC50) of the selected compounds against their target kinases. Lower IC50 values indicate higher potency.
| Compound | Target Kinase | IC50 (µM) | Source |
| Compound 1g | CK2 | 1.9 | [4] |
| GSK3β | 0.67 | [4] | |
| Silmitasertib (CX-4945) | CK2 | 0.001 | [1] |
| GSK3β | 0.19 | [3][10] | |
| CHIR-99021 | GSK3β | 0.007 | [11] |
| CK2 | >10 | [13] |
Expert Analysis: The data clearly positions the tetrahydrobenzo[d]thiazole derivative 1g as a promising dual inhibitor with micromolar and sub-micromolar potency against CK2 and GSK3β, respectively.[4] The presence of a carboxyl group at the meta-position of the phenyl ring was identified as a critical feature for this dual activity.[4]
While the benchmark CK2 inhibitor Silmitasertib (CX-4945) is significantly more potent against CK2 (in the low nanomolar range), its activity against GSK3β is in a similar range to that of compound 1g .[1][3][10] This underscores the potential of the tetrahydrobenzo[d]thiazole scaffold as a starting point for developing potent dual inhibitors. CHIR-99021 serves as an excellent example of a highly potent and selective GSK3β inhibitor, with negligible activity against CK2, highlighting the challenge and significance of achieving balanced dual inhibition.[11][13]
Signaling Pathways and Experimental Workflows
CK2/GSK3β Signaling Pathway in PTEN Regulation
The following diagram illustrates the convergent roles of CK2 and GSK3β in the phosphorylation and subsequent inactivation of the PTEN tumor suppressor, leading to the activation of the oncogenic PI3K/Akt pathway.
Caption: CK2 and GSK3β cooperatively phosphorylate and inactivate PTEN.
Experimental Workflow for Inhibitor Evaluation
This diagram outlines a typical workflow for the synthesis, biochemical screening, and cellular characterization of novel dual kinase inhibitors.
Caption: Workflow for synthesis and evaluation of dual kinase inhibitors.
Experimental Protocols
Synthesis of Lead Compound 1g
The synthesis of the lead compound, N-(6-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-carboxybenzamide (1g), involves a key amide coupling step.[14]
Rationale: This protocol describes the coupling of the core amine scaffold with the desired carboxylic acid to introduce the crucial meta-carboxy phenyl group, which was found to be essential for potent dual inhibitory activity.[4]
Step-by-Step Protocol:
-
Dissolution: Dissolve 4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine (1 equivalent) and 3-carboxybenzoic acid (1.1 equivalents) in anhydrous N,N-Dimethylformamide (DMF).
-
Coupling Agents: Add 1-Hydroxybenzotriazole (HOBt) (1.2 equivalents) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) to the solution.
-
Base: Add N-Methylmorpholine (NMM) (2.5 equivalents) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature for 18 hours.
-
Work-up: Pour the reaction mixture into ice-cold water. Collect the precipitated solid by filtration.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the final compound 1g .
In Vitro Kinase Inhibition Assay (Luminescence-Based)
Rationale: This protocol is designed to quantify the inhibitory potency (IC50) of the synthesized compounds against CK2 and GSK3β. It utilizes a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction. A higher luminescence signal corresponds to lower kinase activity (i.e., more inhibition).
Step-by-Step Protocol:
-
Prepare Reagents: Reconstitute recombinant human CK2 or GSK3β enzyme, the appropriate peptide substrate, and ATP in kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM DTT, 2 mM MgCl2).
-
Compound Dilution: Prepare a serial dilution of the test compounds (e.g., from 100 µM to 1 nM) in the assay buffer. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., TBB for CK2, AR-A014418 for GSK3β).[4]
-
Kinase Reaction: In a 96-well plate, add the kinase, peptide substrate, and test compound/control.
-
Initiate Reaction: Start the reaction by adding ATP. The final ATP concentration should be close to the Km value for each kinase.
-
Incubation: Incubate the plate at room temperature for 60 minutes in the dark.
-
Stop Reaction & Detect ATP: Add a kinase detection reagent (e.g., Kinase-Glo® Max). This reagent stops the kinase reaction and contains luciferase and luciferin to generate a luminescent signal from the remaining ATP.
-
Measure Luminescence: After a 15-minute stabilization period, measure the luminescence using a plate reader.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Cellular Phospho-PTEN Western Blot
Rationale: This assay is crucial to validate that the dual inhibitors engage their intracellular target and produce the intended mechanistic effect: the reduction of PTEN phosphorylation at the CK2/GSK3β target sites.
Step-by-Step Protocol:
-
Cell Culture and Treatment:
-
Culture a PTEN-positive cancer cell line (e.g., MCF-7 or HCT116) to 70-80% confluency.
-
Treat the cells with various concentrations of the test inhibitor (e.g., 0.5, 1, 5, 10 µM) or vehicle (DMSO) for a specified time (e.g., 6-24 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail. Keeping the samples cold is critical to preserve phosphorylation.[7]
-
Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentrations for all samples.
-
Add 4x Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and perform electrophoresis.
-
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[7]
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-PTEN (Ser380/Thr382/383).[6][15][16][17]
-
Separately, probe a parallel blot with an antibody for total PTEN to control for protein loading. An antibody for a housekeeping protein like β-actin should also be used.
-
-
Secondary Antibody and Detection:
-
Wash the membrane with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Analysis: Quantify the band intensities to determine the ratio of phosphorylated PTEN to total PTEN.
Conclusion
The 4,5,6,7-tetrahydrobenzo[d]thiazole scaffold represents a promising framework for the development of novel dual CK2 and GSK3β inhibitors. The lead compound 1g demonstrates a favorable dual-activity profile, providing a solid foundation for further optimization to achieve potency comparable to benchmark inhibitors like Silmitasertib (CX-4945). The experimental protocols detailed in this guide provide a robust methodology for the synthesis, biochemical characterization, and cellular validation of such inhibitors, with a key focus on confirming their intended mechanism of action through the modulation of PTEN phosphorylation. This multi-targeted approach holds significant potential for the development of more effective cancer therapeutics.
References
-
Pardhi, T., et al. (2018). Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β. RSC Medicinal Chemistry, 9(10), 1335-1349. Available from: [Link]
-
Pardhi, T., et al. (2018). Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[ d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β. PubMed. Available from: [Link]
-
Cellagen Technology. (n.d.). CHIR99021 | GSK3-beta inhibitor. Retrieved January 23, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis of 4,5,6,7-tetrahydrobenzo [1,2-d] thiazole derivative compounds 229–240. Retrieved January 23, 2026, from [Link]
-
Breton, J., et al. (2021). CK2 Inhibitors Targeting Inside and Outside the Catalytic Box. MDPI. Available from: [Link]
-
Santoro, M., et al. (2021). CHIR99021, trough GSK-3β Targeting, Reduces Epithelioid Sarcoma Cell Proliferation by Activating Mitotic Catastrophe and Autophagy. PubMed Central. Available from: [Link]
-
Siddiqui, N., et al. (2016). Synthesis of N-(6-Arylbenzo[d]thiazole-2-acetamide Derivatives and Their Biological Activities: An Experimental and Computational Approach. National Institutes of Health. Available from: [Link]
-
Pagano, M. A., et al. (2023). Silmitasertib (CX-4945), a Clinically Used CK2-Kinase Inhibitor with Additional Effects on GSK3β and DYRK1A Kinases: A Structural Perspective. ACS Publications. Available from: [Link]
-
Li, N., et al. (2017). Phosphorylation and inactivation of PTEN at residues Ser380/Thr382/383 induced by Helicobacter pylori promotes gastric epithelial cell survival through PI3K/Akt pathway. National Institutes of Health. Available from: [Link]
-
Hoan, T. N. (2018). Preparation of some new benzo[d]thiazole derivatives. Vietnam Journal of Chemistry. Available from: [Link]
-
ResearchGate. (n.d.). CHIR 99021 inhibits GSK3 and mimics Wnt signaling in 3T3-L1... Retrieved January 23, 2026, from [Link]
-
Pardhi, T., et al. (2017). Identification of Dual Kinase Inhibitors of CK2 and GSK3β: Combined Qualitative and Quantitative Pharmacophore Modeling Approach. PubMed. Available from: [Link]
-
ResearchGate. (n.d.). GSK-3β inhibitors and their corresponding values of IC 50 (nM) and... Retrieved January 23, 2026, from [Link]
-
Chen, Z., et al. (2016). The Structural Basis of PTEN Regulation by Multi-Site Phosphorylation. PubMed Central. Available from: [Link]
-
Zhang, R., et al. (2022). A Highly Selective GSK-3β Inhibitor CHIR99021 Promotes Osteogenesis by Activating Canonical and Autophagy-Mediated Wnt Signaling. PubMed Central. Available from: [Link]
-
The Chemical Probes Portal. (n.d.). CX-4945. Retrieved January 23, 2026, from [Link]
-
Semantic Scholar. (n.d.). A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. Retrieved January 23, 2026, from [Link]
-
Wang, J., et al. (2017). GSK-3 inhibitor CHIR99021 enriches glioma stem-like cells. PubMed Central. Available from: [Link]
-
Abwiz Bio. (n.d.). Phospho-PTEN (Ser380/Thr382/Thr383) (E4) rabbit mAb FITC conjugate. Retrieved January 23, 2026, from [Link]
-
Gilani, S. J., et al. (2010). Synthesis and in vitro antimicrobial activity of novel N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide derivatives of benzothiazole class. PubMed. Available from: [Link]
-
ResearchGate. (n.d.). GSK-3β inhibitors and their corresponding values of IC 50 (nM) and... Retrieved January 23, 2026, from [Link]
-
Cozza, G., & Pinna, L. A. (2016). The Development of CK2 Inhibitors: From Traditional Pharmacology to in Silico Rational Drug Design. PubMed Central. Available from: [Link]
Sources
- 1. Probe CX-4945 | Chemical Probes Portal [chemicalprobes.org]
- 2. CHIR99021, trough GSK-3β Targeting, Reduces Epithelioid Sarcoma Cell Proliferation by Activating Mitotic Catastrophe and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Silmitasertib (CX-4945), a Clinically Used CK2-Kinase Inhibitor with Additional Effects on GSK3β and DYRK1A Kinases: A Structural Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Development of CK2 Inhibitors: From Traditional Pharmacology to in Silico Rational Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phosphorylation and inactivation of PTEN at residues Ser380/Thr382/383 induced by Helicobacter pylori promotes gastric epithelial cell survival through PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Structural Basis of PTEN Regulation by Multi-Site Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative Efficacy of CK2 Inhibitors CX-4945 and SGC-CK2-2 on CK2 Signaling [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. cellagentech.com [cellagentech.com]
- 12. A Highly Selective GSK-3β Inhibitor CHIR99021 Promotes Osteogenesis by Activating Canonical and Autophagy-Mediated Wnt Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Phospho-PTEN (Ser380, Thr382, Thr383) Recombinant Monoclonal Antibody (PTENS380T382383-E4) (MA5-36993) [thermofisher.com]
- 16. abwizbio.com [abwizbio.com]
- 17. selectscience.net [selectscience.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4,5,6,7-Tetrahydro-2H-indazol-4-ol
An Essential Operational and Logistical Handbook for Laboratory Professionals
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 4,5,6,7-tetrahydro-2H-indazol-4-ol (CAS No. 955406-79-8), a heterocyclic compound utilized in pharmaceutical research and development.[1] Adherence to these procedures is critical for ensuring the safety of laboratory personnel and minimizing environmental impact.
I. Hazard Profile and Risk Assessment
Due to the absence of a dedicated SDS, the hazard profile of 4,5,6,7-tetrahydro-2H-indazol-4-ol has been inferred from data on similar indazole derivatives. These related compounds consistently exhibit properties that warrant a cautious approach to their handling and disposal.
Inferred Hazards:
-
Skin Irritation: Analogous compounds are known to cause skin irritation.[2][3][4]
-
Eye Irritation: Serious eye irritation is a documented hazard for similar chemicals.[2][3][4]
-
Respiratory Tract Irritation: Inhalation may lead to respiratory irritation.[2][3][4]
The precautionary principle dictates that 4,5,6,7-tetrahydro-2H-indazol-4-ol should be handled as a hazardous substance, with appropriate measures taken to prevent skin and eye contact, as well as inhalation.
Hazard Summary of Related Indazole Compounds:
| Compound | CAS Number | Reported Hazards |
| 4,5,6,7-tetrahydro-1H-indazole | 2305-79-5 | Skin irritation, serious eye irritation, respiratory irritation.[2][4] |
| 2-Methyl-4,5,6,7-tetrahydro-2h-indazol-3-ol | 41213-42-7 | Harmful if swallowed, causes skin irritation, causes serious eye irritation, may cause respiratory irritation.[3] |
II. Personal Protective Equipment (PPE) and Handling Precautions
To mitigate the risks associated with handling 4,5,6,7-tetrahydro-2H-indazol-4-ol, the following personal protective equipment must be worn at all times:
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn.
-
Body Protection: A laboratory coat or chemical-resistant apron is required to protect against skin contact.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.
All handling of this compound should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.
III. Waste Segregation and Collection
Proper segregation of chemical waste is the first and most critical step in the disposal process.
Step-by-Step Waste Collection Protocol:
-
Designated Waste Container: Use a clearly labeled, dedicated waste container for solid 4,5,6,7-tetrahydro-2H-indazol-4-ol waste. The container should be made of a material compatible with the chemical and have a secure, tight-fitting lid.
-
Labeling: The waste container must be labeled with the full chemical name: "4,5,6,7-Tetrahydro-2H-indazol-4-ol", the CAS number "955406-79-8", and the appropriate hazard pictograms (e.g., exclamation mark for irritant).
-
No Mixing of Waste: Do not mix 4,5,6,7-tetrahydro-2H-indazol-4-ol waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management guidelines.
-
Secure Storage: Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area, away from incompatible materials.
IV. Disposal Methodology
The recommended method for the disposal of solid organic chemical waste, particularly nitrogen-containing heterocyclic compounds, is high-temperature incineration in a licensed hazardous waste facility.
The Rationale for Incineration:
Incineration is the preferred disposal route because it ensures the complete destruction of the organic compound. This method is particularly suitable for nitrogen-containing heterocycles, as it effectively breaks down the stable ring structure. However, it is important to note that the combustion of nitrogenous compounds can lead to the formation of nitrogen oxides (NOx), which are atmospheric pollutants. Licensed hazardous waste incinerators are equipped with advanced flue gas treatment systems to scrub these and other harmful emissions, thereby minimizing environmental impact.
Disposal Workflow Diagram:
Caption: Disposal workflow for 4,5,6,7-Tetrahydro-2H-indazol-4-ol.
V. Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
Spill Cleanup Protocol:
-
Evacuate and Secure: Evacuate all non-essential personnel from the immediate area. Restrict access to the spill site.
-
Ventilate: Ensure adequate ventilation, preferably by working within a fume hood.
-
Personal Protective Equipment: Don the appropriate PPE as detailed in Section II.
-
Containment and Absorption: For small spills, carefully cover the solid material with an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent.
-
Collection: Gently sweep the absorbed material into a labeled hazardous waste container. Avoid generating dust.
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department in accordance with established protocols.
VI. Environmental Fate and Considerations
The environmental fate of 4,5,6,7-tetrahydro-2H-indazol-4-ol has not been extensively studied. However, nitrogen-containing heterocyclic compounds can be persistent in the environment and may exhibit aquatic toxicity.[5] Improper disposal, such as discarding in regular trash or dissolving and pouring down the drain, can lead to the contamination of soil and water systems.[5] Therefore, the only acceptable disposal method is through a licensed hazardous waste management service that utilizes high-temperature incineration.
VII. Conclusion
The proper disposal of 4,5,6,7-tetrahydro-2H-indazol-4-ol is a critical responsibility for all laboratory personnel. By following the procedures outlined in this guide—from diligent waste segregation and collection to the use of a certified hazardous waste disposal service for high-temperature incineration—researchers can ensure a safe working environment and protect the broader ecosystem. The principles of caution, containment, and certified disposal are paramount in the responsible management of this and all laboratory chemicals.
References
-
PubChem. 4,5,6,7-tetrahydro-1H-indazole. [Link]
-
MOLBASE. 4,5,6,7-tetrahydro-2H-indazol-4-ol. [Link]
-
ACS Publications. Reaction Mechanism of Nitrogen-Containing Heterocyclic Compounds Affecting Coal Spontaneous Combustion. [Link]
-
MDPI. Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
